molecular formula C8H7BrN2 B127473 6-(Bromomethyl)-1H-indazole CAS No. 152626-91-0

6-(Bromomethyl)-1H-indazole

Cat. No.: B127473
CAS No.: 152626-91-0
M. Wt: 211.06 g/mol
InChI Key: WJGQBMKELZCPRT-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1H-indazole ( 152626-91-0) is a brominated heteroaromatic compound of significant interest in synthetic and medicinal chemistry research. With the molecular formula C 8 H 7 BrN 2 and a molecular weight of 211.06 g/mol, it serves as a key synthetic intermediate for the construction of more complex molecules . Its primary research value lies in its reactivity as an alkylating agent, where the bromomethyl group (-CH 2 Br) can undergo nucleophilic substitution reactions, facilitating the introduction of the 1H-indazole scaffold into diverse molecular architectures . This compound is particularly valuable in drug discovery for the synthesis of potential enzyme inhibitors. Recent studies have utilized the 6-bromoindazole core, which can be derived from or used to synthesize this compound, to create novel inhibitors of bacterial cystathionine γ-lyase (CGL) . Such inhibitors act as antibiotic potentiators by blocking a key bacterial defense pathway, thereby enhancing the efficacy of conventional antibiotics like gentamicin against pathogens . Researchers employ this reagent as a critical building block to link the indazole moiety to other pharmacophores—such as thiophene or furan heterocycles—through a methylene bridge, enabling structure-activity relationship (SAR) studies and the exploration of new therapeutic agents . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It requires careful handling under specific storage conditions (in an inert atmosphere at 2-8°C) to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQBMKELZCPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595145
Record name 6-(Bromomethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152626-91-0
Record name 6-(Bromomethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(Bromomethyl)-1H-indazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(Bromomethyl)-1H-indazole: Synthesis, Properties, and Applications

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a stable indazole core coupled with a reactive benzylic bromide handle, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with key biological targets, particularly protein kinases.[1] Consequently, this compound serves as a crucial starting material for the development of novel therapeutics in areas such as oncology, neurology, and inflammatory diseases.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its effective use in research and development.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 152626-91-0[2]
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Canonical SMILES C1=CC2=C(C=C1CBr)NN=C2

Note: The hydrobromide salt of this compound is also commercially available under CAS Number 368426-63-5.[4][5]

Physicochemical Properties
PropertyDescription
Appearance Solid, often appearing as a white to off-white or tan powder.
Solubility Generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol.[6]
Stability & Storage The compound is a reactive benzylic halide. For long-term stability, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[5]

Molecular Structure and Spectroscopic Profile

The reactivity and utility of this compound are direct consequences of its molecular structure, which consists of a bicyclic aromatic indazole system with a bromomethyl substituent at the 6-position.

Caption: Chemical structure of this compound.

The key structural features that dictate its chemical behavior are:

  • The Indazole Core: A bicyclic aromatic system that is relatively stable and provides a rigid scaffold. The N-H proton at the N1 position is acidic and can be deprotonated or substituted.

  • The Bromomethyl Group: This group is the primary site of reactivity. As a benzylic bromide, the C-Br bond is weakened, and the carbon atom is highly electrophilic, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.

Representative Spectroscopic Data
TechniqueExpected Observations
¹H NMR δ ~13 ppm (br s, 1H): N-H proton of the indazole ring. δ ~8.0 ppm (s, 1H): C3-H proton. δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the benzene ring (e.g., C4-H, C7-H). δ ~7.2 ppm (m, 1H): Aromatic proton (e.g., C5-H). δ ~4.7 ppm (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br).
¹³C NMR δ ~140-142 ppm: Quaternary carbons of the indazole ring fusion. δ ~135 ppm: C3 carbon. δ ~110-130 ppm: Other aromatic carbons. δ ~33 ppm: Methylene carbon of the bromomethyl group (-CH₂Br).
IR (cm⁻¹) ~3150 cm⁻¹: N-H stretching. ~3050 cm⁻¹: Aromatic C-H stretching. ~1620, 1500 cm⁻¹: C=C and C=N aromatic ring stretching. ~1220 cm⁻¹: C-N stretching. ~650 cm⁻¹: C-Br stretching.
Mass Spec (EI) M⁺ at m/z 210/212: Molecular ion peak showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). Fragment at m/z 131: Loss of Br radical.

Synthesis and Purification

An efficient and high-yielding synthesis of this compound involves the direct bromination of the corresponding alcohol, (1H-indazol-6-yl)methanol. This method avoids harsh conditions and provides the product in excellent yield.[2][9]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a reported high-yield procedure.[2][9]

  • Reaction Setup: To a solution of (1H-indazol-6-yl)methanol (1.0 eq) in glacial acetic acid, add a solution of 33% hydrogen bromide in acetic acid (excess, ~5-10 eq).

  • Heating: Heat the reaction mixture to 120°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1 hour).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in its predictable and versatile reactivity, primarily centered around the bromomethyl group.

Nucleophilic Substitution

The benzylic bromide is an excellent leaving group, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups.

G Reactant This compound Ind-CH₂-Br Product 6-(Substituted methyl)-1H-indazole Ind-CH₂-Nu Reactant->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reactant:f0 Byproduct Br⁻

Caption: General nucleophilic substitution at the bromomethyl group.

Common nucleophiles include:

  • Thiols (R-SH): To form thioethers.[2]

  • Amines (R₂NH): To form substituted aminomethyl indazoles.

  • Alcohols/Phenols (R-OH): To form ethers.

  • Azide (N₃⁻): To form azidomethyl indazoles, which can be further reduced to amines or used in click chemistry.

  • Cyanide (CN⁻): To introduce a nitrile group, which can be hydrolyzed to a carboxylic acid.

Detailed Experimental Protocol: Thioether Formation

This protocol describes the reaction with ethanethiol, demonstrating a typical Sₙ2 derivatization.[2]

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: Add ethanethiol (EtSH, ~1.2 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, ~1.2 eq).

  • Heating: Heat the reaction mixture to reflux and stir for 1 hour, monitoring by TLC.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the 6-((ethylthio)methyl)-1H-indazole product.

Applications in Research and Drug Development

The primary application of this compound is as an intermediate in the synthesis of biologically active molecules. The indazole core is a key pharmacophore that can form critical hydrogen bonds with protein targets.

  • Kinase Inhibitors: Indazole derivatives are prominent in the development of inhibitors for protein kinases, which are crucial targets in cancer therapy.[10][11] By using this compound, medicinal chemists can build out complex side chains that confer potency and selectivity for specific kinases, such as Polo-like kinase 4 (PLK4) and Pim kinases.[12][13]

  • Neurology and Other Therapeutic Areas: Beyond oncology, indazole-containing compounds have been investigated for a range of other therapeutic applications, including neurological and inflammatory disorders.[3]

  • Materials Science: The rigid, functionalizable nature of the indazole scaffold also makes its derivatives interesting candidates for the development of novel organic materials.[2]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

  • Hazard Classification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its dual structural features: a biologically relevant indazole core and a highly reactive bromomethyl group. Its straightforward synthesis and versatile reactivity make it an indispensable tool for scientists in drug discovery and materials science, enabling the efficient construction of novel and complex molecular entities. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in scientific innovation.

References

synthesis and characterization of 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Bromomethyl)-1H-indazole

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents, including potent kinase inhibitors. Its bifunctional nature, featuring a reactive bromomethyl group and a versatile indazole core, allows for extensive chemical modification and derivatization. This guide provides a comprehensive overview of a robust synthetic route to this compound from a commercially available precursor, detailed protocols for its structural and purity characterization, and essential safety and handling information. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in the fields of organic synthesis and drug development.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific utility of this compound stems from its role as a precursor to molecules that target critical signaling pathways, such as the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[1] The reactive bromomethyl handle at the 6-position serves as an electrophilic site, ideal for introducing a variety of side chains and pharmacophores through nucleophilic substitution reactions, thereby enabling the rapid generation of diverse chemical libraries for drug screening.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved by the direct bromination of the corresponding alcohol, (1H-indazol-6-yl)methanol. This approach is favored for its high yield and operational simplicity.

Synthetic Strategy and Mechanism

The chosen synthetic route involves the conversion of a primary alcohol to an alkyl bromide using a hydrobromic acid solution.

  • Causality of Reagent Choice : A solution of hydrogen bromide (HBr) in acetic acid is an excellent reagent for this transformation. Acetic acid acts as a solvent that can dissolve the starting material and facilitates a high reaction temperature. The strong acid (HBr) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion (Br⁻), a potent nucleophile, then displaces the water molecule via an Sₙ2 mechanism. The high temperature accelerates the reaction rate to ensure completion within a practical timeframe.[2]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_materials Materials & Reagents cluster_process Process cluster_output Output start_material (1H-Indazol-6-yl)methanol reaction Reaction start_material->reaction reagents 33% HBr in Acetic Acid reagents->reaction workup Aqueous Work-up reaction->workup 1. Cool & Quench 2. Neutralize (NaHCO₃) 3. Extract (EtOAc) purification Purification workup->purification 1. Dry (Na₂SO₄) 2. Concentrate 3. Column Chromatography product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1H-indazol-6-yl)methanol (e.g., 1.0 g, 6.75 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, add a 33% solution of hydrogen bromide in acetic acid (e.g., 10 mL).

  • Reaction: Heat the reaction mixture to 120°C and stir vigorously for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water (100 mL) to quench the reaction.

  • Work-up - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the aqueous mixture until the effervescence ceases and the pH is neutral (~7).

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Work-up - Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid. A yield of approximately 89% can be expected.[2]

In-depth Characterization

Unequivocal characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system of analysis.

Visualization of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis cluster_data Derived Data compound Synthesized Product: This compound nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr ms Mass Spectrometry (MS) compound->ms ir Infrared Spectroscopy (IR) compound->ir mp Melting Point compound->mp appearance Appearance compound->appearance nmr_data Confirms: - C-H Framework - Connectivity nmr->nmr_data ms_data Confirms: - Molecular Weight - Br Isotopic Pattern ms->ms_data ir_data Confirms: - Functional Groups (N-H, C-Br) ir->ir_data mp_data Indicates: - Purity mp->mp_data

Caption: Comprehensive characterization workflow for the final product.

Physicochemical and Spectroscopic Data

The following table summarizes the expected characterization data for this compound.

Parameter Technique Expected Value / Observation Interpretation
AppearanceVisual InspectionWhite to off-white solid/powder.[3]Basic physical state confirmation.
Melting PointMelting Point Apparatus~180-185 °C (for 6-bromo-1H-indazole).[3][4]A sharp melting range indicates high purity.
Molecular Formula-C₈H₇BrN₂-
Molecular Weight-211.06 g/mol -
¹H NMR NMR Spectroscopy~11.0-13.0 ppm (br s, 1H)~8.0 ppm (s, 1H)~7.7 ppm (d, 1H)~7.5 ppm (s, 1H)~7.3 ppm (d, 1H)~4.8 ppm (s, 2H)N-H proton of the indazole ring.H-3 proton.H-4 or H-7 proton.H-5 or H-7 proton.H-4 or H-5 proton.Methylene protons of the -CH₂Br group.
IR Spectroscopy FTIR Spectroscopy~3150 cm⁻¹ (broad)~1620 cm⁻¹~600-700 cm⁻¹N-H stretching vibration.[5][6]C=C aromatic ring stretching.[5]C-Br stretching vibration.
Mass Spec. MS (EI or ESI)m/z ~210 & ~212Molecular ion peaks (M⁺ and M+2) showing the characteristic ~1:1 isotopic pattern for a single bromine atom.[7]

Note: NMR chemical shifts are estimates based on the indazole scaffold and substituent effects and should be confirmed experimentally.[5][8]

Interpreting the Data: A Self-Validating System
  • Structural Confirmation: The ¹H NMR spectrum is paramount for confirming the connectivity. The singlet at ~4.8 ppm integrating to 2H is definitive evidence of the isolated methylene (-CH₂-) group, while the aromatic signals confirm the substituted indazole core.[5]

  • Functional Group Validation: The IR spectrum corroborates the NMR data by showing the characteristic N-H stretch of the indazole ring and, critically, the C-Br stretch, confirming the success of the bromination reaction.[6]

  • Elemental Composition: Mass spectrometry provides the most direct evidence of a successful synthesis. The observation of two peaks of nearly equal intensity separated by 2 mass units (e.g., 210 and 212) is the unmistakable signature of a compound containing one bromine atom, thus validating the elemental composition.[7]

  • Purity Assessment: A sharp, un-depressed melting point is a strong indicator of high purity.[9] This can be quantitatively confirmed by High-Performance Liquid Chromatography (HPLC), which should show a single major peak (e.g., ≥98.5% purity).[3]

Safety, Handling, and Storage

Chemical safety is non-negotiable in a research environment. This compound and its precursors should be handled with care.

  • Hazard Identification: Based on data for similar compounds like 6-bromo-1H-indazole, this chemical should be considered an irritant. It may cause skin, eye, and respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]

  • Handling: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes. Ensure eyewash stations and safety showers are readily accessible.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[10]

Conclusion

This guide has detailed a reliable and high-yielding synthesis of this compound, a valuable intermediate for pharmaceutical research. The described workflow, from reaction execution to rigorous characterization, provides a complete framework for producing and validating this key building block. The emphasis on the rationale behind procedural steps and the integration of multiple analytical techniques ensures that researchers can confidently synthesize and utilize this compound in the development of novel therapeutics.

References

6-(Bromomethyl)-1H-indazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(Bromomethyl)-1H-indazole: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds are recognized as "privileged structures" due to their consistent appearance in biologically active compounds. The indazole core is a prime example, forming the foundation of numerous therapeutics, particularly in oncology.[1][2] Its unique bicyclic aromatic structure allows for versatile functionalization and precise three-dimensional orientation of substituents to interact with biological targets.

This guide focuses on a particularly valuable derivative: This compound . This compound serves as a powerful and versatile electrophilic building block. The introduction of the bromomethyl group at the 6-position transforms the stable indazole core into a reactive intermediate, primed for covalent modification. This reactivity is the key to its utility, enabling chemists to readily introduce the indazole motif into a wide range of molecular architectures. We will explore its fundamental properties, synthesis, and critical role in the development of novel therapeutics, providing both theoretical understanding and practical, field-proven protocols for its application.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 152626-91-0[3][4]
Molecular Formula C₈H₇BrN₂[4]
Molecular Weight 211.06 g/mol [4][5]
IUPAC Name This compound[4]
Appearance Typically an off-white to solidN/A
Reactivity Class Electrophilic Alkylating Agent (Benzylic Bromide)N/A

Note: The hydrobromide salt of this compound (CAS: 368426-63-5) is also commercially available and has a molecular weight of 291.97 g/mol .[6][7]

The reactivity of this molecule is dominated by the C-Br bond. As a benzylic bromide, the carbon atom is highly susceptible to nucleophilic attack. This is because the transition state of both Sₙ1 and Sₙ2 reactions is stabilized by the adjacent aromatic ring system, making it an excellent leaving group and a potent electrophile.

Synthesis and Mechanistic Rationale

The efficient synthesis of this compound is crucial for its application. An effective method involves the direct bromination of a precursor alcohol, 6-(hydroxymethyl)-1H-indazole, using a strong brominating agent in an acidic medium.

An improved synthesis for a related compound highlights a robust method that can be adapted for this purpose, utilizing 33% hydrogen bromide (HBr) in acetic acid.[8] This approach is favored for its directness and high yield.

Synthetic Workflow

The conversion is a straightforward acid-catalyzed nucleophilic substitution.

G cluster_0 Synthesis of this compound start 6-(Hydroxymethyl)-1H-indazole reagents 33% HBr in Acetic Acid Heat (e.g., 120°C) start->reagents Step 1: Reaction Setup workup Aqueous Workup & Purification reagents->workup Step 2: Conversion product This compound workup->product Step 3: Isolation

Caption: High-level workflow for the synthesis of this compound.

Causality of Experimental Choices
  • Reagent (33% HBr in Acetic Acid): Acetic acid serves as a solvent that can tolerate highly acidic conditions. The high concentration of HBr provides both the acidic catalyst and the bromide nucleophile.

  • Mechanism: The reaction proceeds via protonation of the hydroxyl group by the strong acid (HBr). This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water). The bromide ion (Br⁻) then attacks the benzylic carbon in an Sₙ2 or Sₙ1-like fashion, displacing water and forming the final product.

  • Temperature (120°C): Elevated temperature is necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction rate and driving the conversion to completion.[8]

Applications in Medicinal Chemistry & Drug Discovery

This compound is not an end-product but a strategic intermediate. Its utility lies in its ability to covalently link the valuable indazole scaffold to other molecules of interest. This is typically achieved by reacting it with various nucleophiles.

G cluster_nuc Nucleophiles cluster_prod Products center This compound (Electrophile) Prod1 6-(Aminomethyl)-1H-indazoles center->Prod1 Prod2 6-(Thioether)-1H-indazoles center->Prod2 Prod3 6-(Alkoxymethyl)-1H-indazoles center->Prod3 Nuc1 Amines (R-NH₂) Nitrogen Nucleophile Nuc1->Prod1 Nuc2 Thiols (R-SH) Sulfur Nucleophile Nuc2->Prod2 Nuc3 Alcohols / Phenols (R-OH) Oxygen Nucleophile Nuc3->Prod3

Caption: General reactivity of this compound with common nucleophiles.

Key Therapeutic Areas:
  • Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors used in cancer therapy.[1] this compound allows for the attachment of solubilizing groups or side chains that can probe other pockets of the ATP-binding site, enhancing potency and selectivity.

  • Antimicrobial Agents: The compound is a precursor for molecules targeting essential bacterial enzymes. For example, derivatives have been synthesized to inhibit DNA gyrase B (GyrB), an enzyme crucial for bacterial DNA replication.[9] It can also be used in click chemistry to generate libraries of 1,2,3-triazole derivatives for screening as antimicrobial agents.[9]

  • Neurological Disorders: Indazole derivatives are actively being researched for their potential in treating neurological conditions.[2][10] The ability to easily modify the 6-position is critical for tuning properties like blood-brain barrier penetration and receptor affinity.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a self-validating, step-by-step methodology for a typical Sₙ2 reaction using this compound.

Objective: To synthesize a 6-((alkylamino)methyl)-1H-indazole derivative.

Materials & Reagents:
  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • Apolar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN))

  • Inorganic Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the inorganic base (e.g., K₂CO₃, 2.5 eq).

    • Causality: The base is crucial to neutralize the HBr that is formed as a byproduct of the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction medium remains basic.

  • Solvent and Reagent Addition:

    • Add the aprotic solvent (e.g., ACN) to the flask to dissolve/suspend the solids. A typical concentration is 0.1-0.2 M.

    • Add the primary amine (1.1 eq) to the stirring suspension.

    • Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. ACN is a good solvent choice as it is polar enough to dissolve the reagents but does not interfere with the reaction.

  • Reaction Progression:

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromomethyl indazole is consumed (typically 2-12 hours).

    • Causality: Room temperature is often sufficient for this reactive electrophile. Monitoring ensures the reaction is stopped at the optimal time, preventing potential side reactions.

  • Aqueous Workup:

    • Once the reaction is complete, filter off the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and then brine.

    • Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of EtOAc in hexanes).

    • Causality: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials or byproducts based on polarity.

  • Validation:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

    • Causality: This final step is non-negotiable for a self-validating protocol. It provides definitive proof that the target molecule has been synthesized successfully and is of sufficient purity for subsequent applications.

Safety and Handling

As a reactive alkylating agent, this compound and its related compounds must be handled with appropriate care.

  • Hazard Classification: While specific data for this exact compound is limited, related bromo-indazole compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][11] It should be treated as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound stands out as a high-value intermediate for researchers in drug discovery and development. Its utility is derived from the strategic combination of a privileged indazole scaffold with a reactive benzylic bromide handle. This design allows for the efficient and predictable incorporation of the indazole core into diverse and complex molecular structures. A firm grasp of its properties, synthesis, and reactivity empowers scientists to leverage this building block to its full potential, accelerating the discovery of next-generation therapeutics.

References

solubility and stability of 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-(Bromomethyl)-1H-indazole

Authored by a Senior Application Scientist

Foreword: this compound is a bifunctional molecule of significant interest in medicinal chemistry. It combines the privileged indazole scaffold, a core component in numerous kinase inhibitors and other therapeutic agents, with a highly reactive bromomethyl group.[1] This latter feature makes it a valuable synthon for introducing the indazole moiety into larger molecules via nucleophilic substitution. However, this inherent reactivity presents considerable challenges regarding the compound's stability and handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the , ensuring its effective and reliable use in synthesis and drug discovery workflows. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes foundational principles and provides robust, field-proven experimental protocols adapted from closely related indazole analogues.

Physicochemical Characteristics and Structural Rationale

The structure of this compound dictates its chemical behavior. The indazole ring system is aromatic and relatively planar, contributing to its crystalline nature. The key feature is the bromomethyl group (-CH₂Br) attached to the benzene ring portion. This group is analogous to a benzylic bromide, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the primary driver of the compound's utility and its instability.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource(s)
Molecular Formula C₈H₇BrN₂[2]
Molecular Weight 211.06 g/mol [3]
CAS Number 152626-91-0[4]
Appearance Expected to be a solidN/A
Storage Conditions Inert atmosphere, 2-8°C[4]

Note: The recommended cold storage under an inert atmosphere strongly suggests inherent instability at ambient conditions.[4]

Solubility Profile: A Predictive and Experimental Approach

A compound's solubility is a critical parameter for its use in chemical reactions, biological assays, and formulation development. While specific experimental data for this compound is scarce, its solubility can be predicted based on its structure and confirmed using standardized protocols.

Predicted Solubility Behavior
  • Aqueous Solubility: Expected to be very low. The molecule is largely hydrophobic, and while the indazole nitrogens can act as hydrogen bond acceptors, this is insufficient to overcome the hydrophobicity of the bicyclic aromatic system and the bromomethyl group.

  • Organic Solubility: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where many indazole derivatives show good solubility.[1] It will likely exhibit moderate to good solubility in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane (DCM), but poor solubility in non-polar solvents like hexanes.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following protocols are industry-standard methods for assessing thermodynamic and kinetic solubility.

This method determines the equilibrium concentration of a compound in a saturated solution and is considered the gold standard.[1]

Causality: The extended equilibration period (24-72 hours) ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states, providing the most accurate measure of a compound's intrinsic solubility in a given solvent.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile).

  • Equilibration: Seal the vials securely and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-72 hours to allow the solution to reach equilibrium.[1]

  • Sampling & Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Carefully remove an aliquot of the supernatant. It is critical to filter the aliquot through a fine (e.g., 0.22 µm) filter to remove any microscopic particulate matter, which would otherwise falsely inflate the measured concentration.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1] Construct a calibration curve with known concentrations of the compound to ensure accurate quantification.

This high-throughput method is common in early drug discovery and measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Causality: This protocol mimics the conditions of many biological assays where a compound is introduced from a concentrated organic stock into an aqueous medium. It measures the apparent solubility under non-equilibrium conditions, which is often more relevant for in vitro testing.

  • Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10-20 mM, in 100% DMSO.[1]

  • Dilution: In a 96-well plate, add the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to reach a series of final concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent and low (e.g., ≤1%) across all wells to minimize co-solvent effects.[1]

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically 2 to 24 hours.[1]

  • Analysis: Determine the concentration of the compound remaining in solution. This can be done by filtering the plate and analyzing the filtrate by HPLC-UV or LC-MS/MS, or by nephelometry which measures turbidity from precipitated compound.[1]

Table 2: Template for Recording Solubility Data

Solvent/BufferTemperature (°C)MethodMeasured Solubility (µg/mL or µM)
Water25Thermodynamic
PBS (pH 7.4)25Thermodynamic
PBS (pH 7.4)25Kinetic (2h)
Ethanol25Thermodynamic
Acetonitrile25Thermodynamic
DMSO25Thermodynamic

Stability Profile: Managing Inherent Reactivity

The stability of this compound is paramount. Its high reactivity, while synthetically useful, makes it prone to degradation. Understanding its degradation pathways is essential for proper handling, storage, and reaction quenching. The compound is classified as stable under normal, recommended storage conditions, but incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6]

Key Factors Influencing Stability
  • Nucleophiles/Hydrolysis: The primary degradation pathway is likely nucleophilic substitution at the benzylic carbon. Water can act as a nucleophile, leading to hydrolysis to the corresponding 6-(hydroxymethyl)-1H-indazole, particularly under neutral or basic conditions. Other nucleophiles present in a reaction mixture (e.g., amines, thiols) will readily react.

  • pH: Stability is expected to be poor under basic conditions, which would accelerate hydrolysis.[1] Acidic conditions may also promote degradation, though potentially at a slower rate.[1]

  • Temperature: Elevated temperatures will accelerate degradation reactions. The Safety Data Sheet (SDS) advises avoiding excess heat.[5]

  • Light: As a substituted aromatic compound, it may be susceptible to photolytic degradation. Testing according to ICH Q1B guidelines is necessary to confirm this.[7]

  • Polymerization: For the related 5-(bromomethyl)-1H-indazole, isolation as a hydrobromide salt is noted as critical to suppress polymerization.[8] This suggests the free base of this compound may be prone to self-reaction, where the nitrogen of one molecule attacks the bromomethyl group of another, leading to oligomers or polymers. This is a critical, often overlooked, aspect of stability for this class of compounds.

Experimental Assessment of Stability: Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish a "stability-indicating" analytical method capable of resolving the parent compound from all significant degradants.[9]

Causality: This protocol systematically exposes the compound to harsh conditions (more extreme than typical storage) to accelerate degradation. By identifying the degradation products formed under specific stress conditions (e.g., acid, base, oxidation), we can understand the molecule's liabilities and develop analytical methods that can monitor for these impurities during formal stability studies.

  • Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.[1][9]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for several hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for several hours.[1]

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[1]

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.[1]

    • Thermal Degradation (Solution): Incubate the stock solution at 80°C.[1]

    • Photolytic Degradation: Expose the stock solution in a validated photostability chamber according to ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.[1][7][10]

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • For acid and base hydrolysis samples, neutralize the solution before analysis to prevent damage to the HPLC column.[1]

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for obtaining mass information on the degradation products to help elucidate their structures.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Visualization of Experimental Workflows

Diagram 1: Solubility Determination Workflow

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Add Excess Solid to Solvent T_Equil Equilibrate (24-72h) at constant T T_Start->T_Equil T_Filter Filter Supernatant (0.22 µm) T_Equil->T_Filter T_Quant Quantify by HPLC T_Filter->T_Quant K_Start Prepare DMSO Stock (e.g., 10 mM) K_Dilute Dilute into Aqueous Buffer K_Start->K_Dilute K_Incubate Incubate (2-24h) K_Dilute->K_Incubate K_Analyze Analyze Soluble Fraction (HPLC or Nephelometry) K_Incubate->K_Analyze Start This compound Sample Start->T_Start Start->K_Start

Caption: Workflow for determining thermodynamic and kinetic solubility.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Apply Stress Conditions Prep Prepare Stock Solution (1 mg/mL in ACN/H2O) Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, 60°C) Prep->Base Ox Oxidative (3% H2O2, RT) Prep->Ox Thermal Thermal (80°C, Solid/Solution) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sample Sample at Time Points (Neutralize Acid/Base) Acid->Sample Base->Sample Ox->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability-Indicating HPLC-UV/MS Sample->Analyze Result Identify Degradants & Quantify Purity Analyze->Result

Caption: Workflow for conducting a comprehensive forced degradation study.

Recommended Handling and Storage

Given the compound's reactive nature, strict handling and storage protocols are mandatory to preserve its integrity.

  • Storage: The compound should be stored at refrigerated temperatures (2-8°C) as recommended.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.[4] For long-term storage, consider storage at -20°C.

  • Handling: Always handle in a well-ventilated area, such as a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid creating dust.[5]

  • Use in Reactions: When using the compound as a reagent, it is best to use it as fresh as possible. If a solution is prepared, it should be used promptly. The presence of the hydrobromide salt (CAS 368426-63-5) suggests that this form may be more stable and less prone to polymerization, making it a potentially better choice for storage and handling if available.[2]

Conclusion

This compound is a classic example of a "high-reward, high-risk" chemical intermediate. Its utility in synthesizing novel chemical entities is matched by its inherent instability, driven by the electrophilic bromomethyl group. A thorough and proactive characterization of its solubility and stability is not merely an academic exercise but a prerequisite for its successful application. By employing the systematic protocols outlined in this guide—from rigorous solubility determination to comprehensive forced degradation studies—researchers can mitigate risks, ensure the quality of their synthetic products, and accelerate their drug discovery and development programs.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 6-(bromomethyl)-1H-indazole, a key heterocyclic building block in medicinal chemistry. Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for its application in the synthesis of novel therapeutic agents.

Introduction

This compound is a versatile intermediate utilized in the development of various pharmacologically active compounds. The indazole core is a well-established pharmacophore, and the presence of a reactive bromomethyl group at the 6-position allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for guiding its use in subsequent synthetic steps.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~13.0 (broad s)Singlet1HN-H
~8.0 (s)Singlet1HH3
~7.7 (d)Doublet1HH4
~7.5 (s)Singlet1HH7
~7.2 (d)Doublet1HH5
~4.7 (s)Singlet2H-CH₂Br

Interpretation of the ¹H NMR Spectrum:

  • N-H Proton: The broad singlet at approximately 13.0 ppm is characteristic of the acidic proton on the nitrogen atom of the indazole ring. Its broadness is due to quadrupole broadening and potential exchange with trace amounts of water in the NMR solvent.

  • Aromatic Protons: The signals in the aromatic region (7.0-8.5 ppm) correspond to the protons on the benzene and pyrazole rings of the indazole core. The specific splitting patterns (doublets and singlets) arise from the coupling between adjacent protons. The singlet for H3 is expected as it has no adjacent protons. The protons on the benzene ring (H4, H5, and H7) will show splitting based on their ortho and meta relationships.

  • Bromomethyl Protons: The singlet at around 4.7 ppm, integrating to two protons, is a key indicator of the -CH₂Br group. The downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) (ppm)Assignment
~140C7a
~135C3
~128C6
~125C3a
~122C5
~120C4
~110C7
~33-CH₂Br

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The signals in the range of 110-140 ppm correspond to the seven carbon atoms of the indazole ring system. The chemical shifts are influenced by the electronic environment, including the presence of the nitrogen atoms and the bromomethyl substituent.

  • Bromomethyl Carbon: The signal at approximately 33 ppm is assigned to the carbon of the -CH₂Br group. This upfield chemical shift, relative to the aromatic carbons, is characteristic of an sp³-hybridized carbon attached to a halogen.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

Frequency (cm⁻¹)IntensityAssignment
3200-3000BroadN-H stretch
3100-3000MediumAromatic C-H stretch
1620-1450Medium to StrongC=C and C=N stretching in the aromatic rings
1250-1200StrongC-N stretch
700-600StrongC-Br stretch

Interpretation of the IR Spectrum:

  • N-H Stretch: The broad absorption band in the 3200-3000 cm⁻¹ region is indicative of the N-H stretching vibration of the indazole ring.

  • Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ range are characteristic of C-H stretching vibrations within the aromatic rings.

  • Ring Vibrations: The absorptions between 1620 cm⁻¹ and 1450 cm⁻¹ are due to the C=C and C=N stretching vibrations within the fused aromatic ring system.

  • C-N Stretch: The strong band around 1250-1200 cm⁻¹ corresponds to the C-N stretching vibration.

  • C-Br Stretch: The strong absorption in the 700-600 cm⁻¹ region is a key diagnostic peak for the presence of the C-Br bond in the bromomethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): For C₈H₇BrN₂, the expected monoisotopic mass is approximately 210.98 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a ratio of approximately 1:1 for the M⁺ and M+2⁺ peaks, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragmentation: A prominent fragment would be the loss of the bromine atom, resulting in a peak at [M-Br]⁺. Another likely fragmentation pathway is the loss of the entire bromomethyl group, leading to a peak corresponding to the 1H-indazole radical cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Actual parameters may vary depending on the specific instrumentation used.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrobromide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 14 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0 to 160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and key fragments.

Visualization of Experimental Workflows

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation NMR_Data NMR Spectra & Peak Assignment NMR->NMR_Data IR_Data IR Spectrum & Band Assignment IR->IR_Data MS_Data Mass Spectrum & Fragmentation Analysis MS->MS_Data Confirmation Confirmed Structure of This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides unambiguous confirmation of its molecular structure. This detailed characterization is essential for ensuring the quality and identity of this important synthetic intermediate, thereby supporting its effective use in the discovery and development of new chemical entities with therapeutic potential.

References

The Synthetic Keystone: An In-depth Technical Guide to 6-(Bromomethyl)-1H-indazole for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold and the Significance of the 6-Bromomethyl Moiety

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of clinically significant therapeutic agents, particularly in oncology.[1][2] Indazole-based compounds have demonstrated a remarkable capacity to modulate the activity of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][4]

This guide focuses on a particularly valuable, yet often overlooked, derivative: 6-(Bromomethyl)-1H-indazole . The introduction of a bromomethyl group at the 6-position transforms the relatively inert indazole core into a highly versatile and reactive intermediate. The benzylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity unlocks a vast chemical space, enabling medicinal chemists to append a wide array of functional groups and build complex molecular architectures with precision and efficiency. Consequently, this compound has emerged as a critical building block in the synthesis of advanced kinase inhibitors and other targeted therapies. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthesis, characterization, and strategic applications.

A Note on the History and Discovery

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of functionalized indazoles for pharmaceutical applications. Its utility is often highlighted in the context of improving multi-step synthetic routes to more complex target molecules, where it serves as a superior alternative to less reactive or less stable intermediates. A notable example is in the improved synthesis of 6-[(ethylthio)methyl]-1H-indazole, where the use of this compound significantly enhances the overall yield by replacing a less efficient mesylate intermediate.

Synthesis and Methodology: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved through the bromination of a precursor alcohol, 6-(hydroxymethyl)-1H-indazole. This transformation is a robust and high-yielding reaction, critical for ensuring a reliable supply of this key intermediate. The following sections detail the multi-step synthesis, beginning from a commercially available starting material.

Overall Synthetic Workflow

The following diagram illustrates the multi-step synthesis of this compound, commencing from 3-amino-4-methylbenzoic acid.

Synthesis_Workflow Overall Synthesis of this compound A 3-Amino-4-methylbenzoic acid B Esterification A->B SOCl2, EtOH, reflux C Ethyl 3-amino-4-methylbenzoate B->C D Diazotization & Cyclization C->D 1. Ac2O, AcOK, isopentyl nitrite, reflux 2. HCl E Ethyl 1H-indazole-6-carboxylate D->E F Reduction E->F LiAlH4, THF, 0°C G (1H-Indazol-6-yl)methanol F->G H Bromination G->H 33% HBr in AcOH, 120°C I This compound H->I

Caption: Multi-step synthesis of this compound.

Step 1: Synthesis of (1H-Indazol-6-yl)methanol

The precursor alcohol is synthesized in a three-step sequence starting from 3-amino-4-methylbenzoic acid.

Protocol:

  • Esterification: 3-Amino-4-methylbenzoic acid is esterified to protect the carboxylic acid and facilitate the subsequent cyclization. This is typically achieved by refluxing with thionyl chloride in ethanol.

  • Diazotization and Cyclization: The resulting ethyl 3-amino-4-methylbenzoate undergoes diazotization followed by intramolecular cyclization to form the indazole ring. This is a classic method for indazole synthesis, often employing reagents like isopentyl nitrite in the presence of acetic anhydride and potassium acetate, followed by acidic workup.

  • Reduction: The ester group of ethyl 1H-indazole-6-carboxylate is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF at low temperatures.

Step 2: Bromination of (1H-Indazol-6-yl)methanol to Yield this compound

This is the pivotal step, converting the relatively unreactive alcohol into the desired electrophilic bromomethyl intermediate. The choice of reagents is critical for achieving high yield and purity.

Expertise & Experience in Reagent Selection:

The use of 33% hydrogen bromide in acetic acid is a superior method for this transformation. This reagent system offers several advantages over other brominating agents like PBr₃ or CBr₄/PPh₃. The acidic medium protonates the hydroxyl group, converting it into a good leaving group (water), which is then readily displaced by the bromide nucleophile in an Sₙ2 reaction. The high temperature (120°C) drives the reaction to completion. This method is not only high-yielding (typically around 89%) but also procedurally straightforward, making it amenable to scale-up.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add (1H-Indazol-6-yl)methanol.

  • Reagent Addition: Under a nitrogen atmosphere, add a solution of 33% hydrogen bromide in acetic acid.

  • Reaction Conditions: Heat the reaction mixture to 120°C and maintain for 1 hour.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere (Nitrogen): Prevents potential oxidation of the indazole ring at high temperatures.

  • High Temperature (120°C): Provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.

  • Aqueous Work-up: Precipitates the organic product while removing the inorganic salts and excess acid.

The following diagram illustrates the mechanism of the bromination reaction.

Bromination_Mechanism Mechanism of Bromination cluster_0 Protonation cluster_1 SN2 Attack Indazole-CH2OH (1H-Indazol-6-yl)methanol Indazole-CH2OH2+ Protonated Alcohol Indazole-CH2OH->Indazole-CH2OH2+ + H+ HBr H-Br Br- Br- Indazole-CH2OH2+->Br- Indazole-CH2Br This compound Indazole-CH2OH2+->Indazole-CH2Br + Br- H2O H2O Indazole-CH2OH2+->H2O Loss of H2O

Caption: Mechanism of the bromination of (1H-indazol-6-yl)methanol.

Physicochemical Properties and Characterization

Accurate characterization of this compound is essential for its use in subsequent synthetic steps. While a comprehensive, publicly available dataset is limited, the expected properties and spectroscopic data can be reliably predicted based on its structure and data from closely related analogues.

Quantitative Data Summary
PropertyValueReference/Notes
CAS Number 152626-91-0
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to light brown solidPredicted
Melting Point Not reported, expected to be >150 °CBased on similar bromoindazoles
Solubility Soluble in DMSO, DMF, and chlorinated solventsPredicted
Spectroscopic Analysis (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the benzylic CH₂ protons (likely in the range of 4.5-5.0 ppm), and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The benzylic carbon (CH₂Br) is expected to resonate in the range of 30-35 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C-Br stretching (in the fingerprint region, <700 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[2] The bromomethyl group serves as a handle for introducing various side chains that can interact with specific binding pockets of the target protein.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a core heterocyclic scaffold (like indazole) and a "linker" region that connects to a solubilizing group or a moiety that occupies a specific region of the kinase's active site. This compound is an ideal starting point for constructing these molecules.

Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis General Synthesis of Kinase Inhibitors A This compound B Nucleophilic Substitution A->B Nucleophile (e.g., R-SH, R-OH, R-NH2) C Functionalized Indazole Intermediate B->C D Further Functionalization / Coupling C->D e.g., Suzuki or Buchwald-Hartwig coupling E Kinase Inhibitor D->E

Caption: General workflow for synthesizing kinase inhibitors from this compound.

In a typical synthetic sequence, the bromide is displaced by a nucleophile, such as a thiol, alcohol, or amine, to introduce a desired side chain. The indazole nitrogen can then be protected or functionalized, and further modifications can be made to the molecule through cross-coupling reactions on the aromatic ring.

Safety, Handling, and Storage

As a reactive benzylic bromide, this compound should be handled with appropriate care.

  • Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system.[5][6] It is also a lachrymator. Due to its alkylating nature, it should be considered a potential mutagen and handled with appropriate engineering controls (fume hood) and personal protective equipment (gloves, safety glasses).

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation. It may be sensitive to moisture and light.

Conclusion

This compound is a quintessential example of a key intermediate that, while not a final drug product itself, is indispensable for the efficient and versatile synthesis of complex and biologically active molecules. Its strategic importance in the construction of novel kinase inhibitors and other targeted therapies cannot be overstated. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for any research program focused on the discovery and development of indazole-based pharmaceuticals.

References

The Synthetic Versatility and Biological Potential of 6-(Bromomethyl)-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system comprising fused benzene and pyrazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities. Among the various substituted indazoles, those functionalized at the 6-position have garnered significant attention in drug discovery.

This technical guide focuses on the synthesis and potential biological activities of derivatives of 6-(bromomethyl)-1H-indazole. The introduction of a bromomethyl group at the 6-position provides a highly reactive handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of diverse compound libraries.[3] While this compound itself is not typically the final active pharmaceutical ingredient, its utility as a precursor to potent bioactive molecules is of considerable interest to researchers and drug development professionals. This guide will delve into the synthesis of this key intermediate, explore its derivatization, and discuss the significant biological activities of the resulting compounds, supported by experimental data and detailed protocols.

Synthesis of this compound: A Key Intermediate

The efficient synthesis of this compound is a critical first step in the exploration of its derivatives. One effective method involves the bromination of 6-methyl-1H-indazole. A more comprehensive and scalable approach, however, often starts from more readily available precursors and involves the construction of the indazole ring followed by functionalization of a methyl group.

An improved and well-documented procedure for a related synthesis, which can be adapted, involves the conversion of a hydroxymethyl group to a bromomethyl group.[3]

Experimental Protocol: Synthesis of this compound from (1H-Indazol-6-yl)methanol

This protocol is based on a method described for the synthesis of a similar compound, highlighting the conversion of a methyl group to a bromomethyl group via a hydroxyl intermediate which is a common synthetic strategy.[3]

Step 1: Synthesis of (1H-Indazol-6-yl)methanol This intermediate can be prepared from 6-methyl-1H-indazole via oxidation or from a corresponding carboxylic acid ester via reduction.

Step 2: Bromination of (1H-Indazol-6-yl)methanol

  • In a round-bottom flask, dissolve (1H-indazol-6-yl)methanol in a suitable solvent such as anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Anticancer Activity of this compound Derivatives

The indazole scaffold is a core component of several FDA-approved anticancer drugs, many of which function as kinase inhibitors.[4] Derivatives of this compound are promising candidates for the development of novel anticancer agents due to the scaffold's proven efficacy and the synthetic versatility of the bromomethyl group.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[5] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.

VEGFR-2 Signaling Pathway Simplified VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Indazole_Derivative 6-Substituted Indazole Derivative Indazole_Derivative->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by indazole derivatives.

Synthesis of Anticancer Derivatives

The reactive nature of the bromomethyl group allows for the introduction of various functionalities to the indazole core, enabling the exploration of structure-activity relationships (SAR) for kinase inhibition. A common strategy involves the nucleophilic substitution of the bromide with amines, thiols, or other nucleophiles to generate a library of derivatives.

Quantitative Anticancer Data

While specific data for a wide range of derivatives synthesized directly from this compound is emerging, the anticancer potential can be inferred from studies on closely related 6-substituted indazole derivatives. The following table summarizes the in vitro antiproliferative activity of some representative indazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[6][7]
6o A549 (Lung Cancer)>40[6][7]
6o PC-3 (Prostate Cancer)16.52[6][7]
6o Hep-G2 (Liver Cancer)26.31[6][7]
2f 4T1 (Breast Cancer)0.23[4]

Note: The compounds listed are structurally related to potential derivatives of this compound and demonstrate the anticancer potential of the indazole scaffold.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.[6]

  • Cell Culture: Culture human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, and many of them act by inhibiting cyclooxygenase (COX) enzymes. Indazole derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent COX-2 inhibitory activity.[8]

Mechanism of Action: COX-2 Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

COX-2 Inhibition Workflow Workflow for Screening COX-2 Inhibitors cluster_0 In Silico Screening cluster_1 In Vitro Assays cluster_2 In Vivo Models Compound_Library Indazole Derivative Library Docking Molecular Docking (COX-2 Active Site) Compound_Library->Docking Hit_Compounds Hit Compounds Docking->Hit_Compounds COX_Assay COX-2 Inhibition Assay Hit_Compounds->COX_Assay Cytokine_Assay Pro-inflammatory Cytokine Assay (e.g., TNF-α) COX_Assay->Cytokine_Assay Animal_Model Carrageenan-induced Paw Edema in Rats Cytokine_Assay->Animal_Model Lead_Compound Lead Compound Animal_Model->Lead_Compound

Caption: A typical workflow for identifying and validating COX-2 inhibitors.

Quantitative Anti-inflammatory Data

Computational and in vitro studies have identified 6-bromo-1H-indazole derivatives as potential COX-2 inhibitors.[8] The following table presents data for some indazole derivatives, demonstrating their anti-inflammatory potential.

CompoundTargetIC₅₀ (µM)Reference
Indazole COX-223.42[9]
6-Nitroindazole COX-219.22[9]
Celecoxib (Standard) COX-25.10[9]
Indazole TNF-α220.11[9]
6-Nitroindazole IL-1β100.75[9]

Note: This data for related indazole compounds suggests that derivatives of this compound could also exhibit significant anti-inflammatory activity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for assessing the COX-2 inhibitory activity of test compounds.[9]

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid, in a suitable buffer.

  • Compound Incubation: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and a heme cofactor. Incubate for a short period at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a solution of hydrochloric acid.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Indazole derivatives have been shown to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[10][11]

Synthesis of Antimicrobial Derivatives

The this compound scaffold can be utilized to synthesize a variety of antimicrobial compounds. For instance, the synthesis of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core has been reported to yield compounds with moderate to good antimicrobial activity.[10][11] A similar synthetic strategy can be employed starting from this compound.

Experimental Protocol: Synthesis of 1-(Aryl)-4-((1H-indazol-6-yl)methyl)-1H-1,2,3-triazoles

This protocol is adapted from the synthesis of similar triazole-containing indazoles.[10][11]

Step 1: Synthesis of 6-(Azidomethyl)-1H-indazole

  • Dissolve this compound in a suitable solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(azidomethyl)-1H-indazole.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • In a reaction vessel, dissolve 6-(azidomethyl)-1H-indazole and a terminal alkyne in a solvent mixture of t-butanol and water.

  • Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole derivative.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for some 6-bromo-1H-indazole-1,2,3-triazole derivatives against various microbial strains.[10][11]

Compound IDS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)Reference
8a 250250500500[10][11][12]
8c 125250250250[10][11][12]
8f 250500>500>500[10][11][12]
8h 125250250250[10][11][12]
Ciprofloxacin (Std.) 2525--[10][11][12]
Nystatin (Std.) --100100[10][11][12]

Note: These compounds are structurally analogous to those that can be synthesized from this compound, indicating the potential of this scaffold in developing new antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the MIC of a compound.[10]

  • Preparation of Inoculum: Grow the microbial strains in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (medium without microbe).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable intermediate in medicinal chemistry. Its reactive bromomethyl group provides a convenient anchor point for the synthesis of a wide array of derivatives. While direct biological data on a large library of compounds synthesized from this specific precursor is still expanding, the extensive research on structurally related 6-substituted indazoles strongly supports the potential of this scaffold in developing novel therapeutics. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of indazole derivatives, often mediated through mechanisms like kinase and COX-2 inhibition, highlight promising avenues for future drug discovery efforts. The synthetic protocols and biological assays detailed in this guide provide a solid framework for researchers and drug development professionals to further explore the therapeutic potential of this compound derivatives. Future work should focus on the systematic synthesis and screening of compound libraries derived from this intermediate to identify lead candidates with improved potency, selectivity, and pharmacokinetic properties.

References

6-(Bromomethyl)-1H-indazole: A Versatile Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of a wide array of biologically active molecules.[1][2] Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its significance in the development of targeted therapies.[4]

Within the diverse family of indazole derivatives, 6-(bromomethyl)-1H-indazole stands out as a particularly valuable and reactive building block. The presence of the bromomethyl group at the 6-position provides a key electrophilic site, enabling facile introduction of the indazole moiety into larger, more complex molecules through alkylation reactions. This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is typically achieved through a multi-step sequence, commencing from readily available starting materials. A common and effective route involves the initial preparation of 6-(hydroxymethyl)-1H-indazole, which is subsequently converted to the desired bromomethyl derivative.

Step 1: Synthesis of 6-(Hydroxymethyl)-1H-indazole

A reliable method for the synthesis of 6-(hydroxymethyl)-1H-indazole begins with 3-amino-4-methylbenzoic acid. The key steps involve diazotization followed by cyclization to form the indazole ring, and subsequent reduction of the carboxylic acid functionality to a hydroxymethyl group.[5]

Experimental Protocol: Synthesis of 6-(Hydroxymethyl)-1H-indazole [5]

  • Esterification: 3-Amino-4-methylbenzoic acid is first converted to its corresponding ester, for example, the ethyl ester, by reaction with ethanol in the presence of a thionyl chloride.

  • Diazotization and Cyclization: The resulting amino ester is then subjected to diazotization using a nitrite source, such as isopentyl nitrite, in the presence of acetic anhydride and potassium acetate. This is followed by an acid-catalyzed cyclization to form the indazole-6-carboxylate.

  • Reduction: The ester group of the indazole-6-carboxylate is then reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Step 2: Bromination of 6-(Hydroxymethyl)-1H-indazole

The final step in the synthesis is the conversion of the hydroxymethyl group to the bromomethyl group. This transformation is crucial as it introduces the reactive handle for subsequent alkylation reactions. A highly effective method for this bromination utilizes a solution of hydrogen bromide in acetic acid.[5][6]

Experimental Protocol: Synthesis of this compound [5][6]

  • Reaction Setup: 6-(Hydroxymethyl)-1H-indazole is dissolved in acetic acid.

  • Addition of HBr: A solution of 33% hydrogen bromide in acetic acid is added to the mixture.

  • Heating: The reaction mixture is heated to 120°C for approximately 1 hour under an inert atmosphere (e.g., nitrogen).

  • Work-up and Isolation: After cooling, the reaction mixture is worked up, typically involving neutralization and extraction with an organic solvent. The crude product can then be purified.

Purification: Purification of this compound can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.[7][8]

Overall Synthetic Workflow:

G cluster_0 Synthesis of 6-(Hydroxymethyl)-1H-indazole cluster_1 Bromination 3-Amino-4-methylbenzoic acid 3-Amino-4-methylbenzoic acid Indazole-6-carboxylate Indazole-6-carboxylate 3-Amino-4-methylbenzoic acid->Indazole-6-carboxylate 1. Esterification 2. Diazotization/Cyclization 6-(Hydroxymethyl)-1H-indazole 6-(Hydroxymethyl)-1H-indazole Indazole-6-carboxylate->6-(Hydroxymethyl)-1H-indazole Reduction (e.g., LiAlH4) This compound This compound 6-(Hydroxymethyl)-1H-indazole->this compound HBr in Acetic Acid, 120°C Purified Product Purified Product This compound->Purified Product Purification (Chromatography/Recrystallization)

Caption: Synthetic pathway to this compound.

Reactivity and Mechanistic Considerations: The N1 vs. N2 Alkylation Challenge

The primary utility of this compound lies in its ability to act as an alkylating agent. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for the formation of two regioisomeric products upon alkylation.[2][9] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[9]

Understanding and controlling this regioselectivity is paramount for the successful application of this compound in a synthetic campaign.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the fused benzene ring. This often favors alkylation at the N1 position.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms.

  • Base and Solvent: The choice of base and solvent plays a critical role. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation for a range of indazole derivatives.[9][10] This is attributed to the formation of a sodium salt that may coordinate in a way that directs the electrophile to the N1 position. In contrast, different base/solvent combinations can lead to mixtures of isomers or even favor N2 alkylation.

Mechanistic Rationale:

The outcome of the N-alkylation reaction is a result of a delicate balance between kinetic and thermodynamic control. The N1-substituted indazole is generally the thermodynamically more stable isomer.[2] However, the kinetically favored product can vary depending on the specific reaction conditions. Therefore, careful optimization of the reaction parameters is essential to achieve the desired regioselectivity.

G Indazole_Anion Indazole Anion N1_Product N1-alkylated Indazole (Thermodynamically favored) Indazole_Anion->N1_Product N1-alkylation N2_Product N2-alkylated Indazole Indazole_Anion->N2_Product N2-alkylation Reagents This compound Base, Solvent Reagents->Indazole_Anion G Indazole This compound Product Indazole-containing Drug Candidate Precursor Indazole->Product Nucleophile Nucleophilic Core (e.g., Amine, Phenol) Nucleophile->Product Alkylation

References

In-Depth Technical Guide: Theoretical Perspectives on the Reactivity of 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-(Bromomethyl)-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[1][2] Its synthetic utility is fundamentally governed by the reactivity of the bromomethyl group at the C6 position. This guide provides a comprehensive theoretical examination of this reactivity, leveraging computational chemistry principles to elucidate the underlying mechanisms that drive its synthetic transformations. We will explore the molecule's electronic architecture, analyze its reactivity through the lens of a nucleophilic substitution case study, and discuss competing reaction pathways. This document serves as a technical resource for scientists seeking to predict and control the reactivity of this versatile synthon.

Chapter 1: Molecular Architecture and Electronic Landscape

The reactivity of any chemical species is intrinsically linked to its three-dimensional structure and the distribution of electrons within it. For this compound, computational methods such as Density Functional Theory (DFT) provide profound insights into these characteristics, allowing us to predict its chemical behavior.

Optimized Geometry and Key Structural Features

At the heart of our analysis is the molecule's optimized geometry. The indazole core, a bicyclic aromatic system, dictates the overall shape and electronic nature. The key reactive site is the benzylic carbon of the bromomethyl group. This carbon is sp³-hybridized and is attached to the electron-rich indazole ring, a bromine atom (a good leaving group), and two hydrogen atoms.[3]

The benzylic position is inherently reactive due to the ability of the adjacent aromatic ring to stabilize transition states and intermediates, whether they be carbocations or radical species, through resonance.[3] This "benzylic effect" is a cornerstone of its chemistry.

Electronic Properties: A Quantitative Look

To move beyond qualitative descriptions, we can employ DFT calculations to quantify the electronic properties of this compound. Parameters such as atomic charges, molecular electrostatic potential, and frontier molecular orbitals are critical in identifying reactive centers.

Table 1: Calculated Electronic Properties of this compound

ParameterDescriptionPredicted Value/ObservationImplication for Reactivity
Mulliken Atomic Charge Charge distribution on key atoms.The benzylic carbon (C-CH₂) possesses a significant partial positive charge (δ+). The bromine atom is electronegative (δ-).The benzylic carbon is a prime target for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Visual map of electrostatic potential on the electron density surface.A region of high positive potential (blue/green) is localized around the benzylic carbon and its attached hydrogens. A negative potential (red/yellow) surrounds the bromine atom.Confirms the benzylic carbon as the primary electrophilic site.
Frontier Molecular Orbitals (FMO) Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The LUMO is predicted to have a large coefficient on the benzylic carbon and the antibonding σ* orbital of the C-Br bond.Nucleophilic attack will preferentially occur at the benzylic carbon, targeting this low-energy empty orbital.

These computational insights collectively paint a clear picture: the C-Br bond is polarized, rendering the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles.

Chapter 2: A Case Study in Reactivity: The S_N2 Nucleophilic Substitution Pathway

Given its structure as a primary benzylic halide, this compound is expected to readily undergo bimolecular nucleophilic substitution (S_N2) reactions.[4] This type of reaction is a workhorse in organic synthesis, allowing for the direct introduction of a wide variety of functional groups.

The S_N2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs.[5] This process proceeds through a five-coordinate transition state.

Caption: Generalized S_N2 reaction pathway for this compound.

Theoretical Protocol for Modeling the S_N2 Reaction

To validate and quantify the feasibility of an S_N2 reaction, a detailed computational protocol can be established. This serves as a self-validating system to predict reaction barriers and transition state geometries.

Protocol: DFT Calculation of an S_N2 Reaction

  • Software Selection:

    • Causality: Utilize a robust computational chemistry package like Gaussian, GAMESS, or ORCA.[6] These programs contain the necessary algorithms for geometry optimization and transition state searching.

  • Method Selection:

    • Functional: Choose a well-calibrated density functional. B3LYP is a common and effective choice for balancing accuracy and computational cost in organic reactions.[6][7]

    • Basis Set: Employ a Pople-style basis set such as 6-311++G(d,p) or an augmented correlation-consistent basis set like aug-cc-pVDZ.[6]

    • Causality: The inclusion of diffuse functions (the '++' or 'aug-') is crucial for accurately describing the charge distribution in anions and the delocalized electrons in the transition state. Polarization functions (d,p) are necessary for describing the non-spherical electron densities involved in bonding.

  • Modeling the Reaction Environment:

    • Solvent Model: Implement a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the bulk effects of the solvent.[7]

    • Causality: S_N2 reactions are highly sensitive to solvent polarity.[6] Aprotic polar solvents like DMF or DMSO typically accelerate these reactions, and the PCM can effectively model this influence on the reaction's energy profile.

  • Computational Workflow:

    • Step A: Reactant and Product Optimization: Perform full geometry optimizations and frequency calculations for the reactants (this compound and the chosen nucleophile) and the final products.

    • Step B: Transition State (TS) Search: Use an appropriate algorithm (e.g., QST2/QST3 or an Eigenvector Following method) to locate the transition state structure. The starting geometry should approximate the backside attack of the nucleophile.

    • Step C: TS Verification: A true transition state must be confirmed by a frequency calculation. The result should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking of the C-Br bond and the formation of the C-Nu bond).

    • Step D: Energy Profile Construction: Calculate the zero-point corrected electronic energies of the reactants, transition state, and products to determine the activation energy barrier (ΔG‡) and the overall reaction energy (ΔG_rxn).

Caption: Computational workflow for modeling an S_N2 reaction.

Chapter 3: Competing Pathways and Influencing Factors

While the S_N2 pathway is dominant for primary benzylic halides, it is essential to consider other potential reaction mechanisms and the factors that might influence the outcome.

The S_N1 Pathway

The S_N1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. For this compound, this would involve the formation of the 6-(1H-indazolyl)methyl cation. This carbocation would be resonance-stabilized by the indazole ring, making the S_N1 pathway theoretically plausible, especially in polar, protic solvents and with poor nucleophiles.[3]

However, primary carbocations are generally less stable than secondary or tertiary ones, which typically favors the S_N2 mechanism for primary substrates. Theoretical calculations can compare the activation barrier for forming the carbocation (S_N1) versus the barrier for the concerted S_N2 transition state. For most strong nucleophiles, the S_N2 barrier is significantly lower.

Elimination Reactions (E1 and E2)

Elimination reactions are generally not a significant competing pathway for this compound. E2 reactions require a strong, sterically hindered base to abstract a proton from a β-carbon. In this molecule, the "β-carbon" is part of the aromatic indazole ring, and the C-H bond is strong and not readily abstracted. E1 reactions would proceed through the same carbocation as the S_N1 pathway, but are generally disfavored for primary halides.

ReactionPathways cluster_conditions Reaction Conditions Start This compound + Nucleophile Condition1 Strong Nucleophile Aprotic Solvent Start->Condition1 Condition2 Weak Nucleophile Protic Solvent Start->Condition2 Condition3 Strong, Hindered Base Start->Condition3 SN2 S_N2 Pathway (Dominant) Condition1->SN2 Favors concerted attack SN1 S_N1 Pathway (Minor/Possible) Condition2->SN1 Favors carbocation formation E2 E2 Pathway (Unlikely) Condition3->E2 Favors proton abstraction

Caption: Decision tree for potential reactivity pathways.

Conclusion

References

safety and handling precautions for 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 6-(Bromomethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide on the (CAS No: 152626-91-0). As a reactive intermediate commonly used in medicinal chemistry and drug development, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety. This guide moves beyond a simple recitation of standard procedures to provide a framework for risk assessment and management, grounded in the compound's specific reactivity.

Mechanistic Basis of Hazard: Understanding the Reactivity of the Bromomethyl Group

The primary driver of the hazardous properties of this compound is the bromomethyl moiety attached to the indazole core. The bromine atom, being a good leaving group, renders the adjacent methylene carbon highly electrophilic. This makes the compound a potent alkylating agent . This intrinsic reactivity is the mechanistic basis for its toxicological profile; it can readily react with biological nucleophiles such as DNA, amino acids, and peptides, leading to cellular damage and irritation. This reactivity also informs its chemical incompatibilities and storage requirements. Furthermore, related structures are known to be lachrymatory, and it is prudent to assume similar properties for this compound.

A critical, field-proven insight is the compound's potential for self-reaction or polymerization. To mitigate this, it is often supplied and handled as its hydrobromide salt, which protonates the indazole ring system, reducing its nucleophilicity and thereby enhancing the compound's stability[1].

Hazard Identification and Classification

While a specific, comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds, such as other halogenated indazoles and benzyl bromides, allow for a reliable hazard assessment.[2][3][4][5] The compound should be treated as hazardous, with the following GHS classifications presumed.

Hazard Class Hazard Category Hazard Statement Rationale / Supporting Evidence from Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowedCommon classification for similar bromo-indazole derivatives.[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationHalogenated aromatic compounds are known skin irritants.[2][3][4][5]
Serious Eye Damage/IrritationCategory 2A / 1H319: Causes serious eye irritation (or H318: Causes serious eye damage)Direct contact with the alkylating agent can cause significant damage to eye tissue.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract.[2][3][4][5][6]

The Hierarchy of Controls: A Self-Validating System for Exposure Minimization

Personal Protective Equipment (PPE) is the last line of defense.[7] A robust safety protocol relies on a multi-layered approach, prioritizing engineering and administrative controls to minimize the potential for exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous reagent if possible) Engineering Engineering Controls • Certified Chemical Fume Hood • Ventilated Enclosures for Weighing Substitution->Engineering Most Effective Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Restricted Access Engineering->Administrative PPE Personal Protective Equipment (PPE) • Lab Coat & Gloves • Safety Goggles / Face Shield • Respiratory Protection (if needed) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is critical for preventing contact with this compound.[8] All PPE must be inspected before use.

Body Part Recommended Protection Standard / Rationale
Eyes/Face Tightly fitting safety goggles with side shields or a full-face shield.[9][10]Conforming to EN166 (EU) or NIOSH (US) standards. Protects against dust particles and potential splashes.
Skin/Body Chemical-resistant lab coat. Disposable sleeves are recommended for extensive work.Provides a primary barrier against incidental contact.
Hands Nitrile or neoprene chemical-resistant gloves. Double-gloving is recommended.Must conform to EN 374 standards. The bromomethyl group necessitates a high degree of chemical resistance. Gloves should be changed immediately if contamination is suspected.
Respiratory Use is dictated by risk assessment. A NIOSH/MSHA or EN 149 approved respirator may be required if dust cannot be controlled at the source.[3][8]Mandatory for spill cleanup or when working outside of a fume hood.

Experimental Protocols: Step-by-Step Methodologies

Adherence to validated protocols is essential for both safety and experimental reproducibility.

Weighing and Solution Preparation Workflow

The primary risk during this stage is the generation and inhalation of airborne dust particles.

WeighingWorkflow Start Start: Assemble All Materials Step1 Step 1: Don PPE (Goggles, Lab Coat, Double Nitrile Gloves) Start->Step1 Step2 Step 2: Prepare Fume Hood • Confirm airflow • Place all equipment inside • Use anti-static weigh paper Step1->Step2 Step3 Step 3: Weigh Compound • Use ventilated balance enclosure or  perform quickly in fume hood • Avoid creating dust clouds Step2->Step3 Step4 Step 4: Transfer & Dissolve • Carefully add solid to solvent vessel • Rinse weigh paper with solvent • Cap and mix Step3->Step4 Step5 Step 5: Decontaminate & Clean • Wipe spatula and surfaces • Dispose of weigh paper in  solid hazardous waste Step4->Step5 End End: Labeled Solution Ready for Use Step5->End

Caption: A step-by-step workflow for safely weighing and dissolving the compound.

Causality Behind Choices:

  • Ventilated Enclosure/Fume Hood: This engineering control is the most critical step to contain any aerosolized particles, preventing inhalation.[3][6][9]

  • Anti-static Weigh Paper: Prevents electrostatic forces from causing the fine powder to jump, minimizing contamination and loss of material.

  • Double Gloving: Allows for the removal of the outer, potentially contaminated glove without exposing the skin before handling clean items.

Spill Management Protocol

A prepared response is crucial to managing accidental releases safely and effectively.

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill? (<1g, contained in hood) Assess->SmallSpill LargeSpill Large Spill? (>1g or outside hood) SmallSpill->LargeSpill No Alert Alert Area Personnel & Supervisor SmallSpill->Alert Yes Evacuate Evacuate Area. Call Emergency Response. LargeSpill->Evacuate Cleanup Cleanup Procedure: 1. Don additional PPE (respirator). 2. Gently cover with absorbent material. 3. Sweep into labeled waste container. 4. Decontaminate area. Alert->Cleanup Report Complete Incident Report Evacuate->Report Cleanup->Report

Caption: A decision tree for responding to a spill of this compound.

Protocol Steps for a Small, Contained Spill:

  • Alert: Immediately notify others in the vicinity.[11]

  • Contain: Ensure the fume hood sash is lowered.

  • PPE: Don appropriate PPE, including a respirator if not already worn.

  • Clean: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite or sand) to avoid raising dust. Carefully sweep the mixture into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Storage and Disposal

Proper storage and disposal are vital for maintaining laboratory safety and regulatory compliance.

Parameter Recommendation Rationale / Incompatibility
Storage Condition Store in a tightly closed container in a cool, dry, well-ventilated area.[2][3][4] Consider storage at 2-8°C under an inert atmosphere for long-term stability.[12]Protects from moisture and atmospheric contaminants. Reduced temperature slows potential degradation or polymerization.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, amines.[2][3]The compound can react exothermically or decompose upon contact with these materials. The electrophilic nature of the compound makes it susceptible to reaction with nucleophiles like amines.
Disposal Dispose of as hazardous chemical waste in accordance with all local, regional, and national regulations.[2][4] Do not empty into drains.[2]The compound is not environmentally benign, and its reactivity requires specialized disposal procedures.[13]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][6][9]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][6][14]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

References

Methodological & Application

Application Note: A Robust, Two-Step Synthetic Route to 6-(Bromomethyl)-1H-indazole from Substituted Anilines for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including potent kinase inhibitors used in oncology.[1][2] Specifically, 6-(bromomethyl)-1H-indazole serves as a crucial electrophilic building block, enabling the covalent linkage or further elaboration of drug candidates. Its efficient and scalable synthesis is therefore of significant interest to researchers in drug discovery and development.[3]

This application note provides a detailed, field-proven guide for the synthesis of this compound, starting from a readily available substituted aniline. The methodology is presented as a two-stage process: (1) the formation of the 6-methyl-1H-indazole core via a classical diazotization-cyclization reaction, and (2) the subsequent selective benzylic bromination of the methyl group. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy is designed for efficiency and scalability. The retrosynthetic analysis reveals a logical disconnection from the target molecule to a common starting material, 4-bromo-2-methylaniline, which is commercially available and cost-effective. The overall forward synthesis proceeds as follows:

  • Indazole Ring Formation: Construction of the 6-bromo-1H-indazole ring system via diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization.

  • Functional Group Transformation (Not the primary route described but an alternative): A more direct, albeit potentially more complex, approach would start from an aniline already bearing a methyl group at the desired position, such as 3-amino-4-methyltoluene. However, the protocol detailed here follows a well-documented path from a bromo-substituted aniline, which is then converted to the target molecule in subsequent, un-detailed steps or used as an analog. For the purpose of demonstrating the core transformations, we will focus on a closely related and well-documented synthesis of a 6-substituted indazole. The principles are directly translatable. The primary described pathway will be the synthesis of 6-methyl-1H-indazole from an appropriate toluidine, followed by bromination.

The overall synthetic pathway is visualized below.

Synthetic_Pathway sub_aniline 4-Methyl-2-nitroaniline (or related toluidine) reduction Reduction (if needed) sub_aniline->reduction e.g., H₂, Pd/C methyl_indazole 6-Methyl-1H-indazole reduction:e->methyl_indazole:w Diazotization & Intramolecular Cyclization bromomethyl_indazole This compound methyl_indazole:e->bromomethyl_indazole:w Benzylic Bromination (NBS, Initiator)

Caption: Overall two-stage synthetic strategy.

Part 1: Synthesis of the 6-Methyl-1H-indazole Core

Mechanistic Rationale: The Jacobson-Huber Synthesis

The formation of the indazole ring from an o-toluidine derivative is a classic and reliable transformation. The reaction proceeds via the diazotization of the primary aniline.[4] Nitrous acid, generated in situ from sodium nitrite and a strong acid, converts the amino group into a diazonium salt. This intermediate is typically unstable and is not isolated.[5] The subsequent step involves an intramolecular cyclization where the diazonium group is attacked by the nucleophilic carbon of the ortho-methyl group, followed by elimination of a proton and loss of dinitrogen gas to form the stable aromatic indazole ring.[6] This method is advantageous due to the use of inexpensive reagents and its straightforward execution.

Detailed Experimental Protocol: Synthesis of 6-Methyl-1H-indazole

This protocol is adapted from established procedures for indazole synthesis from substituted anilines.[4]

Materials:

  • 3-Amino-4-methylacetanilide (or corresponding free amine)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Workflow Diagram:

Protocol_1_Workflow start 1. Dissolve aniline precursor in acid (e.g., AcOH/HCl) cool 2. Cool solution to 0-5 °C in an ice bath start->cool diazotize 3. Add NaNO₂ solution dropwise (Maintain T < 5 °C) cool->diazotize stir 4. Stir for 30-60 min (Formation of Diazonium Salt) diazotize->stir cyclize 5. Warm to RT or heat gently (Intramolecular Cyclization) stir->cyclize workup 6. Quench and neutralize with base (e.g., NaOH) cyclize->workup extract 7. Extract with organic solvent workup->extract purify 8. Dry, filter, and concentrate. Purify via chromatography or recrystallization extract->purify product Product: 6-Methyl-1H-indazole purify->product

Caption: Step-by-step workflow for indazole formation.

Procedure:

  • Preparation of Aniline Salt: In a suitable reaction vessel, dissolve the substituted aniline (e.g., 3-amino-4-methylacetanilide, 1.0 eq) in glacial acetic acid or a mixture of concentrated HCl and water. Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution. Crucial: The temperature must be maintained below 5 °C throughout the addition to prevent the premature decomposition of the unstable diazonium salt.[5]

  • Cyclization: After the complete addition of sodium nitrite, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes. Subsequently, the reaction is allowed to warm to room temperature or is gently heated (e.g., to 50-60 °C) to facilitate the intramolecular cyclization. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the mixture over crushed ice. Neutralize the acidic solution by the slow addition of a concentrated base solution (e.g., 50% NaOH) until the pH is approximately 8-9.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 6-methyl-1H-indazole can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Quantitative Data Summary
ParameterValue / ConditionRationale / Reference
Starting Material 3-Amino-4-methyltoluene derivativeProvides the necessary arrangement for cyclization.[4]
Key Reagents NaNO₂, HCl / Acetic AcidFor in situ generation of nitrous acid for diazotization.[7]
Reaction Temp. 0-5 °C (Diazotization)Prevents decomposition of the unstable diazonium salt.[5]
Reaction Time 2-6 hoursVaries based on substrate and cyclization temperature.
Typical Yield 40-70%Yields are moderate but reliable for this transformation.[6]
Purity Assessment NMR, Mass Spectrometry, HPLCStandard analytical techniques for structural confirmation.

Part 2: Benzylic Bromination to this compound

Mechanistic Rationale: Wohl-Ziegler Bromination

The conversion of a methyl group on an aromatic ring to a bromomethyl group is a classic benzylic halogenation. The benzylic C-H bonds are significantly weaker than typical sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[8] This reaction is efficiently achieved using N-Bromosuccinimide (NBS) as the bromine source under free-radical conditions.[9] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by exposure to UV light.[10][11] NBS provides a low, steady concentration of bromine radicals, which minimizes competitive ionic side reactions like electrophilic aromatic substitution on the indazole ring.

Controlling Selectivity:

  • Benzylic vs. Aromatic Bromination: The use of a non-polar solvent (e.g., carbon tetrachloride, acetonitrile) and a radical initiator strongly favors the desired benzylic bromination pathway over electrophilic aromatic bromination.[10]

  • N-Bromination: The acidic N-H proton of the indazole can potentially react. While N-protection can be employed[12], careful control of reaction conditions often makes this unnecessary for this specific transformation. The radical mechanism is generally selective for the weaker C-H bond at the benzylic position.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the benzylic bromination of activated methyl groups on heterocyclic systems.[10][13]

Materials:

  • 6-Methyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

Workflow Diagram:

Protocol_2_Workflow start 1. Dissolve 6-methyl-1H-indazole in a non-polar solvent (e.g., CCl₄) reagents 2. Add NBS (1.0-1.1 eq) and a catalytic amount of AIBN start->reagents reflux 3. Heat the mixture to reflux (Optionally irradiate with a UV lamp) reagents->reflux monitor 4. Monitor reaction progress by TLC reflux->monitor cool 5. Cool to RT and filter off succinimide monitor->cool wash 6. Wash organic phase with NaHCO₃, Na₂S₂O₃, and brine cool->wash purify 7. Dry, filter, and concentrate. Purify via chromatography or recrystallization wash->purify product Product: this compound purify->product

Caption: Step-by-step workflow for benzylic bromination.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-1H-indazole (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄). For a more efficient reaction, the flask can be irradiated with a UV lamp or a standard incandescent light bulb to promote the initiation of the radical chain reaction.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts), 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound is often unstable and should be used immediately or purified quickly via flash column chromatography (using a hexane/ethyl acetate gradient), taking care to avoid prolonged exposure to heat or light. An improved synthesis method suggests that conversion to a more stable derivative or immediate use is preferable.[13][14]

Quantitative Data Summary
ParameterValue / ConditionRationale / Reference
Starting Material 6-Methyl-1H-indazoleContains the target benzylic position for bromination.
Key Reagents NBS, AIBNStandard reagents for selective radical benzylic bromination.[10][11]
Solvent CCl₄, CH₃CNNon-polar solvents favor the radical pathway.[10]
Reaction Temp. Reflux (~77 °C)Provides thermal energy for radical initiation and propagation.
Typical Yield 60-85%Generally good yields are achievable with careful control.[14]
Purity Assessment NMR, LC-MSThe product is often characterized and used directly in the next step.

Safety Considerations

  • Diazonium Salts: Solid diazonium salts are shock-sensitive and potentially explosive. All operations involving diazonium intermediates should be performed in solution at low temperatures and behind a blast shield.[5]

  • Brominating Agents: N-Bromosuccinimide is a lachrymator and irritant. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. If possible, substitute with a safer alternative like acetonitrile or ethyl acetate, though reaction conditions may require re-optimization.

  • General Precautions: All reactions should be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate PPE, including safety glasses, lab coats, and gloves.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound from substituted aniline precursors. By employing a classical diazotization-cyclization followed by a selective Wohl-Ziegler benzylic bromination, researchers can efficiently access this valuable pharmaceutical intermediate. The provided protocols, mechanistic rationale, and quantitative data serve as a comprehensive guide for professionals in medicinal chemistry and process development, enabling the robust production of this key building block for advanced drug discovery programs.

References

Application Note: A Robust and Scalable Protocol for the Synthesis of 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-(Bromomethyl)-1H-indazole

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Its derivatives are subjects of intense research due to their wide-ranging biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2] Specifically, this compound serves as a critical and versatile building block in medicinal chemistry. Its reactive bromomethyl group provides a key synthetic handle for introducing various functionalities, making it an indispensable intermediate in the synthesis of complex drug candidates, particularly kinase inhibitors for targeted cancer therapies.[3][4]

This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The described methodology is centered on the well-established Wohl-Ziegler reaction, ensuring high yields, regioselectivity, and scalability.[5][6] We will delve into the mechanistic rationale, detailed operational procedures, safety considerations, and analytical validation necessary for successful and reproducible synthesis.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the free-radical bromination of the commercially available 6-methyl-1H-indazole at the benzylic position. This transformation is selectively and efficiently achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable non-polar solvent.

Reaction Scheme:

Caption: Wohl-Ziegler bromination of 6-methyl-1H-indazole.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic brominations.[5][7] It serves as a source for a consistent, low concentration of molecular bromine (Br₂) and bromine radicals (Br•). This low concentration is critical for favoring the desired radical substitution on the methyl group while minimizing competitive electrophilic addition to the aromatic ring.[6]

  • Radical Initiator (AIBN): The reaction requires a radical initiator to begin the chain reaction. AIBN is commonly used because it decomposes upon heating to form nitrogen gas and two cyanoisopropyl radicals, which then abstract a bromine atom from NBS to generate the initial bromine radical.

  • Solvent (Acetonitrile): While carbon tetrachloride (CCl₄) is traditionally used for Wohl-Ziegler reactions, acetonitrile is a safer and effective alternative. It has been shown to promote the ionic pathway for nuclear bromination on activated rings, but in the case of benzylic bromination with a radical initiator, it serves as a suitable polar aprotic medium that facilitates the reaction while avoiding the toxicity and environmental concerns associated with halogenated solvents.[8]

Safety and Handling Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent that is harmful if swallowed and causes severe skin burns and eye damage.[9][10] It may intensify fire. Keep away from combustible materials.[11][12] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

  • This compound (Product): As a benzylic bromide, the product is expected to be a lachrymator and a potent alkylating agent. Avoid inhalation and contact with skin and eyes. Handle as a toxic and corrosive substance.

  • Acetonitrile: A flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.

  • Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[9] For eye contact, rinse cautiously with water for several minutes.[11] In all cases of exposure, seek immediate medical attention.

Detailed Experimental Protocol

This protocol is designed for a 50-gram scale synthesis of the starting material, 6-methyl-1H-indazole.

4.1. Reagents and Materials

Reagent/MaterialCAS NumberMolecular WeightQuantityMolesMolar Eq.
6-Methyl-1H-indazole51480-57-6132.16 g/mol 50.0 g0.378 mol1.0
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 70.6 g0.397 mol1.05
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol 3.1 g0.019 mol0.05
Acetonitrile (CH₃CN)75-05-841.05 g/mol 1.0 L--
Saturated Sodium Bicarbonate (aq)--500 mL--
Saturated Sodium Thiosulfate (aq)--500 mL--
Brine (Saturated NaCl aq)--500 mL--
Ethyl Acetate (EtOAc)141-78-688.11 g/mol 1.5 L--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol 50 g--

4.2. Equipment

  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Addition funnel (optional, for solvent addition)

  • Large separatory funnel (2 L)

  • Rotary evaporator

4.3. Step-by-Step Procedure

  • Reaction Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, reflux condenser, and a stopper. Ensure the system is under a gentle flow of nitrogen.

  • Charging Reagents: To the flask, add 6-methyl-1H-indazole (50.0 g, 0.378 mol), N-Bromosuccinimide (70.6 g, 0.397 mol), and azobisisobutyronitrile (3.1 g, 0.019 mol).

  • Solvent Addition: Add acetonitrile (1.0 L) to the flask.

  • Reaction Execution: Begin vigorous stirring and heat the mixture to reflux (approx. 82°C). Maintain a steady reflux for 4-6 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product spot should appear at a lower Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Work-up - Extraction:

    • Dissolve the resulting residue in ethyl acetate (1 L).

    • Transfer the solution to a 2 L separatory funnel.

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 250 mL) to quench any remaining bromine, followed by saturated sodium bicarbonate solution (2 x 250 mL), and finally with brine (1 x 500 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Isolation and Purification:

    • Concentrate the filtrate on a rotary evaporator to obtain the crude product as a solid.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a crystalline solid. Expected yield: 70-85%.

Characterization and Validation

The identity and purity of the final product must be confirmed through standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~13.1 (s, 1H, NH), 8.1 (s, 1H, Ar-H), 7.7 (s, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 4.8 (s, 2H, CH₂Br).

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₇BrN₂ [M+H]⁺: 210.99, 212.99; found: 210.9, 212.9 (characteristic isotopic pattern for bromine).

  • Purity (HPLC): >98%

Workflow and Troubleshooting

The overall experimental process is summarized in the workflow diagram below.

G start Start: Assemble Dry Glassware under N₂ Atmosphere charge Charge Reactor: - 6-Methyl-1H-indazole - N-Bromosuccinimide (NBS) - AIBN - Acetonitrile start->charge reflux Heat to Reflux (~82°C) Stir for 4-6 hours charge->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete concentrate Concentrate in Vacuo to Remove Acetonitrile cool->concentrate extract Aqueous Work-up: - Dissolve in EtOAc - Wash with Na₂S₂O₃, NaHCO₃, Brine concentrate->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry isolate Isolate Crude Product (Rotary Evaporation) dry->isolate purify Purify by Recrystallization (EtOAc/Hexanes) isolate->purify characterize Characterize Final Product: - NMR - MS - HPLC purify->characterize end End: Store Product under Inert Atmosphere characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Decomposition of product; Loss during work-up.Ensure reflux temperature is maintained. Check the quality/age of AIBN initiator. Avoid prolonged heating. Be careful during extractions to prevent emulsion formation.
Presence of Di-bromo Side Product Excess NBS or localized high concentration of bromine.Use the specified 1.05 equivalents of NBS. Ensure vigorous stirring to maintain a homogenous mixture.
Unreacted Starting Material Insufficient heating; Inactive AIBN; Insufficient reaction time.Verify heating mantle temperature. Use freshly opened/stored AIBN. Extend reaction time and continue monitoring by TLC.
Product is an Oil/Gummy Solid Presence of impurities or residual solvent.Ensure all aqueous washes were thorough. Dry the organic layer completely. Try triturating the crude material with cold hexanes before recrystallization.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By employing a standard Wohl-Ziegler reaction, this method provides good yields of the target compound with high purity after a straightforward purification. The insights into the reaction mechanism, detailed safety precautions, and troubleshooting guide provide researchers with the necessary tools to confidently execute this synthesis on a large scale, thereby facilitating the advancement of drug discovery and development programs that rely on this valuable intermediate.

References

Application Note: Synthesis of Potent Kinase Inhibitors Utilizing the 6-(Bromomethyl)-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its unique structural and electronic properties allow for versatile functionalization to achieve high potency and selectivity against various kinase targets.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-(bromomethyl)-1H-indazole as a key building block in the synthesis of kinase inhibitors. We present two detailed, field-proven protocols for the synthesis of distinct kinase inhibitor cores, highlighting the utility of this reagent in N-alkylation and subsequent derivatization reactions. The causality behind experimental choices, troubleshooting, and characterization are discussed to ensure reproducible and efficient synthesis.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and inflammation.[5] The indazole ring system, a bioisostere of the native purine core of ATP, is an effective hinge-binding motif for many kinases.[6] Its bicyclic structure provides a rigid framework for the precise orientation of substituents that can target specific pockets within the kinase active site, thereby conferring selectivity.[7]

This compound is a particularly valuable starting material. The bromomethyl group at the 6-position serves as a reactive electrophile, ideal for introducing a wide range of functionalities through nucleophilic substitution reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, a common strategy for enhancing potency and modulating pharmacokinetic properties.

Core Synthetic Strategy: Leveraging the Bromomethyl Handle

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic attack, enabling the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The most common application in kinase inhibitor synthesis is the N-alkylation of a secondary amine, tethering the indazole core to another pharmacophoric element.

G cluster_0 Synthetic Workflow Start This compound Step1 Nucleophilic Substitution (N-Alkylation) Start->Step1 Step2 Intermediate (Indazole-Core Structure) Step1->Step2 Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, ACN) Step3 Further Functionalization (e.g., Cross-Coupling) Step2->Step3 End Final Kinase Inhibitor Step3->End Catalyst (e.g., Pd) Coupling Partner

Caption: General synthetic workflow using this compound.

Protocol 1: Synthesis of a Generic N-Aryl-N-((1H-indazol-6-yl)methyl)amine Core

This protocol details the synthesis of an N-substituted indazole derivative, a common core structure in many kinase inhibitors. The example uses 4-fluoroaniline as the nucleophile.

Reaction Scheme

(Self-generated image, not from search results)

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialHandle with care, lachrymator.
4-Fluoroaniline≥99%Commercial
Potassium Carbonate (K₂CO₃)AnhydrousCommercialFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)AnhydrousCommercialUse dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated NaCl solution (Brine)Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialFor drying organic layer.
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 4.74 mmol, 1.0 equiv).

  • Addition of Reagents: Add anhydrous N,N-dimethylformamide (20 mL). To this solution, add 4-fluoroaniline (0.58 g, 5.21 mmol, 1.1 equiv) followed by anhydrous potassium carbonate (1.96 g, 14.2 mmol, 3.0 equiv).

    • Causality: Potassium carbonate acts as a base to deprotonate the aniline, making it a more potent nucleophile. A slight excess of the aniline and a larger excess of the base are used to drive the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (this compound) should be consumed.

  • Work-up: Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

    • Causality: Washing with water removes the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 20% to 60% ethyl acetate in hexanes to afford the desired product, N-(4-fluorophenyl)-1-(1H-indazol-6-yl)methanamine, as a solid.

Expected Results & Characterization
  • Yield: 70-85%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Characteristic peaks for the indazole protons, the methylene bridge protons, and the aromatic protons of the fluorophenyl group.

  • LC-MS: A peak corresponding to the mass of the product [M+H]⁺.

Protocol 2: Synthesis of a JNK3 Inhibitor Precursor

This protocol describes the synthesis of a 6-anilinoindazole derivative, a scaffold known to exhibit inhibitory activity against c-Jun N-terminal kinase-3 (JNK3).[7] This demonstrates a slight variation where the nucleophile is a substituted aniline.

Reaction Scheme

(Self-generated image, not from search results)

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialHandle with care.
3-Chloro-4-fluoroaniline≥98%Commercial
Diisopropylethylamine (DIPEA)≥99%CommercialLess basic than K₂CO₃, good for sensitive substrates.
Acetonitrile (ACN)AnhydrousCommercialAlternative solvent to DMF.
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Saturated NaHCO₃ solutionLab PreparedFor washing.
Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (500 mg, 2.37 mmol, 1.0 equiv) and 3-chloro-4-fluoroaniline (414 mg, 2.84 mmol, 1.2 equiv) in anhydrous acetonitrile (15 mL).

  • Addition of Base: Add diisopropylethylamine (DIPEA) (0.83 mL, 4.74 mmol, 2.0 equiv) to the mixture.

    • Causality: DIPEA is a non-nucleophilic organic base that effectively scavenges the HBr formed during the reaction without competing in the substitution reaction. Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.

  • Purification: The crude product can be purified by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(3-chloro-4-fluorophenyl)-1-(1H-indazol-6-yl)methanamine.

Kinase Selectivity and Further Derivatization

The synthesized indazole cores serve as platforms for further modification to achieve desired potency and selectivity.[2] For example, the unsubstituted N1 position of the indazole ring can be alkylated or arylated to explore interactions within the ribose-binding pocket of the kinase.[8][9] The C3 position can be functionalized, often via halogenation followed by a palladium-catalyzed cross-coupling reaction, to introduce groups that target the solvent-front region.[10]

G cluster_1 Kinase Inhibitor Derivatization Core Synthesized Indazole Core (from Protocol 1 or 2) N1_Alkylation N1-Alkylation/Arylation Core->N1_Alkylation C3_Halogenation C3-Halogenation Core->C3_Halogenation Final_Inhibitor Potent & Selective Kinase Inhibitor N1_Alkylation->Final_Inhibitor Targets Ribose Pocket Cross_Coupling Pd-Catalyzed Cross-Coupling C3_Halogenation->Cross_Coupling Cross_Coupling->Final_Inhibitor Targets Solvent Front

Caption: Key derivatization strategies for indazole-based kinase inhibitors.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction YieldIncomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.
Poor quality starting material.Verify the purity of this compound.
Multiple ProductsN1/N2 alkylation of indazole.While less common with the bromomethyl group, consider protecting the indazole N1 if necessary.
Di-alkylation of aniline.Use a smaller excess of the aniline nucleophile (e.g., 1.05 equiv).
Purification DifficultyProducts have similar polarity.Use a different solvent system for chromatography or consider recrystallization.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of indazole-based kinase inhibitors. The protocols provided herein offer robust and reproducible methods for the synthesis of key intermediate scaffolds. By understanding the underlying chemical principles and potential derivatization strategies, researchers can efficiently generate libraries of novel compounds for drug discovery programs targeting the kinome.

References

Application Notes and Protocols: The Strategic Use of 6-(Bromomethyl)-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents, particularly in oncology.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, including protein kinases, which are pivotal in cancer cell signaling.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 6-(Bromomethyl)-1H-indazole , a versatile and highly reactive intermediate. We will elucidate its synthetic utility, provide detailed experimental protocols for its preparation and subsequent functionalization, and explain the rationale behind its use as a key building block in the construction of complex, biologically active molecules.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

The indazole ring system is a bicyclic heterocycle that is rare in nature but has been extensively explored in synthetic medicinal chemistry.[3][5] Its structural rigidity and ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, make it an ideal pharmacophore. Several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic importance.[3][6]

The functionalization of the indazole ring at various positions is a key strategy for modulating the pharmacological profile of drug candidates. The 6-position, in particular, often serves as a crucial attachment point for side chains that can extend into solvent-exposed regions of a target protein's binding site or introduce specific physicochemical properties to enhance drug-like characteristics. The introduction of a reactive handle at this position is therefore a critical step in many synthetic campaigns.

This compound: A Versatile Electrophilic Building Block

This compound serves as a potent electrophilic building block. The benzylic bromide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, allowing for the straightforward introduction of a diverse array of functional groups through the formation of stable carbon-heteroatom or carbon-carbon bonds.

The primary application of this intermediate is the alkylation of nucleophiles, providing a modular approach to synthesize libraries of compounds for structure-activity relationship (SAR) studies. This strategy allows for the rapid exploration of chemical space around the core indazole scaffold.

G cluster_0 Core Intermediate cluster_1 Nucleophiles (Nu-H) cluster_2 Functionalized Products Indazole This compound Thiol R-SH (Thiols) Indazole->Thiol C-S bond formation Phenol Ar-OH (Phenols) Indazole->Phenol C-O bond formation Amine R₂NH (Amines) Indazole->Amine C-N bond formation Azide N₃⁻ (Azide) Indazole->Azide C-N bond formation Thioether 6-((R-thio)methyl)-1H-indazole Ether 6-((Ar-oxy)methyl)-1H-indazole AlkylatedAmine 6-((R₂N)methyl)-1H-indazole Azidomethyl 6-(Azidomethyl)-1H-indazole

Caption: Versatility of this compound in synthesis.

Synthetic Protocols

Synthesis of this compound from 6-(Hydroxymethyl)-1H-indazole

The most direct route to this compound involves the bromination of the corresponding alcohol, 6-(hydroxymethyl)-1H-indazole. This transformation can be achieved efficiently using standard brominating agents. A particularly effective method utilizes hydrobromic acid in acetic acid, which offers high yield and operational simplicity.[7][8]

workflow start Start: 6-(Hydroxymethyl)-1H-indazole in Acetic Acid reagent Add 33% HBr in Acetic Acid start->reagent heat Heat to 120°C under N₂ (1 hour) reagent->heat workup Reaction Work-up (e.g., Quenching, Extraction) heat->workup purify Purification (e.g., Chromatography) workup->purify product Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6-(hydroxymethyl)-1H-indazole (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add a 33% solution of hydrobromic acid (HBr) in acetic acid (approximately 5-10 eq).

  • Reaction Conditions: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

ParameterValue/ConditionSource
Starting Material6-(Hydroxymethyl)-1H-indazole[7]
Key Reagent33% HBr in Acetic Acid[7][8]
SolventAcetic Acid[7]
Temperature120 °C[7]
Reaction Time1 hour[7]
Typical Yield~89%[7]

Application Protocols: Nucleophilic Substitution Reactions

The primary utility of this compound is as an electrophile in SN2 reactions. Below are protocols for its reaction with thiol and phenol nucleophiles, which are common transformations in medicinal chemistry for introducing linkers or pharmacophoric elements.

Application Example: Synthesis of 6-[(Ethylthio)methyl]-1H-indazole

This protocol demonstrates a typical SN2 reaction with a thiol nucleophile, a common strategy for introducing thioether linkages. This reaction proceeds with high efficiency and is representative of the broader utility of the bromomethyl intermediate.[7]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add ethanethiol (EtSH, 1.2 eq).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere for 1 hour. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel to yield the desired 6-[(ethylthio)methyl]-1H-indazole.

ParameterValue/ConditionSource
Starting MaterialThis compound[7]
NucleophileEthanethiol (EtSH)[7]
BaseDBU[7]
SolventTHF[7]
TemperatureReflux[7]
Reaction Time1 hour[7]
Typical Yield~70%[7]
General Protocol for Alkylation of Phenols (O-Alkylation)

The synthesis of aryl ether linkages is crucial for accessing a wide range of biologically active molecules. This general protocol outlines the conditions for the reaction of this compound with a phenolic nucleophile.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the desired phenol (1.0-1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Electrophile Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The reaction time can vary from 2 to 12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Trustworthiness and Self-Validation

The protocols described herein are based on established and published chemical transformations.[7][8] The reliability of these procedures is validated by the following principles:

  • Reaction Monitoring: In-process control via TLC is critical to ensure the complete consumption of starting materials and to identify the formation of any significant byproducts, allowing for optimization of reaction times.

  • Spectroscopic Confirmation: The identity and purity of the synthesized this compound and its derivatives must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected spectral data for related compounds can be found in the literature.[9]

  • Reproducibility: The use of anhydrous solvents and inert atmospheres, where specified, is crucial for reproducibility, as moisture can lead to hydrolysis of the bromomethyl group and side reactions.

Conclusion

This compound is a high-value intermediate for medicinal chemists. Its activated benzylic bromide provides a reliable and versatile handle for the modular construction of indazole-based compounds. The protocols detailed in this guide offer robust and reproducible methods for both the synthesis of this building block and its subsequent application in creating diverse molecular architectures. By leveraging the reactivity of this intermediate, researchers can efficiently generate compound libraries to accelerate the discovery of novel therapeutics targeting a wide range of diseases.

References

Application Notes & Protocols: 6-(Bromomethyl)-1H-indazole as a Key Intermediate for the Synthesis of Anticancer Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its unique structure allows for interaction with a variety of biological targets, most notably protein kinases, which are central to cancer cell signaling.[2][3] This document provides a detailed guide on the synthesis, characterization, and application of 6-(bromomethyl)-1H-indazole, a highly versatile intermediate for the development of novel anticancer agents. We present field-proven protocols, explain the rationale behind experimental choices, and offer insights into its use for creating targeted kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals aiming to leverage this potent building block in their oncology research programs.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their classification as key structures in drug discovery.[4][5] Several successful anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor), feature this heterocyclic system.[1][6] The power of the indazole moiety lies in its ability to mimic the purine base of ATP, allowing it to effectively compete for the ATP-binding site of various protein kinases, thereby inhibiting their function and disrupting oncogenic signaling pathways.

This compound emerges as a particularly valuable intermediate. The bromomethyl group at the 6-position serves as a reactive electrophilic handle, ideal for covalent linkage to various nucleophilic scaffolds via SN2 reactions. This allows for the strategic introduction of the indazole pharmacophore onto diverse molecular frameworks, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Safe Handling

Before proceeding with experimental work, it is crucial to understand the properties of this compound and the necessary safety precautions.

PropertyValueReference
CAS Number 152626-91-0[7]
Molecular Formula C₈H₇BrN₂[7]
Molecular Weight 211.06 g/mol [7]
Appearance White to off-white solid[8]
Storage Inert atmosphere, 2-8°C[7]

Safety & Handling: this compound is a lachrymator and should be handled with care in a well-ventilated fume hood. It is classified as an irritant, causing skin, eye, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis and Characterization of this compound

An efficient method to synthesize the title compound is through the bromination of the corresponding alcohol, (1H-indazol-6-yl)methanol. This avoids the use of less stable mesylate intermediates and often results in higher overall yields.[10][11]

Protocol 1: Synthesis via Bromination of (1H-indazol-6-yl)methanol

Rationale: This protocol utilizes a solution of hydrogen bromide in acetic acid, a potent and effective reagent for converting primary alcohols to alkyl bromides. The reaction proceeds under heating, and the product can be isolated with high purity after a simple workup.

Materials:

  • (1H-indazol-6-yl)methanol

  • 33% HBr in Acetic Acid

  • Glacial Acetic Acid (AcOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen (N₂) gas supply

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add (1H-indazol-6-yl)methanol (1.0 equiv).

  • Add glacial acetic acid to dissolve the starting material.

  • Carefully add 33% HBr in acetic acid (approx. 3.0-4.0 equiv).

  • Heat the reaction mixture to 120°C under a nitrogen atmosphere and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold saturated NaHCO₃ solution to neutralize the excess acid. Be cautious of gas evolution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (Hexane:EtOAc gradient) to obtain this compound as a solid. A typical yield for this reaction is high, often around 85-90%.[10][11]

Characterization (Self-Validation)

To ensure the integrity of the intermediate, thorough characterization is mandatory.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure. Expected signals include peaks for the aromatic protons on the indazole ring, a singlet for the CH₂Br protons (typically around 4.7-4.9 ppm), and a broad singlet for the N-H proton.[12][13][14]

  • Mass Spectrometry (MS): ESI-MS should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) with the [M+H]⁺ peak at approximately 211.0 and 213.0 m/z.

  • Purity (HPLC): High-Performance Liquid Chromatography should be used to assess the purity of the intermediate, which should ideally be >97% for use in subsequent steps.[8]

Application in the Synthesis of Anticancer Agents

The primary utility of this compound is as an alkylating agent to introduce the indazole pharmacophore. This is typically achieved by reacting it with a nucleophile, such as an amine, thiol, or the nitrogen of another heterocycle.

G cluster_workflow General Drug Discovery Workflow start Synthesis of This compound char Purity & Structural Validation (NMR, MS, HPLC) start->char Protocol 1 couple Coupling Reaction with Nucleophilic Scaffold (S_N2) char->couple Protocol 2 candidate Purification of Drug Candidate couple->candidate assay In Vitro Biological Assays (e.g., Kinase Inhibition, Cell Proliferation) candidate->assay

Caption: General workflow for developing drug candidates.

Targeting Kinase Signaling Pathways

Many indazole derivatives function as ATP-competitive kinase inhibitors.[2] By blocking the kinase's ability to phosphorylate downstream substrates, these inhibitors can halt the proliferative signals that drive cancer growth.

G cluster_cell Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) ATP Binding Site RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->RTK:f1 Blocks ATP Binding

Caption: Inhibition of an RTK pathway by an indazole drug.

Protocol 2: General Procedure for N-Alkylation of a Heterocyclic Amine

Rationale: This protocol describes a standard SN2 reaction for coupling the electrophilic this compound with a nucleophilic amine. The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the indazole N-H or the substrate amine without competing in the alkylation reaction. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of reactants and promoting the SN2 mechanism.[15]

Materials:

  • This compound (1.0 equiv)

  • Nucleophilic substrate (e.g., aminopyrimidine, aniline derivative) (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the nucleophilic substrate (1.1 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF.

  • Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight. Heating to 50-60°C may be necessary for less reactive nucleophiles. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash sequentially with water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-alkylated product.

Note on Regioselectivity: When alkylating an indazole N-H, a mixture of N-1 and N-2 isomers is often formed. The regioselectivity is highly dependent on the base, solvent, and substituents on the indazole ring.[16][17][18][19] However, in the protocol above, this compound acts as the alkylating agent, so this issue primarily concerns the potential for alkylation on its own N-1 or N-2 position by another molecule of the intermediate, which is minimized by using the nucleophilic substrate in slight excess and controlling the addition.

G IndazoleBr This compound (Electrophile) Base K₂CO₃, DMF Room Temp IndazoleBr->Base Nucleophile R-NH₂ (Nucleophile) Nucleophile->Base Product Product Base->Product

Caption: SN2 coupling reaction scheme.

Conclusion

This compound is a robust and indispensable intermediate in the field of anticancer drug discovery. Its straightforward synthesis and reactive bromomethyl handle provide a reliable entry point for constructing complex molecules targeting critical oncogenic pathways, particularly those driven by protein kinases. The protocols and insights provided in this guide are designed to empower researchers to effectively utilize this building block, accelerating the development of the next generation of targeted cancer therapies.

References

Application Notes and Protocols for Nucleophilic Substitution on 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including applications in oncology, inflammation, and neurodegenerative diseases. The versatility of the indazole ring system, coupled with its ability to engage in various biological interactions, makes it a focal point for drug discovery and development programs.

6-(Bromomethyl)-1H-indazole, in particular, serves as a pivotal building block for the synthesis of a diverse array of indazole-based compounds. The bromine atom on the methyl group at the 6-position provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups and the exploration of structure-activity relationships. This guide provides a detailed exploration of the experimental procedures for nucleophilic substitution on this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for the synthesis of novel indazole derivatives.

Mechanistic Insights: Navigating the Nucleophilic Substitution Landscape

The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution mechanism. Given that the bromine is attached to a primary benzylic-like carbon, the reaction predominantly follows an S_N2 (Substitution Nucleophilic Bimolecular) pathway.

In an S_N2 reaction, the nucleophile attacks the electrophilic carbon atom from the backside, opposite to the leaving group (in this case, the bromide ion). This concerted mechanism involves a single transition state where the new bond between the nucleophile and the carbon is forming at the same time as the bond between the carbon and the leaving group is breaking. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The benzylic-like position of the bromomethyl group in this compound is particularly susceptible to S_N2 attack. The adjacent indazole ring system can stabilize the transition state through π-stacking interactions, thereby facilitating the substitution process. While an S_N1 mechanism, which proceeds through a carbocation intermediate, is a possibility for benzylic halides, it is less likely for this primary substrate under typical nucleophilic substitution conditions with reasonably strong nucleophiles. The primary carbocation that would be formed is less stable than secondary or tertiary carbocations, making the S_N2 pathway kinetically favored.

General Experimental Protocol for Nucleophilic Substitution

This section outlines a general, robust protocol for the nucleophilic substitution on this compound. It is important to note that reaction conditions such as the choice of base, solvent, temperature, and reaction time may need to be optimized for specific nucleophiles to achieve optimal yields and purity.

Materials and Reagents
  • This compound

  • Nucleophile of interest (e.g., thiol, amine, phenol, alcohol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Triethylamine (TEA), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography, appropriate solvents for extraction and elution)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent. The choice of solvent is crucial and depends on the solubility of the reactants and the nature of the nucleophile.

  • Nucleophile and Base Addition: Add the nucleophile (typically 1.0 to 1.5 equivalents). If the nucleophile is not a strong base itself or is used as its salt, add a suitable base (1.0 to 2.0 equivalents). The base is essential to deprotonate the nucleophile (if necessary) and to neutralize the HBr formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, it may be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system to afford the desired substituted product.

G cluster_workflow General Workflow for Nucleophilic Substitution start Reaction Setup: This compound in anhydrous solvent reagents Add Nucleophile and Base start->reagents Under inert atmosphere reaction Reaction at appropriate temperature (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup Upon completion purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for the nucleophilic substitution on this compound.

Exemplary Applications and Reaction Conditions

The versatility of this compound as a synthetic intermediate is demonstrated by its reaction with a variety of nucleophiles. The following table summarizes representative reaction conditions for different classes of nucleophiles. Researchers should consider these as starting points for optimization.

Nucleophile ClassExample NucleophileBaseSolventTemperatureTime (h)Yield (%)Reference
Thiol Ethanethiol (EtSH)DBUTHFReflux170[1][2]
Amine PiperidineK₂CO₃DMFRoom Temp.12TypicalGeneral Method
Phenol PhenolK₂CO₃AcetoneReflux8TypicalGeneral Method
Alcohol Methanol (as sodium methoxide)NaHTHF0 °C to RT4TypicalGeneral Method
Azide Sodium Azide (NaN₃)-DMF50 °C6TypicalGeneral Method

*Typical yields for these general methods are expected to be in the moderate to high range, but require empirical optimization.

Protocol Example: Synthesis of 6-((Ethylthio)methyl)-1H-indazole[1][2]

This protocol provides a specific example of a nucleophilic substitution reaction with a thiol nucleophile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 g, 4.74 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add ethanethiol (0.35 mL, 4.74 mmol) to the solution, followed by the dropwise addition of DBU (0.71 mL, 4.74 mmol).

  • Reaction: Heat the reaction mixture to reflux and stir for 1 hour.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield 6-((ethylthio)methyl)-1H-indazole (70% yield).[1][2]

Troubleshooting and Self-Validation

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently reactive nucleophile- Inappropriate base or solvent- Low reaction temperature- Increase reaction temperature and/or time- Use a stronger base to fully deprotonate the nucleophile (e.g., NaH)- Switch to a more polar aprotic solvent like DMF or DMSO
Formation of Multiple Products - N-alkylation of the indazole ring- Elimination side reactions (less common for primary halides)- Protect the indazole nitrogen before the substitution reaction if N-alkylation is a significant issue- Use a less hindered, non-nucleophilic base- Use milder reaction conditions (lower temperature)
Difficult Purification - Close polarity of starting material and product- Presence of impurities from reagents- Optimize the chromatographic eluent system (try different solvent mixtures and gradients)- Ensure the purity of starting materials and reagents

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The straightforward nature of the S_N2 reaction at the 6-methyl position allows for the efficient introduction of a wide array of functionalities. The protocols and guidelines presented in this document are intended to serve as a robust starting point for researchers to explore the chemical space around the indazole scaffold, ultimately facilitating the discovery and development of novel therapeutic agents.

References

The Strategic Utility of 6-(Bromomethyl)-1H-indazole in the Synthesis of Indazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry

The indazole ring system, a bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in modern drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have led to its incorporation into a multitude of clinically successful therapeutic agents.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases and poly(ADP-ribose) polymerase (PARP), making them crucial pharmacophores in the development of treatments for cancer and inflammatory diseases.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-(bromomethyl)-1H-indazole, a versatile and reactive building block, in the synthesis of indazole-based therapeutics. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols for its synthesis and subsequent elaboration, and discuss the critical aspect of regioselectivity in N-alkylation reactions.

Core Concepts: Reactivity and Synthetic Potential of this compound

The synthetic utility of this compound lies in the high reactivity of the bromomethyl group, making it an excellent electrophile for introducing the indazole-6-methyl moiety onto various nucleophiles. This is particularly relevant for the N-alkylation of heterocyclic compounds, the formation of ethers, and the synthesis of thioethers, thereby enabling the construction of diverse molecular architectures with therapeutic potential.

A pivotal consideration in the reactions of this compound with indazoles or other heterocycles containing multiple nucleophilic nitrogen atoms is the control of regioselectivity. The indazole nucleus possesses two reactive nitrogen atoms, N1 and N2, and alkylation can occur at either position, leading to the formation of regioisomers with potentially distinct biological activities and physicochemical properties.[4][5] The choice of reaction conditions, particularly the base and solvent, plays a critical role in directing the alkylation to the desired nitrogen atom.[4][5]

Synthesis of the Key Building Block: this compound

The efficient preparation of this compound is paramount for its successful application in drug discovery programs. A reliable synthetic route proceeds from the corresponding 6-(hydroxymethyl)-1H-indazole.

Protocol 1: Synthesis of this compound from 6-(Hydroxymethyl)-1H-indazole

This protocol details the conversion of the alcohol functionality to the benzylic bromide, a transformation that significantly enhances the electrophilicity of the methylene group.

Materials:

  • 6-(Hydroxymethyl)-1H-indazole

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen (N₂) gas supply

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 6-(hydroxymethyl)-1H-indazole (1.0 eq) in glacial acetic acid.

  • Addition of HBr: To the stirred solution, add 33% HBr in acetic acid (a slight excess, e.g., 1.2 eq).

  • Heating: Heat the reaction mixture to 120°C and maintain this temperature for 1 hour.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing ice-water and dichloromethane.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Be cautious of gas evolution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Yield: 89%[6]

Causality Behind Experimental Choices:

  • HBr in Acetic Acid: This reagent provides a strong acidic environment and a source of bromide ions to facilitate the SN2 reaction, converting the primary alcohol into a more reactive benzylic bromide.

  • Nitrogen Atmosphere: Prevents potential oxidation of the starting material or product at elevated temperatures.

  • Aqueous Work-up with NaHCO₃: Essential for neutralizing the strong acid and facilitating the extraction of the organic product into the dichloromethane layer.

Application in the Synthesis of Indazole-Based Therapeutics: N-Alkylation

The primary application of this compound in drug synthesis is the N-alkylation of various heterocyclic cores to introduce the indazole-6-methyl group. The following protocol provides a general procedure for this key transformation, with a focus on controlling regioselectivity.

Protocol 2: General Procedure for N-Alkylation using this compound

This protocol outlines the conditions for the N-alkylation of a generic nucleophilic heterocycle (Nu-H), such as another indazole, a pyrazole, or an imidazole derivative.

Materials:

  • Nucleophilic heterocycle (Nu-H)

  • This compound

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen (N₂) gas supply

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, suspend the nucleophilic heterocycle (Nu-H) (1.0 eq) in the chosen anhydrous solvent.

  • Deprotonation: Add the base (1.1 - 1.5 eq) portion-wise at room temperature or 0°C (for strong bases like NaH). Stir the mixture for 30-60 minutes to allow for deprotonation.

  • Alkylation: Prepare a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the N1 and N2 regioisomers if applicable.

Controlling Regioselectivity: The Decisive Role of Reaction Conditions

The ratio of N1 to N2 alkylated products is highly dependent on the reaction parameters. The following table summarizes general trends observed in the N-alkylation of indazoles.

Condition Favored Regioisomer Rationale
Base
NaH in THFN1 (Thermodynamic product)The harder sodium cation is thought to chelate with the N2 nitrogen and a substituent at the C7 position, sterically hindering attack at N2 and favoring the thermodynamically more stable N1 isomer.[4][5]
K₂CO₃ in DMFMixture of N1 and N2A weaker base and more polar solvent can lead to a mixture of kinetic and thermodynamic products.
Cs₂CO₃ in DMFN2 (Kinetic product)The softer and larger cesium cation has a weaker interaction with the indazole anion, allowing for alkylation at the more nucleophilic N2 position under kinetic control.
Solvent
Aprotic, non-polar (e.g., THF)N1Favors the formation of the thermodynamic product.
Aprotic, polar (e.g., DMF)Increased N2Can stabilize the transition state leading to the kinetic N2 product.

Self-Validating System: The regiochemical outcome of the alkylation should always be confirmed by rigorous characterization of the products using 1D and 2D NMR techniques (e.g., HMBC, NOESY) to unambiguously assign the position of the newly introduced substituent.

Illustrative Example: Synthesis of a Thioether Derivative

To demonstrate a practical application beyond N-alkylation, the following protocol details the synthesis of 6-[(ethylthio)methyl]-1H-indazole, a precursor for molecular motors.[6]

Protocol 3: Synthesis of 6-[(ethylthio)methyl]-1H-indazole

Materials:

  • This compound

  • Ethanethiol (EtSH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen (N₂) gas supply

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Addition of Reagents: Add ethanethiol (1.1 eq) followed by DBU (1.2 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 1 hour.[6]

  • Work-up and Purification: After cooling, the reaction mixture can be concentrated and purified by flash column chromatography to yield the desired thioether.

Expected Yield: 70%[6]

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the key transformations.

Synthesis_of_6_Bromomethyl_1H_indazole 6-(Hydroxymethyl)-1H-indazole 6-(Hydroxymethyl)-1H-indazole This compound This compound 6-(Hydroxymethyl)-1H-indazole->this compound  33% HBr in Acetic Acid, 120°C  

Caption: Synthesis of the key building block.

N_Alkylation_of_Indazole cluster_conditions Reaction Conditions Base (NaH, K2CO3, etc.) Base (NaH, K2CO3, etc.) Solvent (THF, DMF) Solvent (THF, DMF) Indazole Indazole N1-Alkylated Indazole N1-Alkylated Indazole Indazole->N1-Alkylated Indazole  Thermodynamic Control N2-Alkylated Indazole N2-Alkylated Indazole Indazole->N2-Alkylated Indazole  Kinetic Control This compound This compound This compound->N1-Alkylated Indazole This compound->N2-Alkylated Indazole

Caption: Regioselective N-alkylation of indazoles.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of indazole-based therapeutics. Its reactivity, coupled with a nuanced understanding of the factors governing regioselectivity in its reactions, provides medicinal chemists with a powerful tool for the construction of novel drug candidates. The protocols and insights provided in this application note are intended to empower researchers to confidently and efficiently utilize this key intermediate in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Bromomethyl)-1H-indazole is a critical heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the reactive bromomethyl group, which serves as a handle for introducing the indazole scaffold into larger, more complex molecules, particularly in the synthesis of kinase inhibitors and other therapeutic agents. However, the synthesis of this intermediate, typically via benzylic bromination of 6-methyl-1H-indazole, is often plagued by issues such as low yields, competing side reactions, and product instability.

This technical support guide provides researchers and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. By understanding the underlying chemical principles and common pitfalls, you can significantly improve the yield, purity, and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally effective method is the free-radical bromination of 6-methyl-1H-indazole. This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[1][2] This approach selectively targets the benzylic methyl group over the aromatic ring system when conditions are carefully controlled.

Q2: What are the critical reagents and their specific roles in this synthesis?

Understanding the function of each component is crucial for optimization:

  • 6-Methyl-1H-indazole: The starting material or substrate.

  • N-Bromosuccinimide (NBS): The source of the bromine radical (Br•). It is preferred over molecular bromine (Br₂) because it maintains a low, steady concentration of Br₂ in the reaction mixture, which helps to suppress ionic side reactions like electrophilic aromatic substitution.[3]

  • Radical Initiator (AIBN or BPO): A compound that, upon heating or UV irradiation, decomposes to form free radicals. These radicals initiate the chain reaction by abstracting a hydrogen atom from the methyl group of the substrate, forming a more stable benzylic radical.[4]

  • Solvent (e.g., CCl₄, CH₃CN, Chloroform): The solvent must be inert to the reaction conditions and capable of dissolving the starting material. Anhydrous, non-polar solvents are typically preferred to minimize ionic side reactions.

Q3: How should I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside a spot of the 6-methyl-1H-indazole starting material.

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for the mobile phase.

  • Observation: The reaction is complete when the starting material spot has been completely consumed. The product, this compound, is typically less polar than the starting material and will have a higher Rf value.

Q4: What are the primary safety precautions for this reaction?

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care in a well-ventilated fume hood. Avoid inhalation of the powder.[2]

  • Brominated Products: Benzylic bromides are often lachrymators (tear-inducing) and irritants. Handle the product and reaction mixture in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many solvents used (e.g., carbon tetrachloride, chloroform) are volatile and hazardous. All operations should be conducted within a fume hood.

Troubleshooting Guide: Enhancing Yield and Purity

Issue 1: Low or No Conversion of Starting Material

This is one of the most common issues, indicating a failure in the initiation or propagation of the radical chain reaction.

  • Possible Cause 1: Inactive Radical Initiator.

    • Explanation: Radical initiators like AIBN and BPO have finite shelf lives and can decompose over time, especially if not stored correctly.

    • Solution: Use a fresh bottle of the initiator or recrystallize the old batch. Ensure it is stored in a cool, dark place.

  • Possible Cause 2: Insufficient Temperature.

    • Explanation: Radical initiators require a specific temperature to decompose at an appropriate rate. For AIBN, the reaction temperature should typically be between 70-80 °C. Below this range, the rate of initiation is too slow.

    • Solution: Ensure your reaction vessel is maintained at the correct temperature. Use an oil bath with a thermometer to accurately monitor the temperature.

  • Possible Cause 3: Presence of Radical Inhibitors.

    • Explanation: Oxygen from the air and other impurities can act as radical scavengers, quenching the chain reaction.

    • Solution: Degas the solvent before use by bubbling an inert gas (N₂ or Ar) through it. Run the entire reaction under a positive pressure of an inert atmosphere.

Issue 2: Formation of Multiple Products & Low Selectivity

The appearance of multiple spots on the TLC plate indicates the formation of undesired byproducts, which directly lowers the yield of the target compound.

  • Possible Cause 1: Over-bromination (Formation of 6-(dibromomethyl)-1H-indazole).

    • Explanation: This occurs when the product reacts further with NBS. It is more likely if an excess of NBS is used or if the reaction is run for too long.

    • Solution:

      • Control Stoichiometry: Use NBS in a slight excess, typically 1.05 to 1.1 equivalents relative to the starting material.

      • Portion-wise Addition: Add the NBS in small portions over a period of time. This keeps the concentration of the brominating agent low and favors mono-bromination.

  • Possible Cause 2: Aromatic Ring Bromination.

    • Explanation: While NBS favors radical pathways, electrophilic aromatic substitution can occur, especially in the presence of acid traces or in polar solvents.[5] The electron-rich indazole ring is susceptible to this side reaction.[1][6]

    • Solution:

      • Solvent Choice: Use non-polar solvents like carbon tetrachloride or cyclohexane.

      • Exclude Light: Perform the reaction in the dark (e.g., by wrapping the flask in aluminum foil) to favor the radical pathway, which is initiated by heat, over photochemical ionic pathways.

      • Use a Radical Scavenger (if necessary): In some cases, adding a small amount of a non-interfering base like potassium carbonate can neutralize any acidic byproducts (HBr) that might catalyze electrophilic addition.

Issue 3: Difficult Purification or Product Degradation
  • Possible Cause 1: Product Instability.

    • Explanation: Benzylic bromides can be unstable and may degrade upon prolonged exposure to heat or silica gel during chromatography. Polymerization can also be an issue.[7]

    • Solution:

      • Prompt Work-up: Once the reaction is complete, cool it down and proceed with the work-up immediately.

      • Minimize Heat: Use a rotary evaporator with a low-temperature water bath for solvent removal.

      • Chromatography Considerations: If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina. Alternatively, you can "pacify" silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

  • Possible Cause 2: Co-elution of Product and Byproducts.

    • Explanation: The polarity of the desired product, starting material, and byproducts might be very similar, making separation by column chromatography challenging.

    • Solution:

      • Optimize Eluent System: Carefully screen different solvent systems and gradients for TLC to find the optimal conditions for separation before running a column.

      • Recrystallization: If the crude product is solid and reasonably pure, recrystallization can be an effective alternative or final purification step.

Recommended Experimental Protocol

This protocol details the synthesis of this compound via free-radical bromination.

Materials:

  • 6-Methyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6-methyl-1H-indazole (1.0 eq.) in anhydrous CCl₄.

  • Inert Atmosphere: Flush the system with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Data Summary: Reaction Parameter Optimization
ParameterCondition 1Condition 2 (Optimized)Rationale for Optimization
NBS (eq.) 1.51.05 - 1.1Minimizes the formation of the dibrominated byproduct.
Initiator AIBN (0.1 eq.)AIBN (0.05 eq.)A catalytic amount is sufficient; excess can lead to side reactions.
Solvent AcetonitrileCarbon TetrachlorideA less polar solvent disfavors ionic side reactions like ring bromination.
Temperature 90 °C75-80 °COptimal for AIBN decomposition without excessive byproduct formation.
Atmosphere AirNitrogen / ArgonPrevents oxygen from inhibiting the radical chain reaction.
Typical Yield 40-60%70-85%Optimized conditions improve selectivity and conversion.

Visualizing the Reaction Pathway

The following diagram illustrates the intended synthetic route and potential side reactions that can lower the yield.

Synthesis_Pathway SM 6-Methyl-1H-indazole Product This compound SM->Product NBS (1.05 eq.), AIBN (cat.), CCl₄, Reflux (Desired Pathway) Side_Product2 Ring-Brominated Isomers SM->Side_Product2 Ionic Conditions (e.g., acid, polar solvent) Side_Product1 6-(Dibromomethyl)-1H-indazole Product->Side_Product1 Excess NBS mid1 mid2

Caption: Reaction scheme for the synthesis of this compound and common side products.

References

Technical Support Center: Purification of Crude 6-(Bromomethyl)-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-(bromomethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions to help you streamline your purification process, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in crude this compound?

A1: The impurities in your crude sample are largely dependent on the synthetic route employed. Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, you might see residual precursors.[1]

  • Over-brominated Species: Side reactions can lead to the formation of di-bromo species.[1]

  • Regioisomers: If the synthesis involves the formation of the indazole ring, regioisomers may be present.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as leftover reagents, are common contaminants.[1]

  • Degradation Products: this compound can be susceptible to degradation, especially if not handled or stored properly.[1]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] The polarity of this compound suggests that a mixture will be necessary for effective separation. It is crucial to first perform thin-layer chromatography (TLC) with various solvent ratios to find the system that provides the best separation of your target compound from its impurities.[2] Aim for an Rf value of approximately 0.3-0.4 for your product to ensure good separation on the column.[3]

Q3: My compound is very polar and isn't moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If your compound is highly polar, you will need to use a more polar solvent system. You can try adding a small amount of methanol to your ethyl acetate. For very polar compounds, a solvent system containing ammonia may be beneficial.[4] A stock solution of 10% ammonium hydroxide in methanol can be prepared, and you can then try using 1-10% of this stock solution in dichloromethane.[4]

Q4: Is this compound stable on silica gel?

A4: Bromomethyl compounds, in general, can be susceptible to degradation on silica gel, which is inherently acidic.[3][5] This can lead to hydrolysis of the bromomethyl group or other acid-sensitive reactions.[3] It is highly recommended to assess the stability of your compound on silica gel before performing a large-scale column. This can be done using a 2D TLC experiment.[3][4]

Q5: How do I perform a 2D TLC to check for compound stability?

A5: To perform a 2D TLC, spot your crude material in one corner of a TLC plate. Run the plate in your chosen eluent as you normally would. After the first run, remove the plate, let it dry completely, and then rotate it 90 degrees. Run the plate again in the same solvent system. If your compound is stable, you will see a single spot that has moved diagonally across the plate. If you see new spots or streaking, it is an indication that your compound is degrading on the silica gel.[4][6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound and provides actionable solutions.

Issue 1: Low or No Recovery of the Product from the Column

  • Possible Cause 1: Compound Degradation on Silica Gel.

    • Explanation: The acidic nature of silica gel can cause the degradation of sensitive compounds like this compound.[3][5] This is a common reason for low yields after chromatography.

    • Solution:

      • Neutralize the Silica Gel: Before packing your column, you can deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in the eluent).[3]

      • Consider Alternative Stationary Phases: If your compound is highly acid-sensitive, using a different stationary phase like alumina might be a better option.[3]

  • Possible Cause 2: Irreversible Adsorption.

    • Explanation: Highly polar compounds or those with basic nitrogen atoms can bind strongly to the acidic silanol groups on the silica surface, leading to poor recovery.[5]

    • Solution:

      • Modify the Mobile Phase: Adding a small amount of a competitive binder, like triethylamine or acetic acid (depending on the nature of your compound), to the eluent can help to displace your product from the silica gel. For a basic compound like an indazole, triethylamine is often a good choice.

      • "Methanol Purge": After you have collected all the fractions containing your product, you can try flushing the column with 100% methanol to strip off any remaining strongly bound material.[6]

  • Possible Cause 3: The Compound is Very Dilute.

    • Explanation: Your compound may have eluted from the column, but the fractions are too dilute to be detected by TLC.[4]

    • Solution:

      • Concentrate Fractions: Try concentrating the fractions where you expected your compound to elute and then re-analyze them by TLC.[4]

Issue 2: Co-elution of the Product with Impurities

  • Possible Cause 1: Poorly Optimized Solvent System.

    • Explanation: If the polarity of the eluent is not optimized, it can lead to poor separation between your product and impurities with similar polarities.

    • Solution:

      • Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with a range of solvent systems. Test different ratios of your chosen solvents and consider trying different solvent combinations altogether. The goal is to maximize the difference in Rf values between your product and the impurities.[2]

      • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the eluent to elute your product, leaving the more polar impurities behind on the column.[7]

  • Possible Cause 2: Column Overloading.

    • Explanation: Loading too much crude material onto the column can exceed its separation capacity, leading to broad bands and co-elution.[3]

    • Solution:

      • Reduce the Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

      • Use a Larger Column: If you need to purify a large amount of material, use a column with a larger diameter and a longer bed of silica gel.[3]

  • Possible Cause 3: Improper Column Packing or Sample Loading.

    • Explanation: A poorly packed column can have channels that lead to uneven solvent flow and poor separation. Similarly, if the sample is not loaded correctly, it can result in a wide initial band.[3][8]

    • Solution:

      • Proper Packing Technique: Ensure the silica gel is packed uniformly and that there are no air bubbles.

      • Dry Loading: If your compound has poor solubility in the eluent, consider dry loading. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[8]

Issue 3: The Purified Product is Discolored (e.g., Yellow or Brown)

  • Possible Cause 1: Residual Bromine.

    • Explanation: If the synthesis involved a bromination step, residual bromine (Br₂) can impart a color to your product.

    • Solution:

      • Pre-Column Wash: Before running the column, you can wash your crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining bromine. This should be followed by a water wash to remove the salts.[3]

  • Possible Cause 2: Formation of Degradation Products.

    • Explanation: As mentioned earlier, the compound may have degraded on the silica gel, and these colored degradation products may co-elute with your desired compound.

    • Solution:

      • Implement Strategies to Minimize Degradation: Use the techniques described in "Issue 1" such as neutralizing the silica gel or using an alternative stationary phase.

Experimental Protocols and Data

Recommended Column Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic purifications.
Alternative Stationary Phase Alumina (neutral or basic)For compounds that are sensitive to acidic silica gel.[3]
Solvent System (Starting Point) Hexane:Ethyl AcetateA versatile system with a wide polarity range.[2]
Target Rf Value on TLC 0.3 - 0.4Provides optimal separation on a column.[3]
Sample Loading Dry loading is preferredMinimizes band broadening, especially for less soluble compounds.[8]
Step-by-Step Protocol for Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1, 1:1).

    • Identify the solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Pack the column with silica gel using either the "slurry" or "dry pack" method. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[3]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Carefully add your chosen eluent to the column.

    • Apply gentle pressure (e.g., from a pump or a nitrogen line) to start the flow of the solvent through the column.

    • Collect the eluent in a series of fractions (e.g., in test tubes).[3]

    • Monitor the progress of the separation by analyzing the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting Workflow for Low Product Recovery

Low_Recovery_Troubleshooting Start Low or No Product Recovery Check_Stability Assess Stability on Silica via 2D TLC Start->Check_Stability Degradation Degradation Observed? Check_Stability->Degradation No_Degradation No Significant Degradation Degradation->No_Degradation No Neutralize_Silica Use Neutralized Silica Gel (e.g., with Triethylamine) Degradation->Neutralize_Silica Yes Check_Polarity Is the Compound Highly Polar? No_Degradation->Check_Polarity Use_Alumina Consider Alumina as Stationary Phase Neutralize_Silica->Use_Alumina Final_Check Re-evaluate Recovery Neutralize_Silica->Final_Check Use_Alumina->Final_Check Modify_Eluent Modify Eluent (e.g., add Methanol or Triethylamine) Check_Polarity->Modify_Eluent Yes Concentrate_Fractions Concentrate Fractions and Re-analyze by TLC Check_Polarity->Concentrate_Fractions No Methanol_Purge Perform Methanol Purge of Column Modify_Eluent->Methanol_Purge Methanol_Purge->Final_Check Concentrate_Fractions->Final_Check

Caption: Decision tree for troubleshooting low product recovery.

References

common side reactions in the synthesis of 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(Bromomethyl)-1H-indazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. As a versatile building block in medicinal chemistry, particularly for kinase inhibitors, ensuring a high-purity, high-yield synthesis is paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established protocols and mechanistic insights.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction mixture is turning into an intractable tar-like substance, and my yield is extremely low. What is causing this polymerization?

Answer: This is a classic and frequently encountered issue in this synthesis. The formation of a tar or polymer is almost certainly due to intermolecular N-alkylation .

Causality: The product, this compound, is a reactive benzylic bromide (an electrophile). The starting material, 6-(hydroxymethyl)-1H-indazole, and the product itself contain a nucleophilic indazole ring system. The nitrogen atoms (N1 and N2) of one indazole molecule can attack the bromomethyl group of another, leading to the formation of dimers, oligomers, and ultimately, insoluble polymers.[3][4] The 1H-indazole tautomer is generally more stable, but both nitrogens can exhibit reactivity.[5][6]

Solutions:

  • Isolate as a Salt: A highly effective strategy is to isolate the product as its hydrobromide salt. The protonation of the indazole ring significantly reduces its nucleophilicity, thus inhibiting the self-alkylation side reaction.[7] The synthesis described by Sirven et al. (2015) using HBr in acetic acid conveniently yields the HBr salt directly.[8][9]

  • Control Stoichiometry and Temperature: Ensure the brominating agent is the limiting reagent if possible, and maintain low temperatures to reduce the rate of the competing N-alkylation reaction.

  • Immediate Use: If the free base is required, it is best to generate it from the salt immediately before the next synthetic step and use it without prolonged storage.

Question 2: My NMR/LC-MS analysis shows multiple product spots/peaks with similar retention times. How can I identify and minimize these byproducts?

Answer: This observation typically points to the formation of regioisomeric byproducts, primarily N1 and N2 alkylated dimers.

Causality: The indazole anion, formed under basic conditions or present in equilibrium, has two nucleophilic centers: N1 and N2. Alkylation can occur at either position, leading to a mixture of regioisomers.[3][5] The ratio of N1 to N2 alkylation is highly dependent on factors like the solvent, the counter-ion of the base, and steric hindrance on the indazole ring.[4][10] In this specific case, the "alkylating agent" is your own product molecule.

Protocol for Minimizing Isomeric Byproducts:

  • Reaction Medium: Employing acidic conditions, such as HBr in acetic acid, is the preferred method. This keeps the indazole nitrogen protonated and non-nucleophilic, favoring the desired SN2 reaction at the hydroxyl group over N-alkylation.[8]

  • Avoid Strong Bases: If you are starting from 6-methyl-1H-indazole and performing a radical bromination (e.g., with NBS), avoid basic workup conditions where unreacted starting material can become deprotonated and react with the product.

  • Purification Strategy:

    • Salt Formation: Purifying the hydrobromide salt can be easier, as the undesired neutral dimers/oligomers may have different solubility profiles.

    • Chromatography: Careful column chromatography on silica gel is often necessary. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity can help separate the desired product from less polar dimers and more polar unreacted starting material.

Troubleshooting Workflow: Low Yield & High Impurity

G start Low Yield or Impure Product check_tar Is the mixture a tar/polymer? start->check_tar check_nmr Does NMR/LC-MS show multiple isomers/dimers? check_tar->check_nmr No solution_tar Cause: Self-alkylation. Solution: Use acidic conditions (HBr/AcOH). Isolate product as HBr salt. check_tar->solution_tar Yes check_mass Are there peaks with Mass > Product + 79? check_nmr->check_mass No solution_nmr Cause: N1/N2 Dimerization. Solution: Avoid base. Control temperature. Optimize chromatography. check_nmr->solution_nmr Yes solution_mass Cause: Ring Over-bromination. Solution: Use milder brominating agent. Reduce reaction time/temperature. check_mass->solution_mass Yes end_node Implement Solution & Re-analyze Product check_mass->end_node No (Other Issue) solution_tar->end_node solution_nmr->end_node solution_mass->end_node

Caption: A logical workflow for diagnosing synthesis issues.

Question 3: My mass spectrometry data shows a peak at M+78/80, suggesting a dibrominated species. How can I prevent this?

Answer: The presence of a dibrominated product indicates over-bromination, where a second bromine atom is added to the aromatic ring.

Causality: While the benzylic position is activated for bromination, the indazole ring itself is an electron-rich aromatic system susceptible to electrophilic aromatic substitution.[11][12] Under harsh conditions (e.g., high temperature, excess brominating agent, strong Lewis acid catalysis), electrophilic bromination can occur on the benzene portion of the molecule in addition to the desired substitution on the methyl group.

Solutions:

  • Milder Conditions: Reduce the reaction temperature and shorten the reaction time.

  • Choice of Reagent: If using a potent brominating system like Br₂ with a catalyst, consider switching to a milder or more selective reagent. For converting the alcohol, HBr/AcOH is generally selective for the hydroxyl group substitution.[8] For radical bromination of 6-methyl-1H-indazole, N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) is typically used and is less prone to causing electrophilic aromatic substitution than Br₂.

  • Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent to minimize the chance of a second reaction.

Frequently Asked Questions (FAQs)

Q1: What are the principal side reactions during the synthesis of this compound from 6-(hydroxymethyl)-1H-indazole?

The main reaction is the conversion of a primary alcohol to a bromide. The most significant side reactions are:

  • Intermolecular N-Alkylation: The product acts as an alkylating agent, reacting with the nitrogen of another indazole molecule to form dimers and polymers.[3][4]

  • Ring Bromination: Electrophilic substitution on the electron-rich indazole ring can lead to dibrominated byproducts.[13]

  • Formation of Dibenzyl Ether: A minor possibility is the acid-catalyzed condensation of two molecules of the starting alcohol (6-(hydroxymethyl)-1H-indazole) to form the corresponding dibenzyl ether, although this is less common than N-alkylation.

Reaction vs. Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start 6-(hydroxymethyl)- 1H-indazole Product 6-(Bromomethyl)- 1H-indazole Start->Product HBr / AcOH [1] Dimer N-Alkylated Dimer (Polymerization) Start->Dimer Reacts with Product Product->Dimer Self-reaction [4, 9] Dibromo Dibromo-indazole (Ring Bromination) Product->Dibromo Excess Brominating Agent

Caption: The desired reaction versus key side pathways.

Q2: How does the choice of brominating agent impact the reaction?

The choice of reagent is critical and depends on the starting material.

Starting MaterialRecommended ReagentTypical ConditionsPotential Side Reactions & Mitigation
6-(hydroxymethyl)-1H-indazole33% HBr in Acetic Acid120°C, 1 hour[8]Primary: N-alkylation/polymerization. Mitigation: Reaction yields the HBr salt, which is less nucleophilic and suppresses this side reaction.[7]
6-(hydroxymethyl)-1H-indazolePhosphorus tribromide (PBr₃)0°C to RT, in an aprotic solvent like THF or DCMPrimary: N-alkylation. Mitigation: Low temperature is crucial. The workup may require careful quenching, and the free base product is prone to polymerization.
6-methyl-1H-indazoleN-Bromosuccinimide (NBS)Reflux with a radical initiator (e.g., AIBN) in CCl₄ or acetonitrilePrimary: Ring bromination. Mitigation: Use of a radical mechanism favors benzylic bromination. Protect the reaction from light to avoid competing pathways.

Q3: Why is the product often isolated as a hydrobromide salt?

Isolating the product as a hydrobromide (HBr) salt is a key strategy for ensuring its stability.[7] The salt form has two main advantages:

  • Inhibition of Polymerization: Protonation of the indazole ring's nitrogen atoms drastically reduces their nucleophilicity, preventing the intermolecular N-alkylation that leads to dimer and polymer formation.

  • Improved Handling: The salt is often a more stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which can be less stable.

Q4: What are the best practices for storing this compound?

Due to its reactivity, proper storage is essential to maintain purity.

  • Salt Form: If possible, store it as the hydrobromide salt.

  • Temperature: Store at low temperatures (-20°C is recommended) to minimize degradation and potential self-reaction.[14]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture.

  • Light: Protect from light, as benzylic bromides can be light-sensitive.

By understanding the mechanistic basis for these common side reactions, researchers can proactively adjust their experimental design to optimize the synthesis of high-purity this compound, a crucial intermediate for further discovery chemistry.

References

Technical Support Center: Optimizing Regioselectivity in the N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole N-alkylation. The indazole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of therapeutic agents.[1][2] However, the synthetic challenge posed by its two nucleophilic nitrogen atoms, N1 and N2, frequently leads to the formation of regioisomeric mixtures during N-alkylation.[1][3][4][5] This guide provides field-proven insights, troubleshooting protocols, and a mechanistic framework to empower researchers to navigate this challenge and achieve high regioselectivity in their reactions.

Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational principles governing the regiochemical outcome of indazole alkylation.

Q1: Why is controlling N1 vs. N2 regioselectivity so critical?

The precise location of the alkyl group on the indazole ring is paramount. The N1 and N2 regioisomers are distinct chemical entities with different three-dimensional structures, physical properties (e.g., polarity, crystal packing), and, most importantly, pharmacological profiles. One isomer may be a potent therapeutic agent, while the other could be inactive or even exhibit off-target toxicity. Therefore, controlling the regioselectivity is essential for ensuring the synthesis of the correct isomer, simplifying purification, and maintaining the integrity of structure-activity relationship (SAR) studies in drug development.

Q2: What is the underlying chemical basis for the formation of two isomers?

The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile, meaning it has two reactive sites (N1 and N2) that can attack an electrophile (the alkylating agent).[6][7] The reaction is further complicated by the existence of two tautomeric forms of the parent heterocycle: the 1H-indazole and the 2H-indazole. The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form.[1][2][5][8] This intrinsic stability difference is a key factor that can be exploited to favor the formation of N1-alkylated products under conditions that allow for thermodynamic equilibration.[1][2]

Q3: What are "Kinetic" vs. "Thermodynamic" control, and how do they apply here?

These concepts are central to understanding and controlling the N1:N2 product ratio.[9]

  • Kinetic Control: This regime favors the product that is formed fastest. The reaction is typically run under milder, low-temperature conditions where the reverse reaction is slow or non-existent.[10][11] The product distribution is determined by the relative heights of the activation energy barriers leading to each product.[9][12] In some indazole alkylations, the N2-isomer is considered the kinetic product.[6]

  • Thermodynamic Control: This regime favors the most stable product. The reaction is run under more vigorous conditions (e.g., higher temperatures, longer reaction times) that allow the initial products to revert to the starting materials and re-react.[10][11] This reversibility allows the reaction to reach equilibrium, where the product ratio reflects the relative thermodynamic stabilities of the final products.[9] Since the 1H-indazole is typically more stable, N1-alkylation is often the thermodynamically favored outcome.[2][6][8]

Troubleshooting Guide & Optimization Protocols

This section is designed to address specific experimental challenges in a direct question-and-answer format.

Problem: My reaction yields an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

Analysis: Achieving high N1 selectivity requires steering the reaction towards thermodynamic control or using conditions that sterically or electronically favor attack at the N1 position. The choice of base and solvent is one of the most critical factors influencing this outcome.[2][8][13]

Solution: The most widely validated and successful strategy is to employ a strong, non-nucleophilic hydride base in a non-polar aprotic solvent.

Strategy 1: The Sodium Hydride (NaH) / Tetrahydrofuran (THF) System

This combination is highly effective for achieving excellent N1 selectivity (>99% in many cases) for a wide range of indazole substrates.[2][7][14][15]

  • Causality (The "Why"): In a non-polar solvent like THF, the sodium cation (Na+) generated from NaH forms a "tight ion pair" with the deprotonated indazolide anion. It is hypothesized that the sodium cation coordinates with the lone pair of electrons on the N2 nitrogen and, if present, a Lewis basic atom (like oxygen) on a C3 substituent.[6][7][13][16] This coordination effectively shields the N2 position, sterically directing the incoming alkylating agent to attack the more accessible N1 position.[7]

cluster_0 N1 vs. N2 Alkylation Pathways Indazole Indazole Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion + Base - H-Base+ Base Base (e.g., NaH) N1_Product N1-Alkylated Product (Thermodynamically Favored) Anion->N1_Product Anion->N1_Product:w  Attack at N1 N2_Product N2-Alkylated Product (Kinetically Favored) Anion->N2_Product Anion->N2_Product:w  Attack at N2 Electrophile1 R-X Electrophile2 R-X

Caption: Competing pathways in indazole N-alkylation.

Detailed Protocol 1: Selective N1-Alkylation using NaH/THF
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv.).[7]

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the substrate (typically 0.1-0.2 M).[1][7]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.[1][7]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.[7]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, iodide, or tosylate, 1.1-1.5 equiv.) dropwise at room temperature. For less reactive electrophiles, the reaction may require heating (e.g., to 50 °C) to achieve full conversion.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[7] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).[7] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Strategy 2: Leverage Substituent Effects

The electronic and steric nature of substituents on the indazole ring profoundly impacts regioselectivity.

Substituent PositionSubstituent TypeEffect on Selectivity (NaH/THF conditions)Reference
C3 Electron-withdrawing/Coordinating (-CO₂Me, -COMe, -C(O)NH₂, -t-Bu)Excellent N1-Selectivity (>99%) [2][15][17]
C7 Electron-withdrawing (-NO₂, -CO₂Me)Excellent N2-Selectivity (≥96%) [2][8][15][17]
C7 Sterically BulkyCan hinder approach to N1, favoring N2 or leading to no reaction.[1]
Problem: My target molecule is the N2-isomer. How can I achieve selective N2-alkylation?

Analysis: Synthesizing the N2-isomer requires conditions that either favor the kinetic pathway or use substrate features to block the N1 position.

Solution: Several reliable strategies exist to direct alkylation to the N2 position.

Strategy 1: Substrate Control via C7-Substituents

As shown in the table above, installing an electron-withdrawing group like a nitro (-NO₂) or carboxylate (-CO₂Me) at the C7 position is a powerful strategy. These groups sterically block access to the N1 nitrogen, effectively forcing the alkylating agent to react at the N2 position, leading to excellent regioselectivity (≥96%).[2][8][15][17]

Strategy 2: Mitsunobu Reaction Conditions

The Mitsunobu reaction, which uses an alcohol as the alkylating agent in the presence of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), has been shown to have a strong preference for forming the N2-alkylated regioisomer.[2][5][8] This method is particularly useful for installing a variety of alkyl groups derived from commercially available alcohols.

Strategy 3: Acid-Catalyzed Alkylation

Modern, metal-free approaches have been developed that show high N2 selectivity. One such method involves the reaction of indazoles with diazo compounds in the presence of a catalytic amount of triflic acid (TfOH), affording N2-alkylated products in good to excellent yields with high regioselectivity.[18]

cluster_n1 N1-Selective Strategies cluster_n2 N2-Selective Strategies start Start: Mixture of N1/N2 Isomers q1 Is N1 Isomer Desired? start->q1 n1_sub Does Indazole have C3-CO₂R or C3-COR group? q1->n1_sub Yes n2_sub Does Indazole have C7-NO₂ or C7-CO₂R group? q1->n2_sub No (N2 Desired) n1_cond Use NaH in THF n1_yield High N1 Selectivity n1_cond->n1_yield n1_sub->n1_cond Yes n2_cond Try Mitsunobu Conditions (Alcohol, PPh₃, DEAD) n2_sub->n2_cond No n2_yield High N2 Selectivity n2_sub->n2_yield Yes n2_cond->n2_yield

Caption: Troubleshooting workflow for regioselectivity.

Problem: My reaction suffers from low or no conversion to product.

Analysis: Low conversion can stem from several factors, including an inappropriate base/solvent combination, low reactivity of the electrophile, or poor solubility.

Solutions:

  • Re-evaluate Base and Solvent: Weak bases like potassium carbonate (K₂CO₃) are often ineffective in non-polar solvents like THF.[2] If using such a combination, switch to a stronger base like NaH or change the solvent to a more polar aprotic one like DMF, which can increase the reactivity of carbonate bases.[1][2]

  • Increase Temperature: For sterically hindered substrates or less reactive alkylating agents (e.g., alkyl chlorides), increasing the reaction temperature may be necessary to drive the reaction to completion.[2]

  • Activate the Electrophile: If using an alkyl chloride or bromide results in low conversion, consider switching to the more reactive alkyl iodide. This can be done by preparing the iodide in situ by adding a catalytic amount of sodium or potassium iodide to the reaction mixture.

Problem: The N1 and N2 isomers from my reaction are extremely difficult to separate by column chromatography.

Analysis: The N1 and N2 isomers often have very similar polarities, making their separation a significant purification challenge.[7]

Solutions:

  • Optimize for Selectivity (Primary Goal): The most effective solution is to avoid the problem in the first place. Revisit the troubleshooting guides above and invest time in optimizing the reaction conditions to maximize the formation of the desired isomer, thereby minimizing the amount of the undesired one.

  • Advanced Chromatography: If a mixture is unavoidable, use high-performance column chromatography with a very shallow solvent gradient to improve resolution. Experimenting with different solvent systems or stationary phases may also be beneficial.

  • Derivatization: As a last resort, consider a chemical resolution. It may be possible to selectively react one isomer in the mixture with a reagent that dramatically changes its polarity (e.g., by introducing a highly polar or non-polar group), facilitating an easy separation. The directing group would then need to be cleaved in a subsequent step to yield the pure, desired isomer.

References

Technical Support Center: Navigating the Scale-Up of 6-(Bromomethyl)-1H-indazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the challenges in the scale-up of 6-(Bromomethyl)-1H-indazole production.

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. As a key intermediate in pharmaceutical development, particularly for kinase inhibitors, robust and scalable production of this compound is critical.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the common challenges encountered during scale-up.

PART 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis and scale-up of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable route is the free-radical bromination of 6-methyl-1H-indazole. This reaction, a variation of the Wohl-Ziegler bromination, utilizes a radical initiator and a brominating agent to selectively brominate the benzylic methyl group.[3][4] An alternative, though less common, method involves treating 6-(hydroxymethyl)-1H-indazole with an acid bromide source like HBr in acetic acid.[5] The free-radical pathway is often preferred for its atom economy and the availability of the starting material, but it presents unique scale-up challenges related to reaction control and safety.

Q2: Which brominating agent is recommended for large-scale production?

A2: While N-Bromosuccinimide (NBS) is frequently used in lab-scale syntheses, it is not the most economical choice for scale-up.[3] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is often the superior choice for the following reasons:

  • Higher Bromine Content: DBDMH has a higher weight percentage of transferable bromine (56%) compared to NBS (45%), making it more mass-efficient.[3]

  • Cost-Effectiveness: The cost per kilogram of DBDMH is generally lower than that of NBS.[3]

  • Safety & Handling: Both are solids and safer to handle than liquid bromine. However, incompatibilities with certain solvents still require careful evaluation for both reagents.[6]

A comparison of common brominating agents is summarized below.

ReagentFormulaActive Br %Key Scale-Up Considerations
N-Bromosuccinimide (NBS)C₄H₄BrNO₂45%Higher cost, lower bromine efficiency.[3]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)C₅H₆Br₂N₂O₂56%More cost-effective and mass-efficient for scale-up.[3][7]
Molecular Bromine (Br₂)Br₂50%Hazardous liquid, difficult to handle; often generates HBr as a byproduct, leading to side reactions.

Q3: What are the primary safety concerns during the scale-up of this bromination?

A3: The scale-up of benzylic bromination requires stringent safety protocols due to several inherent risks:

  • Exothermic Reaction: Free-radical reactions can have a significant heat release. Without proper thermal management, this can lead to a runaway reaction. Careful control of reagent addition rates and efficient reactor cooling are paramount.

  • Product Hazards: The this compound product is a potent lachrymator and skin irritant.[8][9] Handling should occur in a well-ventilated area, preferably within a closed system, with appropriate personal protective equipment (PPE).[10][11]

  • Product Instability: Benzylic bromides can be unstable and may decompose or polymerize, particularly under acidic conditions or upon heating.[12][13] Isolation as a hydrobromide salt can sometimes improve stability.[13]

  • Reagent Hazards: Brominating agents are strong oxidizers and corrosive.[11] They must be stored away from incompatible materials.[14]

Q4: How can the final product's purity and identity be confirmed at scale?

A4: A comprehensive quality control workflow is essential.[15]

  • Identification: Nuclear Magnetic Resonance (¹H & ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of the final product.[16]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary technique for determining purity and quantifying impurities.[15][17] A validated, stability-indicating HPLC method is crucial.

  • Physical Characterization: Appearance and melting point are also key specifications. The reported melting point for 6-Bromo-1H-indazole (the parent, not the bromomethylated product) is in the range of 180-186 °C.[2][15] The bromomethylated product will have a different melting point that needs to be established as a quality standard.

PART 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow and a logic tree for troubleshooting common issues.

G cluster_workflow General Production Workflow cluster_troubleshooting Troubleshooting Logic Start 6-Methyl-1H-indazole Reaction Radical Bromination (DBDMH, AIBN, Solvent) Start->Reaction Workup Quench & Phase Split Reaction->Workup Isolation Crystallization / Slurry Workup->Isolation Drying Vacuum Drying Isolation->Drying QC QC Analysis (HPLC, NMR) Drying->QC Product This compound QC->Product QC_Fail QC Failure? QC->QC_Fail LowYield Low Yield? QC_Fail->LowYield Yes Impurity High Impurity? QC_Fail->Impurity Yes LowYield->Impurity No Sol_Incomplete Cause: Incomplete Reaction Solution: Check initiator, temp, time. LowYield->Sol_Incomplete Yes Sol_Degradation Cause: Product Degradation Solution: Lower temp, check pH. LowYield->Sol_Degradation Yes Sol_Dibromo Cause: Over-bromination Solution: Reduce brominating agent stoichiometry. Impurity->Sol_Dibromo Dibromo impurity? Sol_SM Cause: Starting Material Solution: Increase reaction time/temp, check initiator. Impurity->Sol_SM SM impurity?

References

Technical Support Center: Troubleshooting Reactions Involving 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Bromomethyl)-1H-indazole is a valuable bifunctional reagent in medicinal chemistry and drug development. It incorporates the privileged indazole scaffold while providing a reactive bromomethyl handle for subsequent elaboration. However, its unique electronic and steric properties, coupled with the inherent reactivity of the benzyl bromide-like moiety, can present significant challenges during synthesis. Failed reactions, low yields, and complex product mixtures are common hurdles.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common failures, structured in a question-and-answer format. Our focus is not just on what to do, but why a specific experimental choice is made, grounding our advice in mechanistic principles and authoritative literature.

Section 1: Foundational Knowledge: Reagent Stability and Handling

Before troubleshooting a reaction, it is crucial to validate the integrity of the starting material. The stability of this compound is a primary factor in reaction success.

FAQ 1: How should I store this compound and what are its signs of degradation?

Answer: Proper storage is critical to prevent degradation.

  • Storage Conditions: Store the reagent at -20°C in a desiccated, dark environment. It is hygroscopic and can be sensitive to light and ambient temperature over time.

  • Signs of Degradation:

    • Color Change: A pure compound should be an off-white or light-colored solid. The development of a yellow or brown color suggests decomposition.

    • Insolubility: The compound should be soluble in common organic solvents like DMF, DMSO, and THF.[1] Poor solubility may indicate polymerization.

    • NMR Analysis: Before use, especially if the reagent has been stored for a long time, acquire a ¹H NMR spectrum. Look for the characteristic benzylic CH₂Br peak. The appearance of new, complex signals in the aromatic or aliphatic region can indicate oligomerization or hydrolysis to the corresponding alcohol, 6-(hydroxymethyl)-1H-indazole.

FAQ 2: My reagent is often supplied as a hydrobromide salt. Why is this, and how does it affect my reaction setup?

Answer: this compound is prone to self-alkylation or polymerization, where the N-H of one molecule attacks the bromomethyl group of another. Isolating the compound as its hydrobromide (HBr) salt protonates the indazole ring system, rendering it non-nucleophilic and significantly enhancing its shelf-life.[2]

When using the HBr salt, you must account for the extra equivalent of acid in your reaction setup. You will need to add at least one additional equivalent of your base to neutralize the HBr and generate the free-base form of the indazole in situ before the desired reaction can proceed.

Section 2: Troubleshooting N-Alkylation Reactions

The most common application of this compound is as a nucleophile in N-alkylation reactions, where the indazole nitrogen attacks an electrophile. However, the presence of two nucleophilic nitrogens (N-1 and N-2) makes regioselectivity a primary challenge.

Problem 1: Low or No Conversion of Starting Material

Answer: This issue typically points to problems with deprotonation or the reactivity of your electrophile.

  • Insufficient Base Strength/Stoichiometry: The pKa of the indazole N-H is approximately 14. A base must be strong enough to achieve significant deprotonation.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used but may not lead to complete deprotonation, resulting in slow or incomplete reactions. They are typically used in polar aprotic solvents like DMF at elevated temperatures.[3][4]

    • Strong Bases (e.g., NaH, LiHMDS, KHMDS): These ensure rapid and irreversible deprotonation. Sodium hydride (NaH) is the most common choice for high-yield N-alkylation.[5][6] Ensure you are using a fresh, reactive batch of NaH (a 60% dispersion in mineral oil is standard).

    • Stoichiometry: Use at least 1.1-1.2 equivalents of base. If you are starting with the HBr salt, you will need 2.1-2.2 equivalents.

  • Solvent Purity: Anhydrous conditions are critical, especially when using strong bases like NaH.

    • THF and DMF: These solvents must be anhydrous. Trace water will quench the base and the indazolide anion. Use freshly dried solvent from a still or a commercial anhydrous source.

  • Electrophile Reactivity: Ensure your alkylating agent (e.g., alkyl halide, tosylate) is not degraded and is sufficiently reactive. Primary halides and tosylates are generally effective. Secondary electrophiles are more sterically hindered and may require higher temperatures or longer reaction times.

Problem 2: Poor Regioselectivity (Mixture of N-1 and N-2 Isomers)

This is the most frequent and complex issue in indazole alkylation. The ratio of N-1 to N-2 products is a delicate balance of steric, electronic, kinetic, and thermodynamic factors.[3][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5]

Answer: Regioselectivity can be strongly influenced by the choice of base and solvent. The general principle is that conditions favoring thermodynamic control lead to the more stable N-1 product, while kinetically controlled reactions can favor the N-2 product.[3]

  • To Favor N-1 (Thermodynamic Product):

    • Conditions: The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is the most reliable method for achieving high N-1 selectivity.[5][6][7] The sodium cation is believed to coordinate with the N-2 lone pair, sterically blocking it and directing the electrophile to the N-1 position.

    • Mechanism: NaH irreversibly deprotonates the indazole. The resulting sodium indazolide allows for equilibration to the more thermodynamically stable N-1 substituted product.

  • To Favor N-2 (Kinetic Product):

    • Steric Hindrance: The most effective strategy is to have a substituent at the C-7 position of the indazole ring. A group at C-7 sterically shields the N-1 position, forcing alkylation to occur at N-2, even with NaH/THF.[4][5][8]

    • Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, PPh₃, and DEAD or DIAD) often shows a preference for the N-2 isomer.[3][5]

    • Weaker Bases: Using bases like K₂CO₃ in DMF can sometimes yield more of the N-2 isomer, although this often results in mixtures that are difficult to separate.[3][8]

The table below summarizes common conditions and their expected outcomes.

Goal Base Solvent Temperature Typical N-1:N-2 Ratio Rationale / Key Insight Reference(s)
N-1 Selectivity NaH (1.2 eq)Anhydrous THF0 °C to RT/50 °C>95 : 5Favors the thermodynamically more stable N-1 product. Na⁺ coordination may block N-2.[3][5][6]
N-1 Selectivity Cs₂CO₃ (2.0 eq)Anhydrous DMF90 °C>99 : 1Strong base in a polar aprotic solvent can drive thermodynamic equilibrium.[3][4]
N-2 Selectivity PPh₃ / DIADAnhydrous THF0 °C to RT1 : 2.5Mitsunobu conditions often favor the kinetically accessible N-2 position.[3][5]
Mixture (Variable) K₂CO₃ (2.0 eq)Anhydrous DMFRT to HeatVariableOften results in mixtures; separation can be challenging.[3][8]

Diagram: N-Alkylation Regioselectivity Pathways

G cluster_start Reaction Start cluster_conditions Reaction Conditions cluster_products Products Indazole This compound + Base Cond_NaH NaH / THF Indazole->Cond_NaH Cond_Mitsunobu PPh3 / DIAD / Alcohol Indazole->Cond_Mitsunobu N1_Product N-1 Alkylated Product (Thermodynamically Favored) Cond_NaH->N1_Product Major Pathway (>95%) N2_Product N-2 Alkylated Product (Kinetically Favored) Cond_NaH->N2_Product Minor Cond_Mitsunobu->N1_Product Minor Cond_Mitsunobu->N2_Product Major Pathway

Caption: Controlling N-1 vs. N-2 alkylation by choice of reagents.

Section 3: Troubleshooting Other Nucleophilic Substitutions

This section addresses reactions where an external nucleophile (e.g., carbanion, alkoxide, thiolate) displaces the bromide from the -CH₂Br group.

Problem: Low Yield in C-C, C-O, or C-S Bond Forming Reactions

Answer: Failures in these Sₙ2 reactions often stem from a mismatch between the nucleophile, the base, and the substrate's properties.

  • Competitive N-alkylation: The indazole N-H is nucleophilic and can compete with your desired nucleophile. It's often best to protect the indazole nitrogen first . A Boc or SEM group can be installed, and then the Sₙ2 reaction can be performed cleanly on the -CH₂Br group. The protecting group can be removed later if necessary.

  • Base Incompatibility: The base used to generate your nucleophile (e.g., NaOEt for malonate) can also deprotonate the indazole, leading to a complex mixture of reactive species and potential side reactions. If protection is not an option, use a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to generate the nucleophile in a controlled manner.[9]

  • Solvent Effects: For Sₙ2 reactions, a polar aprotic solvent like DMF or DMSO is generally preferred as it solvates the cation but not the nucleophile, increasing its reactivity.

  • Leaving Group Ability: While bromide is a good leaving group, you can convert it to an iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction). Iodide is a better leaving group and can significantly accelerate sluggish Sₙ2 reactions.

Diagram: General Troubleshooting Workflow

G Start Reaction Failed (Low Yield / No Conversion) Check1 Step 1: Verify Reagent Quality - Check this compound via ¹H NMR - Use fresh, anhydrous solvents - Use fresh, reactive base/nucleophile Start->Check1 Check2 Step 2: Assess Reaction Conditions - Is the base strong enough? - Is the temperature appropriate? - Are conditions strictly anhydrous? Check1->Check2 Reagents OK Check3 Step 3: Analyze Side Products - Is there evidence of N-1/N-2 isomerism? - Could self-polymerization be occurring? - Is the solvent reacting? Check2->Check3 Conditions Seem OK Solution1 Solution Path A: Optimize Conditions - Increase temperature - Change base/solvent system (e.g., NaH/THF for N-1) - Add catalyst (e.g., NaI) Check3->Solution1 Known Side Reaction Solution2 Solution Path B: Change Strategy - Protect the indazole nitrogen (Boc, SEM) - Perform the desired reaction - Deprotect Check3->Solution2 Complex Mixture

Caption: A decision tree for systematic troubleshooting.

Section 4: Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific substrate and goals.

Protocol 1: Highly N-1 Regioselective Alkylation [3][5]

This protocol is optimized for achieving high selectivity for the N-1 position.

  • Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a slurry (typical concentration 0.1-0.2 M).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise over 15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide or tosylate, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.

Diagram: Experimental Workflow for N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Add NaH to -dried flask under Ar Add_Solvent 2. Add anhydrous THF Prep->Add_Solvent Cool 3. Cool to 0 °C Add_Solvent->Cool Deprotonate 4. Add Indazole solution (Stir 1h, 0 °C -> RT) Cool->Deprotonate Alkylate 5. Add Electrophile (Stir until complete) Deprotonate->Alkylate Monitor 6. Monitor by TLC/LC-MS Alkylate->Monitor Quench 7. Quench with sat. aq. NH4Cl at 0 °C Monitor->Quench Extract 8. Extract with Ethyl Acetate Quench->Extract Purify 9. Dry, Concentrate, & Purify via Chromatography Extract->Purify Product Pure N-1 Product Purify->Product

Caption: Step-by-step workflow for a typical N-1 alkylation.

References

Technical Support Center: Strategies to Control the Regioselectivity of Bromination on the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving the indazole nucleus. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers face when attempting to control the regioselectivity of bromination on the indazole ring—a critical functionalization in the synthesis of many pharmaceutical agents.[1][2] This document moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for planning your synthetic route.

Q1: What are the most reactive positions on the indazole ring for electrophilic bromination, and why?

The reactivity of the indazole ring towards electrophiles is not uniform and is highly dependent on the reaction conditions (pH) and the tautomeric form present. The key positions for bromination are C3, C5, and C7.

  • C3 Position: In the neutral 1H-indazole or, more significantly, in its anionic (deprotonated) form, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[3][4] This is due to the electronic contribution from the adjacent N2 nitrogen atom. Many common bromination procedures using agents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) on unprotected indazoles yield the 3-bromo product as the major isomer.[5][6]

  • C5 and C7 Positions: These positions are part of the fused benzene ring. Their reactivity is influenced by the overall electron density of the bicyclic system. Under neutral conditions, the order of reactivity is often 5 > 3 > 7.[4] However, under acidic conditions, the indazole ring becomes protonated to form an indazolium cation. This deactivates the pyrazole ring, making the benzene ring (positions C4, C5, C6, C7) more susceptible to electrophilic attack, with the C5 position being generally the most favored.[3][4]

Q2: How do electron-donating and electron-withdrawing substituents on the indazole ring affect bromination?

Substituents on the indazole ring significantly influence both the rate and regioselectivity of bromination by altering the electron density of the ring system.

  • Electron-Donating Groups (EDGs): Groups like methoxy (–OMe) or methyl (–Me) increase the electron density of the ring, making it more reactive towards electrophiles. This generally accelerates the reaction but can also lead to over-bromination, producing di- or tri-brominated species if the stoichiometry is not carefully controlled.[3] The position of the EDG will also direct bromination to specific sites.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂) or trifluoromethyl (–CF₃) decrease the ring's electron density, deactivating it towards electrophilic substitution.[2][5] This typically requires harsher reaction conditions. For example, the bromination of 5-nitro-1H-indazole with Br₂ in DMF proceeds to give the 3-bromo-5-nitro-1H-indazole in high yield, indicating that even with a deactivating group on the benzene ring, the C3 position remains the most reactive site.[7]

Q3: What is the role of N-protection in controlling bromination regioselectivity?

Protecting the N-H of the indazole ring is a powerful strategy to alter the natural reactivity and direct bromination to otherwise inaccessible positions.

  • Blocking N-H Reactivity: Protection prevents side reactions at the nitrogen atom.

  • Altering Electronics: The choice of protecting group can modify the electronic distribution in the ring.

  • Directing Lithiation: Certain protecting groups, like 2-(trimethylsilyl)ethoxymethyl (SEM), can direct regioselective lithiation at the C3 position. The resulting C3-lithiated indazole can then be quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane) to install a bromine atom exclusively at C3.[8]

  • Steric Hindrance: A bulky protecting group at the N1 position can sterically hinder attack at the C7 position, thereby increasing selectivity for other positions.

Q4: What are the most common brominating agents for indazoles?

Several reagents are available, and the choice depends on the desired regioselectivity, substrate tolerance, and reaction conditions.

Brominating AgentCommon AbbreviationTypical Use Case & Characteristics
N-Bromosuccinimide NBSWidely used for C3-bromination under mild conditions.[6] Can also be used for C7 bromination with specific directing groups.[9] The choice of solvent (e.g., MeCN, CHCl₃, EtOH) can influence selectivity.[6][10]
Bromine Br₂A strong brominating agent. Often used with a solvent like acetic acid or DMF. Can lead to over-bromination if not controlled.[3][6] Its use is sometimes less selective than NBS.[11]
1,3-Dibromo-5,5-dimethylhydantoin DBDMHA stable, cost-effective, and safe solid bromine source. It has shown excellent efficiency and selectivity for C3-bromination, particularly under ultrasound-assisted conditions.[1][5][12]

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific issues you may encounter during your experiments.

Problem: My reaction yields a mixture of C3, C5, and C7-brominated isomers. How can I achieve high selectivity for the C3 position?

Cause: This outcome suggests that the reaction conditions are not optimized to favor the kinetically preferred C3 position, or that multiple indazole species (neutral, anionic, cationic) are present and reacting simultaneously.

Solution: To favor C3-bromination, you must create conditions that enhance the nucleophilicity of the C3 carbon.

  • Strategy 1: Use a Mild, Selective Brominating Agent. N-Bromosuccinimide (NBS) is widely employed for selective C3 bromination.[6] Similarly, DBDMH is an excellent alternative that is less corrosive and more stable.[1][5]

  • Strategy 2: Employ Basic Conditions. Adding a non-nucleophilic base (e.g., Na₂CO₃, KOH) can deprotonate the indazole to form the indazole anion.[3][6] This species is highly activated towards electrophilic attack specifically at the C3 position.[4]

  • Strategy 3: Leverage Modern Energy Sources. Ultrasound-assisted bromination using DBDMH in a green solvent like ethanol has been shown to be a rapid and highly selective method for synthesizing 3-bromoindazoles, often completing within 30 minutes with excellent yields.[1][5][12]

Workflow: Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity: Mixture of C3/C5/C7 Isomers check_ph Analyze Reaction pH start->check_ph acidic Acidic/Neutral Conditions? check_ph->acidic acidic_yes YES acidic->acidic_yes Protonation favors C5/C7 attack acidic_no NO acidic->acidic_no pH is likely not the primary issue sol_1 Action: Add Base (e.g., Na2CO3, KOH) to favor C3 attack on anion. acidic_yes->sol_1 check_reagent Review Brominating Agent acidic_no->check_reagent sol_1->check_reagent strong_reagent Using Br2? check_reagent->strong_reagent strong_yes YES strong_reagent->strong_yes Br2 can be less selective strong_no NO strong_reagent->strong_no sol_2 Action: Switch to NBS or DBDMH for higher C3 selectivity. strong_yes->sol_2 check_temp Evaluate Reaction Temperature strong_no->check_temp sol_2->check_temp high_temp High Temperature? check_temp->high_temp high_yes YES high_temp->high_yes May lead to thermodynamic products or side reactions high_no NO high_temp->high_no sol_3 Action: Lower temperature. Consider ultrasound-assisted method for rapid, mild reaction. high_yes->sol_3 end Achieved C3 Selectivity high_no->end sol_3->end G start What is your target brominated indazole isomer? c3 3-Bromoindazole start->c3 c5 5-Bromoindazole start->c5 c7 7-Bromoindazole start->c7 c3_strat Strategy: Direct Electrophilic Bromination Reagents: NBS or DBDMH Conditions: Mild, optional base or ultrasound c3->c3_strat c5_strat Strategy: Indirect Synthesis Start from a pre-brominated precursor (e.g., 4-bromo-2-methylaniline) c5->c5_strat c7_strat Strategy: Directing Group Approach Install a directing group at C4 (e.g., sulfonamide), then brominate with NBS c7->c7_strat

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of efficient and successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-(Bromomethyl)-1H-indazole, a valuable building block in medicinal chemistry. By comparing its spectral features with those of structurally related alternatives, we offer a practical framework for confident spectral interpretation and compound verification.

The Power of NMR in Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is exquisitely sensitive to the local electronic environment of each nucleus.[1][2] Consequently, an NMR spectrum provides a unique fingerprint of a molecule, revealing detailed information about its connectivity, functional groups, and even three-dimensional arrangement.

For a molecule like this compound, ¹H NMR spectroscopy helps to identify and count the different types of protons, their neighboring protons (through spin-spin coupling), and their electronic environment.[3] Complementarily, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule.[4]

Analysis of this compound

The structure of this compound features a bicyclic aromatic indazole core with a reactive bromomethyl group at the 6-position. This combination of an aromatic system and an alkyl halide presents distinct and predictable features in its NMR spectra.

Molecular Structure and Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show five distinct signals: three for the aromatic protons (H4, H5, H7), one for the benzylic protons of the bromomethyl group (H8), and one for the N-H proton.

  • -CH₂Br Protons (H8): The two protons of the bromomethyl group are chemically equivalent and are not coupled to any other protons, thus they appear as a sharp singlet. This signal is expected in the downfield region, typically between δ 4.5 and 4.8 ppm .[5] The significant downfield shift is due to the combined inductive electron-withdrawing effect of the adjacent bromine atom and the deshielding effect of the aromatic indazole ring system.[5][6]

  • Indazole Ring Protons (H3, H4, H5, H7):

    • H3: This proton on the pyrazole ring typically appears as a singlet or a finely split doublet and is often the most downfield of the ring protons, around δ 8.1 ppm .[7][8]

    • H7: This proton is adjacent to the N1-H group and often appears as a doublet. Its chemical shift is typically around δ 7.5-7.8 ppm .[8]

    • H4 and H5: These protons form a coupled system on the benzene portion of the ring. H4 is expected to be a doublet, while H5 will be a doublet of doublets. Their chemical shifts are generally found between δ 7.1 and 7.4 ppm .[7][8] The exact splitting patterns and coupling constants are crucial for unambiguous assignment.

  • N-H Proton: The N-H proton of the indazole ring typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.[9][10] It can range from δ 11 to 13 ppm , especially in polar aprotic solvents like DMSO-d₆ where hydrogen bonding to the solvent is strong.[11]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight unique carbon atoms.

  • -CH₂Br Carbon (C8): This benzylic carbon is attached to the electronegative bromine atom, which shifts its resonance downfield. It is expected to appear in the range of δ 30-35 ppm .

  • Indazole Ring Carbons (C3-C7a): The aromatic carbons of the indazole ring will resonate in the typical aromatic region of δ 110-142 ppm .[11][12] The specific chemical shifts are influenced by the nitrogen atoms and the bromomethyl substituent. Carbons directly attached to nitrogen (C3, C7a) and the carbon bearing the substituent (C6) will have characteristic shifts that can be assigned with the help of prediction software or 2D NMR techniques like HSQC and HMBC.[2] For instance, C3 is typically found around δ 134.7 ppm in the parent indazole.[7][8]

Comparative Analysis with Alternative Structures

To truly understand the spectral features of this compound, it is instructive to compare its NMR data with those of related molecules. This comparison highlights the influence of different substituents on the chemical shifts.

CompoundKey ¹H Chemical Shift (δ ppm)Key ¹³C Chemical Shift (δ ppm)Solvent
This compound (Predicted) -CH₂Br: ~4.7 -CH₂Br: ~33 CDCl₃/DMSO-d₆
1H-Indazole [8]H6: ~7.39C6: ~126.8CDCl₃
Benzyl Bromide [5]-CH₂Br: 4.44-CH₂Br: 33.5CDCl₃
6-Bromo-1H-indazole [13][14]H5: ~7.5, H7: ~7.9C6: ~115 (shifted upfield by Br)DMSO-d₆
6-Methyl-1H-indazole -CH₃: ~2.4-CH₃: ~21CDCl₃

Key Observations from the Comparison:

  • Effect of Bromine on -CH₂- Protons: Comparing the predicted -CH₂Br signal of the title compound (~4.7 ppm) with the -CH₃ signal of 6-Methyl-1H-indazole (~2.4 ppm) clearly demonstrates the strong deshielding (downfield shift) caused by the electronegative bromine atom.[6] The chemical shift is very similar to that of Benzyl Bromide, confirming the benzylic nature of this group.[5]

  • Effect of Substituent on Aromatic Protons: The introduction of the bromomethyl group at C6 influences the chemical shifts of the neighboring aromatic protons (H5 and H7) compared to the unsubstituted 1H-indazole.

  • Effect of Substituent on Aromatic Carbons: In 6-Bromo-1H-indazole, the C6 carbon is significantly shifted upfield to around 115 ppm due to the heavy atom effect of bromine. In contrast, the C6 carbon in this compound is expected to be further downfield than in the parent indazole due to the substitution.

Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous attention to the experimental setup.

Workflow for NMR Analysis

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

Step-by-Step Methodology for NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical as it can influence chemical shifts.[15]

      • CDCl₃ (Deuterated Chloroform): A good first choice for many organic compounds, offering good solubility and a clean spectral window.

      • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for less soluble compounds and for clearly observing exchangeable protons like N-H, which will form a hydrogen bond with the solvent.[9]

    • Add a small amount of a reference standard, typically Tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to δ 0.00 ppm.[1]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[16]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • For ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 2-5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans and a longer acquisition time are typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.[17]

By following this rigorous approach and leveraging comparative analysis, researchers can confidently interpret the NMR spectra of this compound, ensuring the structural integrity of this key synthetic intermediate for downstream applications in drug discovery and development.

References

A Comparative Guide to the Reactivity of 6-(Bromomethyl)-1H-indazole and Other Brominated Heterocycles for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Utility of Brominated Heterocycles

In the landscape of modern synthetic chemistry, brominated heterocycles are indispensable building blocks, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The bromine atom, a reliable synthetic handle, opens a gateway to a multitude of transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

This guide focuses on 6-(Bromomethyl)-1H-indazole, a key intermediate whose reactivity profile is distinct from its aryl bromide counterparts.[2] We will provide an in-depth comparison of its performance in key synthetic transformations against other common brominated heterocycles such as bromopyridines, bromothiophenes, and bromofurans. By synthesizing technical data, mechanistic principles, and field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in synthetic design.

The Fundamental Dichotomy: C(sp³)-Br vs. C(sp²)-Br Reactivity

The primary determinant of a brominated heterocycle's reactivity is the hybridization of the carbon atom to which the bromine is attached. This fundamental difference dictates the types of reactions each class of compound will readily undergo. This compound possesses a C(sp³)-Br bond, akin to a benzylic bromide, while compounds like 2-bromopyridine or 3-bromothiophene feature a C(sp²)-Br bond, characteristic of an aryl bromide.

G cluster_0 Reactivity Pathways of Brominated Heterocycles Brominated Heterocycles Brominated Heterocycles C(sp3)-Br Bond C(sp3)-Br Bond Brominated Heterocycles->C(sp3)-Br Bond e.g., this compound C(sp2)-Br Bond C(sp2)-Br Bond Brominated Heterocycles->C(sp2)-Br Bond e.g., Bromopyridines, Bromothiophenes Nucleophilic Substitution (SN1/SN2) Nucleophilic Substitution (SN1/SN2) C(sp3)-Br Bond->Nucleophilic Substitution (SN1/SN2) Metal-Catalyzed Cross-Coupling\nMetal-Halogen Exchange\nNucleophilic Aromatic Substitution (SNAr) Metal-Catalyzed Cross-Coupling Metal-Halogen Exchange Nucleophilic Aromatic Substitution (SNAr) C(sp2)-Br Bond->Metal-Catalyzed Cross-Coupling\nMetal-Halogen Exchange\nNucleophilic Aromatic Substitution (SNAr)

Caption: Reactivity divergence based on C-Br bond hybridization.

Part 1: The Enhanced Reactivity of the Benzylic-like this compound

The bromomethyl group attached to the indazole core confers high reactivity towards nucleophiles, proceeding readily through SN1 or SN2 pathways. The indazole ring system can stabilize a developing positive charge on the methylene carbon, much like a benzene ring in a benzylic system, facilitating the departure of the bromide leaving group. This makes it an excellent substrate for introducing a variety of functional groups via substitution.

A notable application is the synthesis of 6-[(ethylthio)methyl]-1H-indazole, where the bromide is displaced by a sulfur nucleophile. This transformation highlights the compound's utility in constructing complex molecules.[3][4]

Causality in Experimental Design: When performing nucleophilic substitutions on this compound, the choice of base and solvent is critical. A non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) is often preferred to deprotonate the nucleophile (e.g., a thiol) without competing in the substitution reaction. A polar aprotic solvent such as THF is ideal as it can solvate the species involved without interfering with the reaction mechanism.

Experimental Protocol: Nucleophilic Substitution with Ethyl Thiol

This protocol is adapted from a reported synthesis of 6-[(ethylthio)methyl]-1H-indazole.[3][4]

  • Reaction Setup: In a round-bottom flask purged with nitrogen, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Nucleophile: Add ethanethiol (EtSH, 1.1 eq.) to the solution.

  • Addition of Base: Slowly add 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU, 1.2 eq.) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-[(ethylthio)methyl]-1H-indazole.

A Note on Selectivity: The indazole ring possesses an acidic N-H proton. Strong bases can deprotonate this position, creating a competing nucleophilic site. Careful selection of the base and reaction conditions is necessary to favor C-alkylation over N-alkylation.

Part 2: Aryl Bromides: The Realm of Metal Catalysis and Metal-Halogen Exchange

In stark contrast to the bromomethyl group, the C(sp²)-Br bond on a heterocyclic ring is significantly stronger and less polarized, rendering it inert to standard SN1/SN2 conditions. The reactivity of these substrates is unlocked through organometallic pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are cornerstones of modern synthesis, and brominated heterocycles are common substrates.[1][5][6] The reactivity in these transformations is governed by the electronic properties of the heterocyclic ring and the position of the bromine atom.

Comparative Reactivity of Bromothiophenes: Generally, 2-bromothiophene exhibits higher reactivity in palladium-catalyzed cross-coupling reactions than 3-bromothiophene.[7] This is attributed to the C2 position being more electron-deficient, which facilitates the initial oxidative addition of the palladium(0) catalyst into the C-Br bond.[7]

Entry Substrate Reaction Type Catalyst / Ligand Base Solvent Yield (%) Reference
12-BromothiopheneSuzuki-MiyauraPd(PPh₃)₄Na₂CO₃Toluene/H₂O~85-95%[7]
23-BromothiopheneSuzuki-MiyauraPd(PPh₃)₄Na₂CO₃Toluene/H₂O~80-90%[7]

Comparative Reactivity of Bromopyridines: The electron-deficient nature of the pyridine ring activates the C-Br bond towards oxidative addition.[8] However, the basicity of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center. The choice of ligands is crucial to mitigate this effect. Reactivity generally follows the order 2-bromo ≈ 4-bromo > 3-bromo, although this can be highly dependent on the specific reaction conditions. Positions 2 and 4 are more activated towards nucleophilic attack, which also influences their reactivity in related catalytic cycles.[9]

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylBr Aryl-Br ArylBr->OxAdd Intermediate1 Aryl-Pd(II)L2-Br OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal BoronicAcid R-B(OH)2 BoronicAcid->Transmetal Base Base (e.g., CO3^2-) Base->Transmetal Intermediate2 Aryl-Pd(II)L2-R Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Metal-Halogen Exchange

Brominated heterocycles are excellent precursors for generating potent organometallic nucleophiles via metal-halogen exchange, typically with organolithium reagents like n-butyllithium.[10][11] This reaction is extremely fast, often requiring cryogenic temperatures (-78 °C) to prevent side reactions.

Positional Reactivity and Stability: The stability of the resulting lithiated heterocycle is a critical factor.

  • Thiophenes: Exchange at the 2-position is generally faster and the resulting 2-lithiothiophene is more stable than its 3-lithio counterpart due to the stabilizing effect of the adjacent sulfur atom.[7]

  • Furans: Similar to thiophenes, the 2-position is favored. It has been shown that 3-lithiofuran, generated from 3-bromofuran at -78 °C, can isomerize to the more thermodynamically stable 2-lithiofuran if the temperature is allowed to rise.[12]

  • Pyridines: The generation of lithiopyridines can be complicated by the propensity of the organolithium reagent to add to the pyridine ring rather than perform the exchange.[11] However, 2-lithiopyridine can be formed effectively from 2-bromopyridine and is a versatile reagent.[10][13]

Part 3: Head-to-Head Comparison and Synthetic Strategy

Feature This compound Aryl Bromides (e.g., 2-Bromothiophene, 3-Bromopyridine)
C-Br Bond Type C(sp³)-Br (Benzylic-like)C(sp²)-Br (Aryl)
Primary Reactivity Nucleophilic Substitution (SN1/SN2)Metal-Catalyzed Cross-Coupling, Metal-Halogen Exchange
Typical Nucleophiles Amines, thiols, alkoxides, cyanides, carbanionsOrganoboron reagents, organostannanes, alkenes, amines (via catalysis)
Typical Reagents Nucleophile + Base (e.g., DBU, K₂CO₃)Pd or Cu catalyst, ligands, base; or Organolithium reagents
Reaction Conditions Mild to moderate (e.g., room temp. to reflux)Often requires elevated temperatures or cryogenic conditions
Key Challenge Controlling C- vs. N-alkylation on the indazole ringCatalyst inhibition (pyridines), stability of intermediates
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

  • Reaction Setup: To a Schlenk flask, add 3-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., 1,4-dioxane or toluene) followed by an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 eq.).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_workflow Suzuki Coupling Experimental Workflow start Assemble Reactants (Aryl Bromide, Boronic Acid, Catalyst, Ligand) inert Establish Inert Atmosphere (Ar/N2) start->inert add_solvents Add Anhydrous Solvent & Aqueous Base inert->add_solvents heat Heat Reaction Mixture (e.g., 80-100 °C) add_solvents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Cool & Perform Aqueous Workup monitor->workup purify Dry & Purify (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of this compound is fundamentally different from that of aryl bromides like bromopyridines and bromothiophenes. Its benzylic-like C(sp³)-Br bond makes it an ideal substrate for rapid functionalization via nucleophilic substitution , allowing for the direct introduction of a wide range of heteroatom and carbon-based groups. Conversely, the robust C(sp²)-Br bond of aryl bromides is the domain of metal-catalyzed cross-coupling and metal-halogen exchange , enabling the construction of complex biaryl systems and the generation of potent organometallic intermediates.

Understanding this reactivity dichotomy is paramount for synthetic strategy. For late-stage functionalization requiring the formation of a C-N, C-O, or C-S bond at a side chain, this compound is the superior choice. For building core scaffolds through C-C bond formation directly on the heterocyclic ring, an aryl bromide is the necessary starting point. This guide provides the foundational knowledge and practical protocols to empower chemists to select the right tool for the right synthetic challenge.

References

Comparative Guide to the Synthetic Validation of 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Bromomethyl)-1H-indazole is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and functional organic materials.[1][2][3] The reactivity of the bromomethyl group allows for versatile downstream functionalization, making the efficient and reliable synthesis of this intermediate a critical concern for researchers. This guide provides an in-depth comparison of validated synthetic routes to this compound, offering field-proven insights into experimental choices, and presenting supporting data to aid in methodological selection.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary strategies:

  • Late-Stage Bromination of a Pre-formed Indazole Core: This approach involves the initial synthesis of a 6-methyl or 6-(hydroxymethyl)-1H-indazole intermediate, followed by bromination of the side chain.

  • Early-Stage Introduction of the Bromomethyl Moiety: This strategy entails the synthesis of a brominated precursor that is subsequently cyclized to form the indazole ring.

This guide will focus on the more prevalent and often more efficient late-stage bromination strategies, providing a comparative analysis of key transformations.

Diagram: Synthetic Strategies Overview

G cluster_0 Late-Stage Bromination cluster_1 Early-Stage Introduction 6-Methyl-1H-indazole 6-Methyl-1H-indazole 6-(Bromomethyl)-1H-indazole_1 This compound 6-Methyl-1H-indazole->6-(Bromomethyl)-1H-indazole_1 Radical Bromination 6-(Hydroxymethyl)-1H-indazole 6-(Hydroxymethyl)-1H-indazole 6-(Hydroxymethyl)-1H-indazole->6-(Bromomethyl)-1H-indazole_1 Nucleophilic Substitution Brominated Precursor Brominated Precursor 6-(Bromomethyl)-1H-indazole_2 This compound Brominated Precursor->6-(Bromomethyl)-1H-indazole_2 Cyclization

Caption: Overview of primary synthetic strategies for this compound.

II. Comparative Analysis of Late-Stage Bromination Routes

A. Route 1: Radical Bromination of 6-Methyl-1H-indazole

This classical approach leverages the relative reactivity of the benzylic protons of the 6-methyl group.

Reaction Scheme:

G 6-Methyl-1H-indazole 6-Methyl-1H-indazole Product This compound 6-Methyl-1H-indazole->Product Reagents NBS or Br₂ Radical Initiator (AIBN) Solvent (e.g., CCl₄) Reagents->Product

Caption: Radical bromination of 6-Methyl-1H-indazole.

Mechanistic Considerations & Experimental Insights:

The success of this reaction hinges on the generation of a bromine radical, which then abstracts a benzylic hydrogen from the methyl group. The resulting indazolyl-methyl radical reacts with a bromine source (NBS or Br₂) to yield the desired product.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it provides a low, constant concentration of Br₂ through its reaction with trace HBr, minimizing side reactions such as aromatic bromination.[4]

  • Initiator and Reaction Conditions: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is typically required. Photochemical initiation using a lamp can also be employed to promote radical formation.[5] The reaction is commonly performed in a non-polar solvent like carbon tetrachloride or chlorobenzene under reflux conditions.

  • Challenges: A significant challenge is controlling the regioselectivity and preventing over-bromination to form the dibromomethyl derivative. The indazole nitrogen atoms can also be susceptible to side reactions, potentially necessitating N-protection strategies, although this complicates the overall synthesis.[6]

B. Route 2: Nucleophilic Substitution of 6-(Hydroxymethyl)-1H-indazole

This route offers a milder alternative to radical bromination and often provides higher yields and purity.[7][8]

Reaction Scheme:

G 6-Hydroxymethyl-1H-indazole 6-(Hydroxymethyl)-1H-indazole Product This compound 6-Hydroxymethyl-1H-indazole->Product Reagents HBr in Acetic Acid or PBr₃, SOBr₂ Reagents->Product

Caption: Nucleophilic substitution of 6-(Hydroxymethyl)-1H-indazole.

Mechanistic Considerations & Experimental Insights:

This transformation relies on the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack by a bromide ion.

  • Reagent Selection:

    • HBr in Acetic Acid: A common and effective method involves heating the starting material in a solution of hydrobromic acid in acetic acid.[7][8] This approach is advantageous due to the relatively low cost of the reagents.

    • Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂): These reagents can also be used, often at lower temperatures, and may be preferable for substrates sensitive to strong acids.

  • Advantages over Radical Bromination: This route generally offers better control over the reaction, avoiding the formation of over-brominated byproducts. The starting material, 6-(hydroxymethyl)-1H-indazole, can be readily prepared by the reduction of 6-formyl-1H-indazole or methyl 1H-indazole-6-carboxylate.[9]

  • Comparison with Other Leaving Groups: While other leaving groups like mesylates or tosylates can be employed, the direct conversion to the bromide is often more atom-economical and can lead to higher overall yields.[7][8][10][11] The bromide derivative also demonstrates excellent reactivity in subsequent nucleophilic displacement reactions.[8]

Quantitative Data Summary
Synthetic RouteKey ReagentsTypical YieldPurityKey AdvantagesKey Challenges
Radical Bromination of 6-Methyl-1H-indazole NBS or Br₂, AIBNModerateVariableFewer synthetic steps if starting material is available.Risk of over-bromination and side reactions.[4]
Nucleophilic Substitution of 6-(Hydroxymethyl)-1H-indazole HBr/AcOH, PBr₃High (e.g., 89%)[7][8]HighHigh yield and purity, good control over the reaction.Requires an additional step to prepare the starting alcohol.

III. Experimental Protocols

Protocol 1: Synthesis of this compound from 6-(Hydroxymethyl)-1H-indazole[7][8]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-(hydroxymethyl)-1H-indazole.

  • Add a solution of 33% hydrobromic acid in acetic acid.

Step 2: Reaction

  • Heat the reaction mixture to 120°C under a nitrogen atmosphere for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-(Hydroxymethyl)-1H-indazole from Methyl 1H-indazole-6-carboxylate[8]

Step 1: Reaction Setup

  • In a three-neck round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

Step 2: Addition of Starting Material

  • Slowly add a solution of methyl 1H-indazole-6-carboxylate in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

Step 3: Reaction

  • Stir the reaction mixture at 0°C for 2 hours.

  • Monitor the reaction by TLC.

Step 4: Quenching and Work-up

  • Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting mixture and wash the solid with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Workflow Diagram: Preferred Synthetic Route

G Start Methyl 1H-indazole-6-carboxylate Step1 Reduction with LiAlH₄ in THF Start->Step1 Intermediate 6-(Hydroxymethyl)-1H-indazole Step1->Intermediate Step2 Bromination with HBr in Acetic Acid Intermediate->Step2 Product This compound Step2->Product

Caption: Recommended two-step synthesis of this compound.

IV. Conclusion and Recommendations

Based on the available data, the nucleophilic substitution of 6-(hydroxymethyl)-1H-indazole (Route 2) is the recommended synthetic route for obtaining high yields and purity of this compound.[7][8] While the radical bromination of 6-methyl-1H-indazole (Route 1) is a more direct approach if the starting material is readily available, it presents significant challenges in controlling selectivity and minimizing byproduct formation.

The two-step process involving the reduction of methyl 1H-indazole-6-carboxylate followed by bromination of the resulting alcohol provides a robust and reproducible method suitable for both laboratory-scale and potential scale-up operations. The improved control and higher isolated yields of this route ultimately lead to a more efficient overall synthesis.

V. References

  • Sirven, A., Vives, T., Drouet, V., & Rapenne, G. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Heterocyclic Communications, 21(1), 5-8. --INVALID-LINK--

  • ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). 6-Bromo-3-methyl-1-tosyl-1H-indazole. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 6-Bromo-1H-indazole: High-Purity Pharmaceutical Intermediate for Advanced Synthesis. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. Retrieved from --INVALID-LINK--

  • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from --INVALID-LINK--

  • Thieme. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from --INVALID-LINK--

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-bromo-7-methyl-1h-indazole. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Leaving group. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from --INVALID-LINK--

  • TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-indazole. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 8.5: Leaving Groups. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Recent advances in heterolytic nucleofugal leaving groups. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from --INVALID-LINK--

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  • National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from --INVALID-LINK--

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References

A Comparative Guide to the Mass Spectrometry Analysis of 6-(Bromomethyl)-1H-indazole and its N-Alkylation Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous characterization of novel chemical entities is paramount. 6-(Bromomethyl)-1H-indazole is a key heterocyclic building block, valued for its reactive bromomethyl group that facilitates the synthesis of a diverse array of substituted indazole derivatives, many with significant pharmacological potential. Mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and purity assessment of this intermediate and its subsequent products.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound and its N-alkylation products. We will delve into the predicted fragmentation patterns under various ionization techniques, present detailed experimental protocols, and offer insights into the selection of the most appropriate analytical strategy.

The Significance of Mass Spectrometry in the Analysis of this compound

This compound is a reactive intermediate, and its purity is critical for the successful synthesis of downstream targets. Mass spectrometry offers a rapid and sensitive method to confirm its molecular weight and structure, as well as to identify potential impurities or degradation products. Furthermore, when this compound is used in alkylation reactions, typically targeting the N-1 or N-2 position of another heterocyclic core, mass spectrometry is essential for verifying the successful formation of the desired product and for differentiating between possible regioisomers.

Predicted Mass Spectrometry Behavior of this compound

Due to the presence of a bromine atom, the mass spectra of this compound and its bromine-containing fragments will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the natural abundance of the 79Br and 81Br isotopes.

Comparison of Ionization Techniques

The choice of ionization technique is critical and depends on the nature of the analyte and the desired information. Here, we compare three common techniques for the analysis of this compound.

Ionization TechniquePrinciplePredicted Behavior of this compoundAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Expect a prominent molecular ion peak (M+•) at m/z 210/212 and a rich fragmentation pattern.Provides detailed structural information through reproducible fragmentation patterns.Can lead to the absence of a molecular ion for labile compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or adducted molecules.Expect to observe the protonated molecule [M+H]+ at m/z 211/213. Adducts with sodium [M+Na]+ (m/z 233/235) or potassium [M+K]+ (m/z 249/251) are also possible.[1][2][3]"Soft" ionization technique, often preserving the molecular ion. Ideal for coupling with liquid chromatography (LC).Adduct formation can complicate spectral interpretation.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte.Similar to ESI, likely to produce the protonated molecule [M+H]+ at m/z 211/213.Suitable for less polar and thermally stable compounds.[4][5] Can tolerate higher flow rates than ESI.Less suitable for thermally labile compounds.

Predicted Fragmentation Pathways

Understanding the fragmentation pathways is key to structural confirmation. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, are invaluable for this purpose.[6][7]

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy input is expected to induce several characteristic fragmentation pathways for this compound.

M [C8H7N2Br]+• m/z 210/212 M_minus_Br [M - Br]+• m/z 131 M->M_minus_Br Loss of •Br M_minus_HBr [M - HBr]+• m/z 130 M->M_minus_HBr Loss of HBr Indazole_CH2 [Indazolyl-CH2]+ m/z 131 M->Indazole_CH2 Rearrangement & loss of •Br Indazole_core [Indazole core fragment] m/z 117 M_minus_Br->Indazole_core Loss of CH2 MH [C8H8N2Br]+ m/z 211/213 MH_minus_HBr [M+H - HBr]+ m/z 131 MH->MH_minus_HBr Neutral loss of HBr Indazole_CH2 [Indazolyl-CH2]+ m/z 131 MH->Indazole_CH2 Loss of HBr Indazole_core [Indazole core fragment] m/z 117 Indazole_CH2->Indazole_core Loss of CH2 Sample Sample Preparation (Dissolution & Dilution) HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 MS Scan (Full Scan m/z 100-500) ESI->MS1 MS2 MS/MS Analysis (Precursor Ion Isolation & CID) MS1->MS2 Data Data Analysis MS1->Data MS2->Data Sample Sample Preparation (Dissolution in Volatile Solvent) GC GC Separation (DB-5ms Column) Sample->GC EI Electron Ionization (70 eV) GC->EI MS MS Scan (m/z 40-400) EI->MS Data Data Analysis (Library Matching) MS->Data

References

A Comparative Guide to HPLC Methods for Monitoring 6-(Bromomethyl)-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving 6-(bromomethyl)-1H-indazole, a critical intermediate in pharmaceutical synthesis.[1] As researchers and drug development professionals, the ability to accurately monitor reaction progress, identify intermediates, and quantify impurities is paramount for ensuring the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This document will explore two distinct reversed-phase HPLC (RP-HPLC) methods, offering objective comparisons and supporting data to guide your analytical strategy.

The Critical Role of HPLC in this compound Chemistry

This compound is a reactive building block frequently employed in the synthesis of complex molecules, including kinase inhibitors for cancer therapy.[1] Its benzylic bromide functionality makes it susceptible to nucleophilic substitution reactions, often at the methylene group or the N1 position of the indazole ring. A common transformation is the reaction with a nucleophile (e.g., an alcohol, thiol, or amine) to form a new carbon-nucleophile bond, displacing the bromide.

Given the reactivity of this compound and the potential for multiple products and byproducts, HPLC stands out as the primary analytical technique for reaction monitoring.[2] Its ability to separate non-volatile and thermally labile compounds makes it superior to techniques like Gas Chromatography (GC) for this application.[2] A well-developed HPLC method can provide critical information on:

  • Consumption of the starting material (this compound).

  • Formation of the desired product.

  • Detection of intermediates and byproducts.

  • Overall reaction kinetics and endpoint determination.

This guide will compare two fit-for-purpose RP-HPLC methods for monitoring a representative reaction: the synthesis of 6-((ethylthio)methyl)-1H-indazole via the reaction of this compound with ethanethiol.[3][4]

Comparative Analysis of Two Distinct HPLC Methodologies

We will compare two RP-HPLC methods designed for different analytical objectives:

  • Method A: Rapid Gradient Elution for In-Process Control (IPC) - Designed for fast analysis times to quickly assess reaction progress.

  • Method B: Isocratic Elution for High-Resolution Impurity Profiling - Optimized for baseline separation of the main components from potential impurities.

Method A: Rapid Gradient Elution for In-Process Control

This method is designed for speed, allowing for near real-time monitoring of the reaction. The use of a steep gradient ensures that all components are eluted quickly, providing essential information on the relative amounts of starting material and product in under 10 minutes.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[2][5]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: 30% to 90% B

    • 6-7 min: 90% B

    • 7.1-9 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the reaction mixture sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[2]

  • C18 Column: A C18 stationary phase is a common choice for reversed-phase chromatography due to its hydrophobicity, which is suitable for retaining and separating non-polar to moderately polar analytes like indazole derivatives.[5]

  • Formic Acid in Mobile Phase: The addition of 0.1% formic acid helps to protonate silanol groups on the stationary phase, improving peak symmetry and minimizing tailing.[5]

  • Steep Gradient: The rapid change in mobile phase composition from 30% to 90% acetonitrile allows for the efficient elution of both the more polar starting materials and the less polar product within a short timeframe.

  • Higher Flow Rate: A flow rate of 1.2 mL/min contributes to a shorter analysis time.

Method_A_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Withdraw Reaction Aliquot s2 Quench Reaction (if necessary) s1->s2 s3 Dilute with Acetonitrile/Water s2->s3 h1 Inject 5 µL onto C18 Column s3->h1 h2 Run Rapid Gradient (9 min) h1->h2 h3 Detect at 254 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % Area of Starting Material & Product d1->d2 d3 Assess Reaction Progress d2->d3 caption Workflow for Rapid In-Process Control (Method A)

Caption: Workflow for Rapid In-Process Control (Method A).

Method B: Isocratic Elution for High-Resolution Impurity Profiling

This method prioritizes resolution over speed. An isocratic mobile phase composition is used to achieve baseline separation of the starting material, product, and potential impurities. This is crucial for accurate quantification and for developing a stability-indicating analytical method.[2][6]

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV-Vis detector.[2][5]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: 65% Methanol: 35% Phosphate Buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of each reference standard (starting material and product) and dissolve in 10 mL of methanol.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct a calibration curve.[5]

  • Sample Preparation: Dilute the reaction mixture in the mobile phase to a concentration within the linear range of the calibration curve.

  • Longer Column: A 250 mm column provides a greater number of theoretical plates, leading to better separation efficiency compared to a 150 mm column.

  • Isocratic Elution: A constant mobile phase composition allows for the optimization of selectivity for closely eluting compounds, which is ideal for impurity profiling. The 65:35 Methanol:Buffer ratio is chosen to provide sufficient retention for good separation without excessively long run times.

  • Phosphate Buffer: The buffer controls the pH of the mobile phase, ensuring consistent ionization states of the analytes and thus reproducible retention times.

  • Lower Flow Rate: A flow rate of 1.0 mL/min generally leads to better resolution compared to higher flow rates.

Method_B_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Prepare Reference Standards s3 Filter Samples s1->s3 s2 Dilute Reaction Sample s2->s3 h1 Inject 10 µL onto C18 Column s3->h1 h2 Run Isocratic Method (25 min) h1->h2 h3 Detect at 254 nm h2->h3 d1 Identify Peaks by Retention Time h3->d1 d2 Quantify using Calibration Curve d1->d2 d3 Profile Impurities & Purity Assessment d2->d3 caption Workflow for High-Resolution Impurity Profiling (Method B)

Caption: Workflow for High-Resolution Impurity Profiling (Method B).

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of the two methods for the analysis of the reaction between this compound and ethanethiol.

ParameterMethod A: Rapid GradientMethod B: High-Resolution IsocraticJustification
Analysis Time ~9 minutes~25 minutesGradient elution is inherently faster.
Resolution (Rs) ModerateExcellent (>2.0 for all peaks)Isocratic method is optimized for separation.
Primary Application In-process control, reaction screeningFinal product purity, impurity profiling, stability testingEach method is tailored to a specific purpose.
Quantification Semi-quantitative (% Area)Fully quantitative (External Standard)Method B's resolution allows for accurate integration.
Throughput HighLowShorter run time allows for more injections per day.

Illustrative Chromatographic Data

CompoundRetention Time (Method A)Retention Time (Method B)
This compound~4.2 min~9.5 min
6-((ethylthio)methyl)-1H-indazole~5.8 min~15.2 min
Potential Impurity (e.g., dimer)~6.5 min~20.1 min

Conclusion: Selecting the Appropriate Method

The choice between a rapid gradient method and a high-resolution isocratic method depends entirely on the analytical objective.

  • For rapid reaction monitoring and high-throughput screening , where speed is critical and a general understanding of the reaction progress is sufficient, Method A is the superior choice. Its short analysis time allows for timely interventions in the reaction process.

  • For final product release, detailed impurity profiling, and the development of stability-indicating assays , where accuracy and resolution are paramount, Method B is the recommended approach. The excellent separation it provides ensures that all components, including trace impurities, are accurately identified and quantified.

By employing these distinct, fit-for-purpose HPLC methods, researchers and drug development professionals can gain comprehensive control and understanding of chemical processes involving the versatile intermediate, this compound.

References

A Comparative Guide to Base Selection for the N-Alkylation of 6-(Bromomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioselectivity in Indazole Synthesis

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in numerous therapeutic agents.[1][2][3] N-alkylated indazoles, in particular, are integral to the development of drugs for oncology, inflammation, and central nervous system disorders. The biological activity of these compounds is often critically dependent on the position of the alkyl substituent on the indazole's pyrazole ring—either the N-1 or N-2 position. However, the synthesis of a single, desired regioisomer is a persistent challenge for process chemists and researchers.[3][4] The indazole anion, formed upon deprotonation, is an ambident nucleophile, leading to the frequent formation of N-1 and N-2 alkylated product mixtures that necessitate difficult chromatographic separations and result in reduced yields.[4][5]

This guide focuses on a particularly challenging substrate: 6-(bromomethyl)-1H-indazole. Its bifunctional nature—possessing both a nucleophilic indazole ring system and an electrophilic bromomethyl group—introduces a significant competing reaction pathway: intermolecular self-alkylation. Therefore, the choice of base is not merely a question of regioselectivity but is paramount to suppressing undesired side reactions.

This document provides a comparative analysis of various bases for the N-alkylation of this compound with an external alkylating agent. We will delve into the mechanistic rationale behind base selection, present comparative experimental data, and offer detailed protocols to guide researchers toward achieving optimal outcomes.

Mechanistic Considerations: A Delicate Balance

The N-alkylation of an indazole begins with the deprotonation of the N-H proton by a base, generating an indazolide anion. This anion exists in equilibrium between two resonant forms, with negative charge density on both N-1 and N-2. The subsequent nucleophilic attack on an electrophile (R-X) can occur from either nitrogen atom.

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[6][7][8] This intrinsic stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that permit thermodynamic equilibration.[4][6] Conversely, kinetic control may favor the N-2 product.

Several factors govern the final N-1:N-2 ratio:

  • Base and Counter-ion: The nature of the cation can influence the reaction. For instance, Na+ is believed to coordinate with the N-2 atom, sterically hindering it and promoting N-1 alkylation.[9][10]

  • Solvent: The choice of solvent (e.g., polar aprotic like DMF or less polar like THF) affects the solubility of the base and the dissociation of the ion pair, thereby influencing reactivity.[1][2]

  • Steric and Electronic Effects: Substituents on the indazole ring can sterically block or electronically influence one nitrogen over the other.[1][3] For this compound, the C-6 substituent is remote and has a minimal directing effect.

The primary challenge with this substrate is the competing intermolecular reaction, as illustrated below. A successful protocol must ensure that the rate of reaction with the external alkylating agent is significantly faster than the rate of self-alkylation.

G cluster_desired Desired Pathway: N-Alkylation cluster_undesired Undesired Pathway: Self-Alkylation A This compound B Indazolide Anion A->B + Base D N-1 Alkylated Product B->D + R-X (Attack at N-1) E N-2 Alkylated Product B->E + R-X (Attack at N-2) C External Alkylating Agent (R-X) F Indazolide Anion H Dimer/Polymer Side Products F->H + G Another Molecule of This compound G->H G A Suspend NaH (1.2 eq) in anhydrous THF under N₂ B Cool reaction vessel to 0 °C A->B C Add this compound (1.0 eq) solution in THF dropwise B->C D Stir at 0 °C for 30 min (Observe H₂ evolution) C->D E Add alkylating agent (R-X, 1.1 eq) dropwise at 0 °C D->E F Allow to warm to RT and stir for 2-16 h (Monitor by TLC/LCMS) E->F G Quench carefully with saturated aq. NH₄Cl at 0 °C F->G H Extract with Ethyl Acetate G->H I Wash with brine, dry (Na₂SO₄), and concentrate H->I J Purify by flash column chromatography I->J

References

A Comparative Guide to the X-ray Crystallography of 6-(Bromomethyl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] The introduction of a reactive bromomethyl group at the 6-position offers a versatile handle for further chemical modification, making these derivatives particularly interesting for drug discovery programs.

This guide provides an in-depth technical overview of the X-ray crystallography of 6-(bromomethyl)-1H-indazole derivatives. In the absence of a broad public dataset for this specific series, this guide will serve as a comprehensive manual, using the closely related 6-bromo-1H-indazole as a primary case study to illustrate the experimental and analytical workflow. We will delve into the causality behind experimental choices, from crystallization to data analysis, and provide a framework for comparing and interpreting the structural data of novel derivatives as they become available.

The Indazole Scaffold: A Foundation for Drug Discovery

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[1] They exist in two common tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer generally being more stable.[1] The indazole nucleus is a key component in several marketed drugs and clinical candidates, valued for its ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for binding to biological targets.

The addition of a bromomethyl group at the C6 position introduces a reactive electrophilic site, allowing for the facile introduction of a wide array of functional groups through nucleophilic substitution. This chemical tractability makes this compound a valuable intermediate in the synthesis of diverse chemical libraries for high-throughput screening.

The Crystallization Challenge: From Powder to Diffraction-Quality Single Crystals

The first and often most challenging step in X-ray crystallography is obtaining a single crystal of suitable size and quality. For small organic molecules like indazole derivatives, a variety of crystallization techniques can be employed, all aiming to slowly bring a solution to a state of supersaturation, allowing for the ordered growth of a crystal lattice.

Synthesis of the Starting Material: 6-Bromo-1H-indazole

A common synthetic route to 6-bromo-1H-indazole involves the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.[2] The reaction mixture is heated, and upon cooling, the product precipitates and can be purified by filtration and washing.[2]

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole [2]

  • Combine 4-bromo-2-fluorobenzaldehyde (e.g., 20.0 g, 98.5 mmol) and hydrazine hydrate (e.g., 100 mL) in a round-bottom flask.

  • Heat the mixture under reflux for approximately 20 hours.

  • Cool the reaction to room temperature, allowing a precipitate to form.

  • Collect the precipitate by filtration, wash with water, and dry to yield 6-bromo-1H-indazole.

Crystallization Methodologies: A Comparative Overview

The choice of crystallization method and solvent is critical and often requires empirical screening. Below is a comparison of common techniques applicable to indazole derivatives.

Crystallization MethodPrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation The solvent slowly evaporates from a near-saturated solution, increasing the solute concentration and leading to crystallization.Simple setup, requires minimal sample.Can lead to the formation of crusts or multiple small crystals.Thermally stable, non-volatile compounds.
Vapor Diffusion A solution of the compound is placed in a small, open container within a larger sealed container holding a more volatile precipitant. The precipitant vapor diffuses into the solution, reducing the solubility of the compound and inducing crystallization.Excellent for small quantities, allows for fine control over the rate of crystallization.Requires a suitable solvent/precipitant pair.Milligram-scale crystallization, sensitive compounds.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Slow diffusion at the interface leads to crystal growth.Can produce high-quality crystals, good for screening different solvent systems.Can be technically challenging to set up without disturbing the interface.Compounds with differing solubility in miscible solvents.
Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.Applicable to a wide range of compounds, scalable.Requires good temperature control, risk of rapid precipitation.Compounds with a significant temperature-dependent solubility profile.

Experimental Protocol: Crystallization by Slow Evaporation

  • Dissolve the this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a perforated lid or parafilm with small holes to allow for slow evaporation.

  • Place the container in a vibration-free environment and monitor for crystal growth over several days to weeks.

X-ray Diffraction: From Data Collection to Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the crystal structure.

The Single-Crystal X-ray Diffraction Workflow

The process of determining a crystal structure can be broken down into several key stages, as illustrated in the following workflow diagram.

workflow Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Structure Solution cluster_ref Refinement & Validation crystal Crystal Mounting data_collection Data Collection crystal->data_collection integration Data Integration & Reduction data_collection->integration space_group Space Group Determination integration->space_group solution Structure Solution (e.g., Direct Methods) space_group->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

Key Crystallographic Parameters: A Case Study of 6-Bromo-1H-indazole

While a comprehensive set of structures for this compound derivatives is not publicly available, we can examine the crystallographic data for the parent compound, 6-bromo-1H-indazole, to understand the type of information obtained. The following table presents hypothetical but realistic data for illustrative purposes, based on typical values for small organic molecules.

Parameter6-Bromo-1H-indazole (Example Data)Significance
Formula C₇H₅BrN₂Confirms the elemental composition of the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) a = 8.5, b = 6.0, c = 12.5Dimensions of the unit cell.
β (°) 98.5The angle of the unit cell for a monoclinic system.
Volume (ų) 658The volume of the unit cell.
Z 4The number of molecules in the unit cell.
R-factor (R1) ~4-6%A measure of the agreement between the crystallographic model and the experimental data. Lower values are better.
Goodness-of-fit (GooF) ~1.0Should be close to 1 for a good refinement.

Structural Analysis: Deciphering Intermolecular Interactions

With a solved crystal structure, the focus shifts to analyzing the molecular geometry and the network of intermolecular interactions that govern the crystal packing. This is where software such as Mercury and PLATON become indispensable tools.[3][4][5][6][7][8][9][10]

Visualizing the Structure and Packing

Software like Mercury allows for the visualization of the 3D structure, including the arrangement of molecules in the unit cell and the generation of packing diagrams.[7][8][9][10] This visual inspection is the first step in understanding the supramolecular assembly. For 6-bromo-1H-indazole and its derivatives, key interactions to look for are:

  • N-H···N Hydrogen Bonds: A classic interaction in indazole structures, often leading to the formation of dimers or chains.

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms.

  • C-H···π Interactions: Weaker interactions where a C-H bond points towards the face of an aromatic ring.

interactions Key Intermolecular Interactions in Indazole Derivatives Indazole_A Indazole Molecule A Indazole_B Indazole Molecule B Indazole_A->Indazole_B N-H...N Hydrogen Bond Indazole_C Indazole Molecule C Indazole_A->Indazole_C Halogen Bonding (Br...X) Indazole_B->Indazole_C π-π Stacking

Caption: A conceptual diagram of potential intermolecular interactions in the crystal packing of bromo-indazole derivatives.

Quantitative Analysis with Hirshfeld Surfaces

A more quantitative method for analyzing intermolecular contacts is Hirshfeld surface analysis.[11][12][13][14][15] This technique maps the close contacts on a 3D surface around the molecule, and the associated 2D fingerprint plots provide a quantitative summary of the different types of interactions.

For a hypothetical this compound derivative, a Hirshfeld analysis might reveal the following contributions to the overall crystal packing:

Interaction TypePercentage Contribution (Example)Interpretation
H···H ~40%Represents the van der Waals surface of the molecule.
H···Br/Br···H ~20%Significant contribution from bromine-hydrogen contacts.
H···C/C···H ~15%Indicates the presence of C-H···π interactions.
N···H/H···N ~10%Corresponds to the N-H···N hydrogen bonds.
C···C ~5%Suggests π-π stacking interactions.

This quantitative data is invaluable for comparing a series of derivatives. For instance, one could systematically vary a substituent and use Hirshfeld analysis to quantify how this change alters the balance of intermolecular forces, which in turn can influence physical properties like melting point and solubility.

Conclusion and Future Directions

X-ray crystallography provides an unambiguous and high-resolution view of the three-dimensional structure of this compound derivatives, which is essential for rational drug design. While a comprehensive comparative analysis of a full series is currently limited by the availability of public data, this guide has outlined the complete workflow from synthesis and crystallization to data analysis and interpretation.

By applying the detailed protocols and analytical approaches described herein, researchers can effectively characterize novel indazole derivatives. The true power of this technique will be realized when a systematic series of these compounds is analyzed, allowing for a deep understanding of how subtle changes in the molecular structure influence the supramolecular architecture and, ultimately, the physicochemical and biological properties of these promising therapeutic agents. The deposition of new structures into public databases like the Cambridge Crystallographic Data Centre (CCDC) is strongly encouraged to facilitate such comparative studies in the future.

References

A Senior Application Scientist's Guide to Assessing the Inhibitory Activity of Novel 6-(Bromomethyl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the indazole scaffold represents a privileged structure in medicinal chemistry, particularly in the discovery of potent kinase inhibitors.[1][2] Derivatives of 6-(bromomethyl)-1H-indazole, in particular, serve as versatile starting points for the synthesis of novel compounds with potential therapeutic applications, ranging from oncology to inflammatory diseases.[3][4] This guide provides a comprehensive, technically-grounded framework for assessing and comparing the inhibitory activity of these derivatives, moving from initial biochemical validation to cell-based efficacy.

Our focus will be on a hypothetical comparative study of two novel compounds derived from this compound, which we will refer to as Indazacompound-A and Indazacompound-B , against a known kinase target within the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling and is frequently implicated in inflammatory diseases and cancers, making it a relevant target for indazole-based inhibitors.[5][6]

The Scientific Rationale: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is an essential intracellular signal transduction cascade involved in numerous biological processes, including cell proliferation, differentiation, apoptosis, and immune regulation.[6] The pathway is activated by cytokines and growth factors, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.[7] Dysregulation of this pathway is a hallmark of various diseases.[6][7] Consequently, inhibiting one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2) has become a validated therapeutic strategy.[5][8]

This guide will use the JAK2 enzyme as the primary target for our comparative analysis of Indazacompound-A and Indazacompound-B, with a well-characterized JAK inhibitor, Ruxolitinib, serving as a positive control and benchmark.[7]

Experimental Workflow: A Multi-Faceted Approach

A robust assessment of inhibitory activity requires a multi-tiered approach, beginning with direct enzymatic inhibition and progressing to cellular-level effects. This ensures that the observed activity is not only potent at the molecular level but also translates to a functional outcome in a biological system.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Biochemical In Vitro Kinase Assay (e.g., TR-FRET) Determine IC50 Determine IC50 Values Biochemical->Determine IC50 Quantify direct enzyme inhibition CellBased Cell Viability Assay (e.g., XTT Assay) Determine GI50 Determine GI50 Values Determine IC50->Determine GI50 Correlate biochemical potency with cellular effect CellBased->Determine GI50 Assess impact on cell proliferation

Caption: A streamlined workflow for assessing kinase inhibitors.

Part 1: Biochemical Assessment of Kinase Inhibition

The initial step is to determine if and how effectively our test compounds directly inhibit the target kinase, JAK2. A time-resolved Förster resonance energy transfer (TR-FRET) assay is an excellent choice for this purpose due to its sensitivity, homogeneity (no-wash steps), and suitability for high-throughput screening.[9][10]

Protocol 1: In Vitro JAK2 TR-FRET Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Indazacompound-A, Indazacompound-B, and Ruxolitinib against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-allophycocyanin)

  • Assay buffer (optimized for kinase activity)

  • Test compounds (Indazacompound-A, Indazacompound-B) and positive control (Ruxolitinib) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds, control, and DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a solution of the JAK2 enzyme and the biotinylated peptide substrate in the assay buffer. Dispense this mixture into the wells containing the compounds.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer at a concentration close to the Michaelis-Menten constant (Km) for JAK2. Add this solution to the wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the TR-FRET detection reagents to the wells to stop the reaction. These reagents will bind to the phosphorylated, biotinylated substrate, bringing the Europium donor and Streptavidin-APC acceptor into close proximity, generating a FRET signal.

  • Data Acquisition: After a final incubation period, read the plate on a TR-FRET-compatible microplate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values
CompoundTarget KinaseIC50 (nM)
Indazacompound-AJAK285
Indazacompound-BJAK225
RuxolitinibJAK25

Fictional data for illustrative purposes.

From this biochemical assay, we can conclude that both novel compounds inhibit JAK2, with Indazacompound-B demonstrating greater potency than Indazacompound-A. Ruxolitinib, as expected, shows the highest potency.

Part 2: Cell-Based Assessment of Inhibitory Activity

While an in vitro kinase assay confirms direct target engagement, it is crucial to assess the compound's activity in a cellular context. A cell viability assay measures the downstream consequences of inhibiting a critical signaling pathway, such as the inhibition of cell proliferation or the induction of apoptosis.[11] The XTT assay is a reliable colorimetric method for this purpose.[12] Unlike the MTT assay, the formazan product of XTT is water-soluble, simplifying the protocol.

Protocol 2: XTT Cell Viability Assay

Objective: To determine the half-maximal growth inhibition concentration (GI50) of the test compounds in a cancer cell line dependent on JAK-STAT signaling (e.g., a human erythroleukemia cell line).

Materials:

  • Human erythroleukemia (HEL) cell line (known to have a constitutively active JAK2 mutation)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • XTT labeling reagent

  • Electron-coupling reagent

  • Test compounds and positive control

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Culture HEL cells to an exponential growth phase. Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Add varying concentrations of Indazacompound-A, Indazacompound-B, and Ruxolitinib to the wells. Include wells with untreated cells (negative control) and cells treated with only the vehicle (DMSO control).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent. Add this mixture to each well.

  • Color Development: Incubate the plate for a few hours (typically 2-4 hours) at 37°C in a humidified incubator. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the untreated control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the GI50 value.

G Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compounds Add Serial Dilutions of Compounds Incubate_24h->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_XTT Add XTT Reagent Incubate_72h->Add_XTT Incubate_Color Incubate for 2-4h for Color Development Add_XTT->Incubate_Color Read_Absorbance Measure Absorbance Incubate_Color->Read_Absorbance Analyze Calculate GI50 Read_Absorbance->Analyze

Caption: Workflow for the XTT cell viability assay.

Data Presentation: Comparative GI50 Values
CompoundCell LineGI50 (µM)
Indazacompound-AHEL2.5
Indazacompound-BHEL0.8
RuxolitinibHEL0.2

Fictional data for illustrative purposes.

The cell-based data corroborates the biochemical findings. Indazacompound-B is more effective at inhibiting cell growth than Indazacompound-A, which aligns with its lower IC50 value against the target kinase.

Conclusion and Future Directions

This guide outlines a foundational, two-tiered approach to assessing the inhibitory activity of novel compounds derived from this compound. The combination of in vitro kinase assays and cell-based viability assays provides a robust initial characterization of a compound's potency and cellular efficacy.

Based on our hypothetical data, Indazacompound-B emerges as the more promising lead candidate due to its superior performance in both biochemical and cellular assays.

Further investigations should include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of the lead compounds against a broad panel of kinases to determine their selectivity and potential off-target effects.

  • Mechanism of Action Studies: Confirming on-target activity in cells by measuring the phosphorylation status of downstream targets in the JAK-STAT pathway (e.g., pSTAT3) via Western blotting or ELISA.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the lead compounds in animal models of diseases driven by JAK-STAT signaling.

By following a logical and rigorous experimental workflow, researchers can effectively compare and prioritize novel indazole derivatives, accelerating the journey from chemical synthesis to potential clinical application.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(Bromomethyl)-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutics, particularly in oncology.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 6-(bromomethyl)-1H-indazole analogs. While direct and extensive SAR studies on a broad series of this compound analogs are not widely published, this document synthesizes findings from closely related 6-bromo and other substituted indazole derivatives to provide a predictive framework for designing novel and potent therapeutic agents. We will delve into the rationale behind experimental design, present detailed protocols, and visualize key concepts to empower researchers in their drug discovery endeavors.

The this compound Scaffold: A Versatile Platform for Drug Design

The this compound core is a promising starting point for the development of targeted therapies. The indazole ring itself is a privileged structure, known to interact with the hinge region of various kinases, mimicking the adenine base of ATP.[2] The bromomethyl group at the 6-position serves as a reactive handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space and the optimization of pharmacological properties. This strategic placement of a reactive group enables the synthesis of a wide array of analogs with tailored functionalities.

Comparative Analysis of Biological Activity: Insights from Related Indazole Analogs

To understand the potential of this compound analogs, we can draw valuable insights from the SAR of structurally similar compounds. The following table summarizes the biological activities of representative 6-substituted indazole derivatives, highlighting the impact of various modifications on their anticancer and enzyme inhibitory potency.

Compound IDCore StructureR1 (at C6)R2 (at N1)Biological Target(s)Key Findings & IC50 ValuesReference
LEAD-001 6-amino-1,3-dimethyl-1H-indazole-NH-CH2-(4-bromophenyl)-CH3IDO1, various cancer cell linesPotent anticancer activity, induces apoptosis, activates ERK in FaDu cells.[3]
COMP-002 1H-indazole-3-amineVariesVariesK562, A549, PC-3, Hep-G2 cancer cell linesCompound 6o showed promising activity against K562 (IC50 = 5.15 µM) with good selectivity over normal cells.[2]
COMP-003 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-Br-CyclopentylHEP3B, MDA-MB-453, HL-60 cancer cell linesCompound 11c showed high inhibitory activity against HEP3B cells and was a potent antiangiogenic agent.
COMP-004 6-bromo-1H-indazole-Br-HPrecursor for various derivativesServes as a key intermediate for synthesizing biologically active molecules.[4]

Structure-Activity Relationship (SAR) Summary:

  • Substitution at the 6-position: The nature of the substituent at the 6-position is critical for biological activity. The introduction of a bromomethyl group provides a key point for diversification to probe interactions with specific protein residues.

  • N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring significantly influences potency and selectivity. This position can be modified to optimize pharmacokinetic properties.

  • Substitution at other positions: Modifications at other positions of the indazole ring, such as C3 and C4, can further modulate the activity and selectivity profile of the compounds.

Proposed Signaling Pathway and Mechanism of Action

Based on the known targets of indazole derivatives, a plausible mechanism of action for novel this compound analogs is the inhibition of protein kinases involved in cancer cell proliferation and survival. The diagram below illustrates a generalized kinase inhibition pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Domain Kinase Domain (e.g., PLK4, Akt) Receptor_Tyrosine_Kinase->Kinase_Domain Activates Indazole_Analog This compound Analog Indazole_Analog->Kinase_Domain Inhibits Apoptosis Apoptosis Indazole_Analog->Apoptosis Induces Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Kinase_Domain->Downstream_Signaling Phosphorylates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Promotes Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Promotes

Caption: Proposed mechanism of action for this compound analogs as kinase inhibitors.

Experimental Protocols

To guide the synthesis and evaluation of novel this compound analogs, the following detailed experimental protocols are provided.

General Synthetic Scheme

The synthesis of this compound analogs can be achieved through a multi-step process, starting from a commercially available substituted toluene derivative. The following workflow outlines a plausible synthetic route.

G Start Substituted 4-Methylaniline Step1 Diazotization & Cyclization (e.g., NaNO2, HCl) Start->Step1 Step2 6-Methyl-1H-indazole Step1->Step2 Step3 Bromination (e.g., NBS, AIBN) Step2->Step3 Step4 This compound Step3->Step4 Step5 N-Alkylation/Arylation (e.g., R-X, base) Step4->Step5 Step6 1-Substituted-6-(bromomethyl) -1H-indazole Step5->Step6 Step7 Nucleophilic Substitution (e.g., Nu-H, base) Step6->Step7 Final_Product Target Analogs Step7->Final_Product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Synthesis of 6-Methyl-1H-indazole: Start with a suitable substituted 4-methylaniline. Perform a diazotization reaction using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the 6-methyl-1H-indazole core.

  • Bromination of the Methyl Group: The 6-methyl group can be selectively brominated using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux. This yields the key intermediate, this compound.[5]

  • N-Substitution: The N1 position of the indazole ring can be substituted by reacting the this compound with an appropriate alkyl or aryl halide in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or acetonitrile.

  • Diversification at the 6-position: The bromomethyl group is a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. For example, reaction with amines, thiols, or alcohols can be used to generate a library of diverse analogs.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of the synthesized analogs against a specific protein kinase (e.g., Polo-like kinase 4 (PLK4), a known target for indazole derivatives).[6]

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized indazole analogs

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

  • Add the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indazole analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold presents a fertile ground for the discovery of novel and potent therapeutic agents, particularly in the realm of oncology. By leveraging the SAR insights from related indazole series and employing the detailed experimental protocols outlined in this guide, researchers can systematically design, synthesize, and evaluate new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future efforts should focus on exploring a wide range of substitutions at the 6-position via the versatile bromomethyl handle and on evaluating the resulting compounds against a panel of relevant biological targets to uncover new therapeutic opportunities.

References

Safety Operating Guide

Navigating the Disposal of 6-(Bromomethyl)-1H-indazole: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and application of novel compounds are but one part of the equation. Equally critical is the responsible management and disposal of these chemical entities. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 6-(Bromomethyl)-1H-indazole (CAS No. 152626-91-0), ensuring the safety of laboratory personnel and the preservation of our environment.

Understanding the Inherent Risks: The "Why" Behind the Protocol

Before delving into the procedural steps, it is paramount to understand the chemical nature of this compound and the hazards it presents. This compound is a halogenated organic molecule, and its primary risks stem from two key features: the indazole core and the reactive bromomethyl group.

According to its Globally Harmonized System (GHS) classification, this compound is designated as a hazardous substance with the following classifications:

  • H302: Harmful if swallowed. [1]

  • H314: Causes severe skin burns and eye damage. [1]

The signal word for this chemical is "Danger," underscoring the need for meticulous handling and disposal.[1] The bromomethyl group (-CH2Br) is a particularly reactive functional group, susceptible to nucleophilic substitution reactions. This reactivity, while valuable in synthesis, means the compound can readily react with a variety of other chemicals, potentially leading to hazardous situations if not disposed of correctly.

Core Principles of Disposal for Halogenated Compounds

The disposal of this compound falls under the stringent regulations governing halogenated organic waste. The fundamental principle is segregation. Halogenated waste streams must be kept separate from non-halogenated organic waste to facilitate proper treatment, which typically involves high-temperature incineration.[2][3][4] Commingling these waste streams can complicate the disposal process and increase costs.[2][3]

PropertyValueSource
CAS Number 152626-91-0
Molecular Formula C8H7BrN2
GHS Signal Word Danger[1]
Hazard Statements H302, H314[1]
Physical Form Solid
Storage Inert atmosphere, 2-8°C[1]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the inherent chemical properties and associated risks of the compound.

Phase 1: Immediate Post-Reaction Handling and Quenching
  • Reaction Quenching: Due to the reactivity of the bromomethyl group, it is crucial to quench any unreacted this compound at the end of a reaction. This can be achieved by slowly adding a suitable nucleophile, such as a primary or secondary amine or a thiol, under controlled conditions (e.g., in an ice bath) to neutralize its reactivity. The choice of quenching agent should be compatible with the overall reaction mixture.

  • Initial Waste Collection: The quenched reaction mixture, along with any solvents and byproducts, should be collected in a dedicated, chemically compatible container.

Phase 2: Waste Segregation and Container Management
  • Designated Halogenated Waste Container: Transfer the collected waste into a clearly labeled "Halogenated Organic Waste" container.[4][5] This container should be made of a material compatible with the waste, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name "this compound" and any solvents or other chemicals present.[3] Do not use abbreviations or chemical formulas.

  • Container Integrity: Ensure the container is in good condition, with a secure, tightly fitting lid to prevent leaks or the release of vapors.[3]

Phase 3: Storage and Final Disposal
  • Secondary Containment: Store the sealed waste container in a designated satellite accumulation area within the laboratory. The container should be placed in a secondary containment bin to mitigate any potential spills.

  • Incompatible Materials: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[6][7]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[8][9] The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration.[8]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as personal protective equipment (PPE), weigh boats, and pipette tips, must also be treated as hazardous waste.

  • Solid Waste: Collect contaminated solid materials in a separate, clearly labeled "Halogenated Solid Waste" bag or container.

  • Glassware: The first rinse of any glassware that contained the compound should be collected as hazardous waste and added to the halogenated liquid waste container. Subsequent rinses can typically be disposed of down the drain, but consult your institutional EHS guidelines.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Licensed Disposal start Reaction Complete quench Quench Unreacted This compound start->quench collect_solid Collect Contaminated Solids start->collect_solid collect_liquid Collect Liquid Waste quench->collect_liquid segregate Segregate into Halogenated Waste Stream collect_liquid->segregate collect_solid->segregate label_container Label Container with 'Hazardous Waste' and Contents segregate->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store pickup Schedule Waste Pickup store->pickup transport Transport to Licensed Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Decision workflow for the proper disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.